molecular formula C15H11F2NO3 B2372304 methyl 2-(2,6-difluorobenzamido)benzoate CAS No. 679784-58-8

methyl 2-(2,6-difluorobenzamido)benzoate

Número de catálogo: B2372304
Número CAS: 679784-58-8
Peso molecular: 291.254
Clave InChI: PYBPQZOVPPHDRQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-(2,6-difluorobenzamido)benzoate is a high-purity chemical compound offered for research purposes. It features the 2,6-difluorobenzamide motif, a structure of significant interest in medicinal chemistry due to its demonstrated role in modulating key biological targets. Researchers value this motif for its ability to adopt a non-planar conformation, which can enhance binding to allosteric sites on proteins such as the bacterial cell division protein FtsZ . Compounds based on the 2,6-difluorobenzamide scaffold are actively investigated for their potential as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting FtsZ polymerization . Furthermore, recent research has explored 2,6-difluorobenzamide derivatives as potent store-operated calcium (SOC) channel inhibitors, showing promise in preclinical models for impairing cancer cell migration . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 2-[(2,6-difluorobenzoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO3/c1-21-15(20)9-5-2-3-8-12(9)18-14(19)13-10(16)6-4-7-11(13)17/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBPQZOVPPHDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and characterization of methyl 2-(2,6-difluorobenzamido)benzoate

[1]

Retrosynthetic Analysis & Strategy

The target molecule is constructed via amide bond formation. The disconnection is made at the amide linkage, revealing two commercially available precursors:[1]

  • Nucleophile: Methyl anthranilate (Methyl 2-aminobenzoate).[1]

  • Electrophile: 2,6-Difluorobenzoyl chloride.[1]

Mechanistic Consideration: The amine in methyl anthranilate is deactivated by the ortho-ester group.[1] Furthermore, the 2,6-difluoro substitution on the benzoyl chloride creates significant steric shielding around the carbonyl carbon.[1] Therefore, the reaction requires a non-nucleophilic base (to scavenge HCl) and strictly anhydrous conditions to prevent hydrolysis of the labile acid chloride.

Reaction Scheme Visualization

GMAMethyl Anthranilate(Nucleophile)TSTetrahedralIntermediateMA->TSNucleophilic AttackDFBC2,6-DifluorobenzoylChloride (Electrophile)DFBC->TSCondDCM / Pyridine0°C to RT, 4hCond->TSProdMethyl 2-(2,6-difluorobenzamido)benzoateTS->Prod-HCl (Pyridine salt)

Figure 1: Reaction pathway for the benzoylation of methyl anthranilate.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[2][3][4]Role
Methyl Anthranilate 151.161.0Substrate (Limiting)
2,6-Difluorobenzoyl Chloride 176.551.1Acylating Agent
Pyridine 79.102.0Base / Catalyst
Dichloromethane (DCM) -SolventAnhydrous reaction medium
Step-by-Step Methodology
Step 1: Reaction Setup[5][6]
  • Apparatus: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the RBF with Methyl Anthranilate (1.51 g, 10.0 mmol) and anhydrous DCM (50 mL).

  • Base Addition: Add Pyridine (1.6 mL, 20.0 mmol) via syringe. The solution may warm slightly; cool the mixture to 0°C using an ice-water bath.

    • Note: Pyridine acts as both a base to neutralize HCl and a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).[1]

Step 2: Acylation
  • Addition: Dissolve 2,6-Difluorobenzoyl chloride (1.94 g, 11.0 mmol) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Critical: Dropwise addition controls the exotherm and prevents the formation of di-acylated byproducts, although steric hindrance makes di-acylation unlikely here.[1]

  • Progression: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and stir at Room Temperature (RT) for 3–4 hours.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The fluorescent blue spot of methyl anthranilate (

    
    ) should disappear, replaced by a lower 
    
    
    dark UV-active spot.[1]
Step 3: Workup and Isolation[1]
  • Quench: Pour the reaction mixture into 50 mL of saturated NaHCO₃ solution (removes unreacted acid chloride as the carboxylate).

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer once with 20 mL DCM.[1]

  • Wash: Wash the combined organics with:

    • 1M HCl (30 mL) – Critical step to remove excess pyridine.[1]

    • Brine (30 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude off-white solid.

Step 4: Purification
  • Recrystallization: The crude solid is typically recrystallized from hot Ethanol or a mixture of Ethyl Acetate/Hexanes.[1]

  • Yield: Expected yield is 85–95%.[1]

Workup Logic Flow

WorkupRxnReaction Mixture(DCM, Product, Pyridine, HCl)QuenchAdd Sat. NaHCO3Rxn->QuenchSep1Phase SeparationQuench->Sep1Org1Organic Layer(Product, Pyridine)Sep1->Org1Aq1Aqueous Layer(Salts, Benzoic Acid)Sep1->Aq1WashAcidWash with 1M HClOrg1->WashAcidOrg2Organic Layer(Pure Product in DCM)WashAcid->Org2Aq2Aqueous Layer(Pyridine-HCl)WashAcid->Aq2DryDry (Na2SO4) & EvaporateOrg2->DryFinalSolid ProductDry->Final

Figure 2: Purification workflow ensuring removal of pyridine and acidic byproducts.

Characterization & Validation

To validate the structure, specific spectral signatures must be identified. The most diagnostic feature is the Deshielded Amide Proton .[1]

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl₃):

  • δ 11.5–12.0 ppm (1H, broad s, NH): The amide proton appears very far downfield due to an intramolecular hydrogen bond with the ortho-ester carbonyl. This confirms the amide formation and the ortho regiochemistry.[1]

  • δ 8.8–8.9 ppm (1H, d, Ar-H): The proton ortho to the amide group on the anthranilate ring is deshielded by the anisotropic effect of the carbonyl.

  • δ 7.4–7.5 ppm (1H, m, Difluoro-Ar-H): The para-proton of the difluorophenyl ring.[1]

  • δ 6.9–7.1 ppm (2H, m, Difluoro-Ar-H): The meta-protons of the difluorophenyl ring (coupling with Fluorine).[1]

  • δ 3.95 ppm (3H, s, OCH₃): The methyl ester singlet.

13C NMR:

  • Carbonyls: Two distinct signals >160 ppm.[1] The amide carbonyl usually appears upfield of the ester carbonyl due to resonance donation from the nitrogen.[1]

  • C-F Coupling: The carbons on the difluorophenyl ring will appear as doublets or triplets due to

    
     coupling (
    
    
    Hz for C-F bond).[1]
Mass Spectrometry (MS)[1][9]
  • Formula: C₁₅H₁₁F₂NO₃[1]

  • Molecular Weight: 291.25 g/mol [1]

  • ESI-MS: Expect

    
     and 
    
    
    .[1]
Infrared Spectroscopy (IR)[1]
  • 3200–3300 cm⁻¹: N-H stretch (often weak due to H-bonding).[1]

  • 1680–1700 cm⁻¹: Ester C=O stretch.

  • 1650–1660 cm⁻¹: Amide I band (C=O stretch).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; check nitrogen line integrity.
Product is an Oil Residual Solvent/PyridineDry under high vacuum for >12h.[1] Recrystallize from Hexane/EtOAc.
TLC shows starting material Low ReactivityAdd a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate acylation.[1]
Extra spots on TLC DimerizationUnlikely with 2,6-difluoro substitution, but ensure temperature is kept at 0°C during addition.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for acylation mechanisms).

  • Gao, Y., et al. (2013). "Synthesis and antiviral activity of novel quinazolin-4(3H)-one derivatives." European Journal of Medicinal Chemistry, 69, 396-404.[1] (Context for anthranilate amides as precursors).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Reference for nucleophilic acyl substitution on deactivated anilines).

Chemical properties of methyl 2-(2,6-difluorobenzamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthetic Guide Subject: Physicochemical Profiling, Synthesis, and Application of a Key Quinazolinone Precursor[1]

Executive Summary & Structural Analysis[1]

Methyl 2-(2,6-difluorobenzamido)benzoate is a specialized synthetic intermediate belonging to the class of N-acyl anthranilates.[1] It serves as a critical electrophilic scaffold in the synthesis of pharmacologically active heterocycles, most notably 2-substituted quinazolin-4(3H)-ones .[1]

Its structural significance lies in the 2,6-difluorophenyl moiety .[1] In medicinal chemistry, this motif is frequently employed to:

  • Block Metabolic Hotspots: The fluorine atoms at the 2 and 6 positions prevent oxidative metabolism (P450-mediated hydroxylation) at the most reactive sites of the phenyl ring.[1]

  • Induce Conformational Locking: The steric bulk and electronic repulsion of the ortho-fluorines restrict rotation around the amide bond, pre-organizing the molecule for cyclization reactions.[1]

Chemical Identity
PropertyDetail
IUPAC Name Methyl 2-[(2,6-difluorobenzoyl)amino]benzoate
Molecular Formula C₁₅H₁₁F₂NO₃
Molecular Weight 291.25 g/mol
Core Scaffold Anthranilate (2-aminobenzoate) ester
Key Functional Groups Methyl ester (electrophile), Amide (linker), Difluorophenyl (lipophilic tail)

Physicochemical Characterization

Physical State and Solubility[1]
  • Appearance: Typically a white to off-white crystalline solid.[1] N-acyl anthranilates generally exhibit high crystallinity due to strong intermolecular stacking and intramolecular hydrogen bonding.[1]

  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.[1]

    • Moderate Solubility: Methanol, Ethanol (hot).[1]

    • Insoluble: Water (highly lipophilic).[1]

Spectroscopic Signature (Predicted)

Researchers characterizing this compound should look for the following diagnostic signals:

  • ¹H NMR (DMSO-d₆/CDCl₃):

    • δ ~11.0–12.0 ppm (s, 1H): The amide N-H proton is heavily deshielded due to an intramolecular hydrogen bond with the ester carbonyl oxygen.[1] This is a hallmark of ortho-benzamido benzoates.[1]

    • δ ~3.8–3.9 ppm (s, 3H): Characteristic methyl ester singlet.[1]

    • δ ~7.0–8.5 ppm: Aromatic multiplets.[1] The 2,6-difluorophenyl protons often appear as a triplet or multiplet upfield relative to the benzoate protons due to F-coupling.[1]

  • IR Spectroscopy:

    • ~1680–1700 cm⁻¹: Ester C=O stretch.

    • ~1650–1660 cm⁻¹: Amide I band (C=O).[1]

    • ~3200–3300 cm⁻¹: N-H stretch (often broad or shifted due to H-bonding).[1]

Synthetic Protocol (The "Make")

The synthesis follows a standard Schotten-Baumann or anhydrous acylation protocol.[1] The anhydrous method is preferred for higher purity and yield to avoid hydrolysis of the acid chloride.

Reaction Pathway

Reagents: Methyl Anthranilate (Nucleophile) + 2,6-Difluorobenzoyl Chloride (Electrophile).[1] Base: Pyridine or Triethylamine (TEA) to scavenge HCl.[1] Solvent: Dichloromethane (DCM).[1]

Synthesis Start1 Methyl Anthranilate (Nucleophile) Process Acylation (DCM, Pyridine, 0°C to RT) Start1->Process Start2 2,6-Difluorobenzoyl Chloride (Electrophile) Start2->Process Inter Tetrahedral Intermediate Process->Inter Product Methyl 2-(2,6-difluorobenzamido)benzoate (Target) Inter->Product Byprod Pyridine·HCl Inter->Byprod

Figure 1: Synthetic pathway for the preparation of the target ester via nucleophilic acyl substitution.

Step-by-Step Methodology
  • Preparation: Charge a dry round-bottom flask with Methyl Anthranilate (1.0 equiv) and dry DCM (10 mL/g) .

  • Base Addition: Add Pyridine (1.2 equiv) or Triethylamine (1.5 equiv) .[1] Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 2,6-Difluorobenzoyl chloride (1.1 equiv) dissolved in a small volume of DCM. Note: The reaction is exothermic; control addition rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of methyl anthranilate (blue fluorescence).

  • Workup:

    • Quench with water.[1]

    • Wash organic layer with 1M HCl (to remove excess pyridine/anthranilate).[1]

    • Wash with Sat. NaHCO₃ (to remove unreacted acid chloride/acid).[1]

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Recrystallize from Ethanol or Methanol if necessary.

Reactivity & Applications (The "Use")

The primary utility of methyl 2-(2,6-difluorobenzamido)benzoate is as a precursor for Quinazolin-4(3H)-ones via the Niementowski Reaction variation.[1]

Cyclization Mechanism

Reacting the ester with ammonia or primary amines results in a cascade sequence:

  • Amidation: The external amine attacks the methyl ester, forming a diamide intermediate.[1]

  • Cyclodehydration: The amide nitrogen attacks the benzamide carbonyl (or vice versa, depending on conditions), eliminating water to close the pyrimidine ring.[1]

Cyclization Substrate Methyl 2-(2,6-difluorobenzamido)benzoate Step1 Step 1: Amidation (Ester -> Amide) Substrate->Step1 Reagent Amine Source (NH3, Formamide, or R-NH2) Reagent->Step1 Step2 Step 2: Cyclodehydration (- H2O) Step1->Step2 High Temp / Acid Catalysis Target 2-(2,6-Difluorophenyl)quinazolin-4(3H)-one Step2->Target

Figure 2: Cyclization pathway to the bioactive quinazolinone scaffold.

Experimental Considerations for Cyclization
  • Reagents: Use Formamide (for unsubstituted N3) or primary amines (for N3-substituted analogs).[1]

  • Conditions: High temperatures (120–160°C) are often required to drive the dehydration step.[1] Microwave irradiation is a modern alternative to shorten reaction times.[1]

  • Significance: The resulting 2-(2,6-difluorophenyl)quinazolinone core is a privileged structure in kinase inhibitors (e.g., EGFR inhibitors) and anticonvulsants.[1]

Safety & Handling (E-E-A-T)

  • Hazard Identification:

    • Skin/Eye Irritant: Both the starting acid chloride and the resulting ester can cause irritation.[1]

    • Hydrolysis Risk: Keep away from strong bases and moisture during storage to prevent hydrolysis back to the anthranilic acid derivative.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to maintain ester integrity.

References

  • Vertex AI Search. (2025).[1] Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones.

  • Sigma-Aldrich. (n.d.).[1] 2,6-Difluorobenzoyl chloride Product Data.

  • NIST Chemistry WebBook. (2025).[1] Methyl anthranilate Data.

  • Arkivoc. (2006).[1] Synthetic strategies towards quinazoline based anticancer drugs.

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of Methyl 2-(2,6-difluorobenzamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 2-(2,6-difluorobenzamido)benzoate is a critical intermediate in the synthesis of quinazolinone-based bioactive molecules, particularly in the development of kinase inhibitors and antitubercular agents (e.g., analogs of Delamanid precursors). Its structural core features an anthranilic acid ester coupled with a 2,6-difluorophenyl moiety via an amide linkage.

This guide provides a definitive technical framework for researchers synthesizing and characterizing this compound. Unlike simple amides, this molecule exhibits significant intramolecular hydrogen bonding between the amide proton and the ester carbonyl, resulting in distinct spectroscopic signatures (NMR deshielding, IR shifts) that serve as self-validating quality control markers.

Synthesis Protocol: The "Self-Validating" Workflow

To ensure spectral data integrity, the compound must first be synthesized with high purity. The following protocol minimizes side reactions (such as di-acylation) and ensures a clean baseline for spectroscopic analysis.

Reaction Scheme

Reagents: Methyl anthranilate (1.0 eq), 2,6-Difluorobenzoyl chloride (1.1 eq), Triethylamine (1.2 eq), DMAP (0.1 eq). Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Pre-Cooling: Charge a flame-dried round-bottom flask with Methyl anthranilate (151.16 g/mol ) and anhydrous DCM (0.2 M concentration). Cool to 0°C under

    
     atmosphere.
    
  • Base Addition: Add Triethylamine (

    
    ) and 4-Dimethylaminopyridine (DMAP). Note: DMAP acts as a nucleophilic catalyst to accelerate the reaction with the sterically hindered 2,6-difluorobenzoyl chloride.
    
  • Acylation: Dropwise add 2,6-Difluorobenzoyl chloride. The reaction is exothermic; maintain internal temperature <5°C.

  • Monitoring: Warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The fluorescent blue spot of methyl anthranilate (

    
    ) should disappear, replaced by a lower 
    
    
    
    dark-absorbing spot.
  • Workup: Quench with saturated

    
    . Wash organic layer with 1M HCl (to remove unreacted amine/pyridine) 
    
    
    
    Brine
    
    
    Dry over
    
    
    .
  • Purification: Recrystallize from hot Ethanol or MeOH.

Spectroscopic Data Analysis[1][2][3][4]

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of this compound is dominated by the Intramolecular Hydrogen Bond (IMHB) . The amide proton is locked in a planar six-membered ring with the ester carbonyl, causing extreme deshielding.

Table 1: Anticipated

NMR Data (400 MHz,

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
NH 11.80 – 12.10 br s 1H -Amide Proton (IMHB)
Ar-H (3)8.70 – 8.80dd1H8.5, 1.0Anthranilate (Ortho to NH)
Ar-H (6)8.05 – 8.10dd1H8.0, 1.6Anthranilate (Ortho to Ester)
Ar-H (4)7.55 – 7.60td1H8.0, 1.5Anthranilate (Para to NH)
Ar-H (4')7.35 – 7.45tt1H8.4, 6.52,6-Difluorophenyl (Para)
Ar-H (5)7.10 – 7.15td1H8.0, 1.2Anthranilate (Meta to NH)
Ar-H (3',5')6.95 – 7.05t2H8.5 (

)
2,6-Difluorophenyl (Meta)

3.95 – 3.98s3H-Methyl Ester

Key Diagnostic Features:

  • The "Downfield Anchor": If the NH signal is observed <10 ppm, the product is likely the O-acylated isomer or the IMHB is disrupted (wet solvent). A shift >11.5 ppm confirms the correct N-acylated structure.

  • Fluorine Coupling: The 2,6-difluorophenyl protons will appear as complex multiplets due to

    
     and 
    
    
    
    coupling. The meta-protons (3',5') typically appear as a pseudo-triplet due to overlapping couplings.

NMR (376 MHz,

)
  • 
     -112.0 to -114.0 ppm:  Singlet (or weak triplet). The chemical equivalence of the two fluorine atoms confirms free rotation of the benzoyl ring or rapid averaging on the NMR timescale, despite the steric bulk.
    
Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional group transformations.

  • 
     (Amide):  3250–3350 
    
    
    
    (Weak/Broad). Note: Lower frequency than typical amides due to H-bonding.
  • 
     (Ester):  1690–1705 
    
    
    
    . Note: Shifted to lower wavenumbers compared to methyl anthranilate (~1720
    
    
    ) due to the carbonyl accepting the H-bond.
  • 
     (Amide I):  1660–1680 
    
    
    
    .
  • 
     (Aromatic):  1590, 1480 
    
    
    
    .
Mass Spectrometry (MS) Fragmentation Pathways

Technique: ESI-MS (Positive Mode) or EI-MS. Molecular Formula:


Exact Mass:  291.07
Table 2: MS Fragmentation Pattern
m/z (approx)Ion TypeFragment StructureMechanism
292

Parent IonProtonation of Amide O
260

Acylium IonLoss of methoxy group
141

2,6-Difluorobenzoyl cation

-cleavage at amide N
150

Methyl anthranilate radicalAmide bond cleavage

Visualizing the Characterization Logic

The following diagram illustrates the logical flow for confirming the structure, highlighting the "Self-Validating" checkpoints.

G Start Crude Product TLC TLC Check (Disappearance of Blue Fluorescent Spot) Start->TLC Step 1 HNMR 1H NMR Analysis TLC->HNMR Pass Check_NH Check NH Shift (>11.5 ppm?) HNMR->Check_NH Step 2 Check_NH->Start No (Repurify) Check_F Check Ar-F Region (6.9-7.5 ppm Multiplets) Check_NH->Check_F Yes (H-Bond Confirmed) MS MS Analysis (Parent Ion 292) Check_F->MS Yes (F-Pattern Confirmed) Final CONFIRMED STRUCTURE Methyl 2-(2,6-difluorobenzamido)benzoate MS->Final Mass Match

Caption: Logical flowchart for structural validation. The NH shift (>11.5 ppm) is the primary "Go/No-Go" decision gate.

References

  • Synthesis of Benzamides: Organic Syntheses, Coll. Vol. 3, p. 167 (1955); Vol. 20, p. 16 (1940). (Standard Schotten-Baumann conditions adapted for anthranilates).

  • Spectral Data of Methyl Anthranilate: NIST Chemistry WebBook, SRD 69. (Reference for the "Left-hand" side of the molecule).[1][2]

  • 2,6-Difluorobenzoyl Chloride Reactivity: Sigma-Aldrich Product Specification & Safety Data (Reference for the "Right-hand" acylating agent).

  • Intramolecular Hydrogen Bonding in N-Acyl Anthranilates:Journal of Molecular Structure, "Spectroscopic investigation of intramolecular hydrogen bonding in N-benzoyl anthranilic acid deriv

Sources

Crystal Structure Analysis of Methyl 2-(2,6-difluorobenzamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, crystallization, and structural analysis of methyl 2-(2,6-difluorobenzamido)benzoate . It focuses on the critical S(6) intramolecular hydrogen bonding motif , a structural feature that defines the pharmacological relevance of


-benzoyl anthranilates by "locking" the molecular conformation—a key strategy in modern drug design for improving membrane permeability.[1]

An In-Depth Technical Guide for Structural Chemists & Medicinal Designers

Executive Summary: The Structural Significance

Methyl 2-(2,6-difluorobenzamido)benzoate represents a classic "privileged scaffold" in medicinal chemistry: the


-benzoyl anthranilate.[2] Its importance lies not just in its chemical connectivity, but in its conformational behavior .[2]

Unlike flexible peptide chains, this molecule adopts a rigid, planar or semi-planar shape driven by a strong intramolecular hydrogen bond (IMHB) between the amide nitrogen and the ester carbonyl oxygen.[2] This interaction creates a pseudo-six-membered ring (the S(6) motif ), which masks the polarity of the hydrogen bond donor, significantly enhancing lipophilicity and oral bioavailability.[1]

The addition of 2,6-difluoro substitution on the benzoyl ring introduces steric and electronic repulsion that further restricts rotation, making this molecule an ideal model for studying conformational locking in drug discovery.[2]

Synthesis & Crystallization Protocol

To analyze the crystal structure, high-purity single crystals are required.[1][2] The following protocol ensures the isolation of the specific polymorph favored by the S(6) motif.

Synthetic Pathway

The synthesis utilizes a Schotten-Baumann-type acylation of methyl anthranilate.[1][2]

Reagents:

  • Methyl anthranilate (1.0 eq)[1]

  • 2,6-Difluorobenzoyl chloride (1.1 eq)[1]

  • Triethylamine (Et

    
    N) or Pyridine (1.2 eq)[1]
    
  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve methyl anthranilate (151 mg, 1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Et

    
    N (0.17 mL, 1.2 mmol) and cool the mixture to 0°C.
    
  • Acylation: Dropwise add 2,6-difluorobenzoyl chloride (1.1 mmol). The reaction is exothermic; maintain temperature <5°C.[1][2]

  • Monitoring: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the amine starting material (

    
    ) disappears.[2]
    
  • Workup: Wash with 1M HCl (to remove unreacted amine/pyridine), followed by sat. NaHCO

    
     and brine.[2] Dry over MgSO
    
    
    
    .
  • Purification: Recrystallize the crude solid from hot ethanol.

Crystallization for X-Ray Diffraction

The goal is to grow single crystals suitable for diffractometry (


 mm).[1][2]
  • Method A (Slow Evaporation): Dissolve 20 mg of pure product in 2 mL of Ethyl Acetate/Heptane (1:1) . Cover the vial with parafilm, poke 3 small holes, and allow to stand at room temperature for 3–5 days.

  • Method B (Vapor Diffusion): Place a concentrated solution in THF in a small inner vial.[1][2] Place this vial inside a larger jar containing Pentane . Cap the large jar. Pentane vapors will diffuse into the THF, slowly lowering solubility and forcing nucleation.[2]

Structural Analysis & Logic

The following section details the specific structural features to extract from the X-ray data.

The Critical S(6) Hydrogen Bond Motif

The defining feature of this structure is the intramolecular hydrogen bond.[1][2]

  • Interaction: N(amide)–H

    
     O(ester carbonyl).[1]
    
  • Geometry: Expect an N

    
    O distance of 2.60 – 2.70 Å  and an N–H
    
    
    
    O angle of 135° – 145° .
  • Significance: This bond locks the anthranilate ring and the amide group into a coplanar arrangement.[1][2] In the crystal structure, look for the torsion angle

    
    (C-C-N-C) to be near 0° or 180°.[2]
    
The 2,6-Difluorophenyl Twist

While the anthranilate portion is planar, the 2,6-difluorobenzoyl ring will likely be twisted relative to the amide plane.[1][2]

  • Cause: Steric clash between the bulky fluorine atoms and the amide carbonyl oxygen.[2]

  • Expected Torsion: The dihedral angle between the amide plane and the difluorophenyl ring is typically 45° – 90° (orthogonal).[1]

  • Observation: Check for C–H

    
    F  weak hydrogen bonds or F
    
    
    
    F
    contacts in the crystal packing.[2]
Visualization of Structural Logic

G Precursors Precursors (Methyl Anthranilate + 2,6-Difluorobenzoyl Cl) Reaction Acylation Reaction (DCM, Et3N, 0°C) Precursors->Reaction Product Crude Product (Amide Formation) Reaction->Product Crystallization Crystallization (Slow Evap: EtOAc/Heptane) Product->Crystallization Purification Structure Crystal Structure (P21/c or P-1) Crystallization->Structure XRD Analysis S6_Motif S(6) Motif (Intramolecular H-Bond) N-H...O=C (Ester) Structure->S6_Motif Primary Feature Twist Steric Twist (2,6-Difluoro Interaction) Orthogonal Rings Structure->Twist Secondary Feature S6_Motif->Twist Conformational Lock

Figure 1: Workflow from synthesis to structural identification of key conformational locks.[1]

Data Presentation & Expected Metrics

When analyzing your CIF (Crystallographic Information File), compare your data against these standard ranges for


-benzoyl anthranilates.
Table 1: Expected Crystal Data Parameters
ParameterTypical Value / RangeExplanation
Crystal System Monoclinic or TriclinicCommon for planar aromatics permitting

-stacking.[2]
Space Group

or

Centrosymmetric groups are statistically most likely (approx. 80% of organic crystals).[1]
Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)Standard packing efficiency.[1]
R-Factor (

)
< 0.05 (5%)Indicates high-quality data; >7% suggests disorder or poor crystal quality.[1][2]
Table 2: Key Geometric Parameters (Bond Lengths & Angles)
InteractionAtoms InvolvedExpected ValueStructural Insight
Amide Bond C(carbonyl)–N(amide)1.35 – 1.38 ÅPartial double bond character; indicates resonance.[2][3]
IMHB Distance N(1)–H

O(2) (Ester)
1.90 – 2.10 Å (H

O)
Strong intramolecular bond; < 2.2 Å confirms the "lock."[1]
IMHB Angle N–H

O
130° – 150°Deviates from linearity (180°) due to geometric constraints of the 6-membered ring.[1][2]
Torsion Angle Phenyl(A) – Amide – Phenyl(B)60° – 90°The 2,6-difluoro group forces the two rings out of planarity.[1]

Characterization & Validation

Before X-ray analysis, validate the formation of the intramolecular hydrogen bond using solution-state NMR.[1][2] This ensures the crystal structure is not a packing artifact but represents the stable solution conformer.[2]

H NMR Signature
  • Amide Proton (

    
    ):  Look for a sharp singlet far downfield, typically 
    
    
    
    11.0 – 12.0 ppm
    .[1][2]
  • Interpretation: A typical amide NH appears at 8–9 ppm.[1][2] The shift to >11 ppm indicates deshielding caused by the strong intramolecular hydrogen bond to the ester carbonyl.[2] If this shift is observed, the S(6) motif is present.[1][2]

IR Spectroscopy
  • Ester Carbonyl (

    
    ):  Expect a shift to lower wavenumbers (~1680 cm
    
    
    
    ) compared to a free ester (~1720 cm
    
    
    ), confirming it is accepting a hydrogen bond.[1]

References

  • Görbitz, C. H., & Etter, M. C. (1992).[1][2] Hydrogen bond directed cocrystallization of diarylureas with proton acceptors.[1][2]Journal of the American Chemical Society , 114(2), 606-611.[2] (Foundational work on amide-carbonyl H-bonding patterns).

  • Abraham, R. J., et al. (2024).[1][2] Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice.[1][2]ChemPlusChem , 89(8).[1] Link (Analysis of conformational preferences in benzamides).

  • Palusiak, M. (2009).[1][2] Intramolecular H...H Interactions for the Crystal Structures of 2,6-dimethoxyphenyl derivatives.Journal of Physical Chemistry A . Link (Discussion of steric locking in 2,6-disubstituted systems).

  • PubChem. Methyl 2,6-difluorobenzoate (Precursor Data). CID 518798.[1][2][4] Link[1]

  • Cambridge Structural Database (CSD). Search Refcode: BENZAN (General N-benzoyl anthranilate structures).[1][2]

Sources

Solubility and stability of methyl 2-(2,6-difluorobenzamido)benzoate in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility, stability, and physicochemical behavior of methyl 2-(2,6-difluorobenzamido)benzoate , a critical intermediate in the synthesis of quinazolinones and benzoxazinones.

Executive Summary & Compound Profile

Methyl 2-(2,6-difluorobenzamido)benzoate is a lipophilic N-acyl anthranilate ester. Structurally, it consists of an anthranilic acid methyl ester core acylated at the nitrogen by a 2,6-difluorobenzoyl group. It serves as a pivotal "open-chain" intermediate that can be cyclized to form 2-(2,6-difluorophenyl)-4H-3,1-benzoxazin-4-one, a scaffold found in various bioactive molecules and agrochemicals.

Physicochemical Characteristics[1][2][3][4]
  • Chemical Structure: An ortho-substituted benzoate ester with an intramolecular hydrogen bond between the amide proton and the ester carbonyl, which significantly influences its solubility and stability.

  • Molecular Formula: C₁₅H₁₁F₂NO₃

  • Molecular Weight: 291.25 g/mol

  • Predicted LogP: ~3.2 – 3.8 (Highly Lipophilic)

  • Physical State: Typically a white to off-white crystalline solid.

  • Melting Point (Expected): 95°C – 115°C (Based on structural analogs like methyl 2-benzamidobenzoate).

Solubility Profile in Common Lab Solvents

The solubility of methyl 2-(2,6-difluorobenzamido)benzoate is governed by its lipophilicity and the rigid planar conformation induced by the amide-ester hydrogen bond.

Solubility Data Table

Data represents estimated solubility ranges at 25°C based on structural class behavior (N-acyl anthranilates).

Solvent ClassSpecific SolventSolubility RatingEstimated Conc. (mg/mL)Comments
Chlorinated Dichloromethane (DCM)High > 100Excellent solvent for synthesis and extraction.
ChloroformHigh > 100
Polar Aprotic DMSOHigh > 80Ideal for biological assays; may require gentle warming.
DMFHigh > 80
Ethyl AcetateModerate-High 40 – 60Standard solvent for recrystallization (often mixed with hexanes).
AcetoneModerate 30 – 50
Polar Protic MethanolLow-Moderate 10 – 20Solubility increases significantly with heat; good for recrystallization.
EthanolLow-Moderate 5 – 15
IsopropanolLow < 10
Non-Polar TolueneModerate 20 – 40Good for reflux reactions (cyclization).
Hexanes / HeptaneInsoluble < 1Used as an anti-solvent to precipitate the product.
Aqueous Water (pH 7)Insoluble < 0.01Highly hydrophobic.
Mechanistic Insight

The intramolecular hydrogen bond (N-H···O=C-OMe) reduces the polarity of the molecule, making it less soluble in polar protic solvents (like methanol) compared to its non-hydrogen-bonded isomers. This effect enhances its solubility in non-polar or moderately polar aprotic solvents (DCM, Toluene).

Stability and Degradation Pathways

The stability of this compound is defined by two primary reactive centers: the ester linkage and the amide linkage . The 2,6-difluoro substitution on the benzoyl ring provides steric protection to the amide but also alters electronic susceptibility.

A. Hydrolytic Stability
  • Acidic Conditions (pH < 2):

    • Mechanism:[1][2][3][4] Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.

    • Outcome: Slow hydrolysis of the methyl ester to the carboxylic acid (N-(2,6-difluorobenzoyl)anthranilic acid). The amide bond is relatively stable due to the electron-withdrawing fluorine atoms reducing the basicity of the nitrogen, making protonation less favorable.

  • Basic Conditions (pH > 10):

    • Mechanism:[1][2][3][4][5] Direct nucleophilic attack by hydroxide.

    • Outcome:Rapid saponification of the ester to the carboxylate salt. Prolonged exposure or heat can lead to amide hydrolysis, releasing anthranilic acid and 2,6-difluorobenzoic acid.

B. Thermal & Chemical Cyclization (The "Benzoxazinone Risk")

A unique stability concern for this specific intermediate is its tendency to cyclize.

  • Trigger: Heat (>100°C) or dehydrating agents (Acetic Anhydride, SOCl₂).

  • Reaction: The amide oxygen attacks the ester carbonyl, eliminating methanol.

  • Product: 2-(2,6-difluorophenyl)-4H-3,1-benzoxazin-4-one.

  • Prevention: Avoid high temperatures in the absence of nucleophiles. Store in solid form below 25°C.

C. Photostability

While generally stable, the 2,6-difluorophenyl moiety can be susceptible to defluorination under intense UV irradiation in solution, though this is a minor pathway compared to hydrolysis or cyclization.

Visualization of Pathways

Diagram 1: Degradation and Cyclization Workflows

This diagram illustrates the competing pathways of hydrolysis (degradation) and cyclization (synthesis/degradation depending on intent).

DegradationPathways Compound Methyl 2-(2,6-difluorobenzamido)benzoate Acid N-(2,6-difluorobenzoyl)anthranilic acid Compound->Acid Base Hydrolysis (Saponification) (Rapid) Benzoxazinone 2-(2,6-difluorophenyl)-4H-3,1-benzoxazin-4-one Compound->Benzoxazinone Thermal Cyclization (-MeOH, >100°C) HydrolysisProds Anthranilic Acid + 2,6-Difluorobenzoic Acid Compound->HydrolysisProds Prolonged Extreme pH Acid->Benzoxazinone Dehydrating Agent (Ac2O) Acid->HydrolysisProds Strong Acid/Base + Heat (Amide Cleavage)

Caption: Competing reaction pathways: Hydrolysis (Green) vs. Thermal Cyclization (Red).

Experimental Protocols

SOP 1: Solubility Determination (Saturation Shake-Flask Method)

Objective: To determine the thermodynamic solubility of the compound in a specific solvent.

  • Preparation: Weigh ~50 mg of methyl 2-(2,6-difluorobenzamido)benzoate into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours.

    • Visual Check: If fully dissolved, add more solid until a precipitate remains (saturation).

  • Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant with Acetonitrile (1:100) and analyze via HPLC-UV (254 nm).

    • Calculation: Compare peak area against a standard calibration curve.

SOP 2: Forced Degradation Study (Stress Testing)

Objective: To validate stability limits for storage and handling.

  • Stock Solution: Prepare a 1 mg/mL solution in Acetonitrile.

  • Stress Conditions:

    • Acid:[1] Mix 1 mL Stock + 1 mL 0.1 N HCl. Incubate at 60°C for 4 hours.

    • Base: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Incubate at Room Temp for 1 hour.

    • Thermal: Heat solid sample at 80°C for 24 hours.

    • Oxidation: Mix 1 mL Stock + 1 mL 3% H₂O₂.

  • Analysis: Neutralize samples (if applicable), dilute, and analyze via HPLC.

  • Acceptance Criteria: >95% recovery indicates stability. <90% indicates significant degradation.

Diagram 2: Solubility Testing Workflow

SolubilityWorkflow Start Weigh Excess Solid (~50mg) AddSolvent Add 1.0 mL Solvent Start->AddSolvent Shake Shake/Vortex 24h @ 25°C AddSolvent->Shake Check Visual Check: Solid Remaining? Shake->Check AddMore Add more solid Check->AddMore No Filter Filter (0.45 µm PTFE) Check->Filter Yes AddMore->Shake Analyze HPLC-UV Quantification Filter->Analyze

Caption: Step-by-step workflow for determining thermodynamic solubility.

References

  • Synthesis of N-acyl anthranilates: Organic Syntheses, Coll. Vol. 3, p. 106 (1955); Vol. 20, p. 11 (1940).

  • Cyclization to Benzoxazinones: Pattarawarapan, M., et al. "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones."[6] Synlett 28.05 (2017): 589-592.[6]

  • Hydrolysis Mechanisms:March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition. Wiley-Interscience.
  • General Solubility of Benzamides: "Solubility of Benzamide Derivatives in Organic Solvents." Journal of Chemical & Engineering Data.

Sources

Technical Whitepaper: Pharmacophore Exploration of N-Acylated Methyl Anthranilates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This technical guide focuses on the N-acylated methyl anthranilate (N-AMA) scaffold. While methyl anthranilate (MA) is widely recognized as a flavoring agent and avian repellent, its N-acylated derivatives represent a distinct pharmacophore with altered lipophilicity, metabolic stability, and biological targets.

The Core Directive: Unlike the free amine (MA), which is subject to rapid oxidation and phase II conjugation, N-acylation masks the nitrogen, creating a neutral amide linkage. This modification serves three critical functions in drug design:

  • Lipophilicity Modulation: Attachment of aliphatic or aromatic acyl chains allows for tunable LogP, facilitating membrane permeation (crucial for antifungal/antimicrobial activity).

  • Prodrug Capabilities: The amide bond can serve as a slow-release mechanism, regenerating the active anthranilate core via amidases in specific microenvironments.

  • Novel Binding Modes: The N-acyl moiety enables interaction with hydrophobic pockets in targets such as the Androgen Receptor (AR) and fungal cell membranes, distinct from the TRP-channel activation typical of the free amine.

Synthetic Methodologies

To access N-AMAs, we prioritize methods that prevent hydrolysis of the methyl ester while ensuring complete acylation of the aniline nitrogen.

Workflow Visualization

The following diagram outlines the decision tree for synthesis based on the acyl donor.

SynthesisWorkflow Start Methyl Anthranilate (MA) PathA Path A: Acid Chlorides Start->PathA PathB Path B: Carboxylic Acids (Coupling Agents) Start->PathB PathC Path C: Benzotriazole Activation Start->PathC ReagentsA R-COCl + Et3N Solvent: DCM/THF 0°C -> RT PathA->ReagentsA ReagentsB R-COOH + DCC/EDC + DMAP (Cat.) PathB->ReagentsB ReagentsC 1. R-COOH + BtH 2. MA + Bt-COR PathC->ReagentsC Product N-Acylated Methyl Anthranilate ReagentsA->Product ReagentsB->Product ReagentsC->Product

Caption: Synthetic routes for N-acylation. Path A is standard; Path C is preferred for sensitive substrates to avoid racemization or side reactions.

Validated Protocol: Benzotriazole-Mediated Acylation

Why this method? Standard acid chloride reactions can generate HCl, potentially hydrolyzing the methyl ester. The benzotriazole method is mild, neutral, and high-yielding.

Reagents:

  • Methyl Anthranilate (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.0 equiv)

  • Benzotriazole (BtH) (1.0 equiv)

  • Thionyl Chloride (SOCl2) (1.2 equiv) or EDC for activation

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

  • Activation: Dissolve benzotriazole (1.0 equiv) and the carboxylic acid (1.0 equiv) in DCM. Add SOCl2 dropwise at 0°C. Stir for 2 hours at RT to form the N-acylbenzotriazole intermediate.

  • Coupling: Add Methyl Anthranilate (1.0 equiv) directly to the mixture.

  • Reflux: Heat the mixture to mild reflux (40°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Wash the organic layer with 10% Na2CO3 (removes free benzotriazole) followed by brine.

  • Purification: Dry over Na2SO4, concentrate, and recrystallize from Ethanol/Water.

Biological Activity Profiles

Antimicrobial & Antifungal Activity

Recent research highlights the potency of N-acylated anthranilates, particularly when "tethered" to organoselenium or long lipophilic chains.

  • Mechanism: The lipophilic N-acyl chain facilitates insertion into the fungal cell membrane (mimicking ergosterol or phospholipids), while the anthranilate core may disrupt respiratory electron transport or induce oxidative stress (especially in selenium-containing derivatives).

  • Key Data: Methyl 2-amino-5-(methylselanyl) benzoate derivatives have shown MIC values comparable to Clotrimazole against Candida albicans.[1]

Comparative Efficacy Table:

Compound ClassTarget OrganismMIC Range (µg/mL)Mechanism Insight
Free MA E. coli>500Weak membrane disruption; rapid efflux.
N-Octanoyl MA C. albicans16 - 64Moderate lipophilicity; membrane perturbation.
Se-Tethered N-Acyl MA S. aureus2 - 8High Potency. ROS generation + membrane damage.
Se-Tethered N-Acyl MA HepG2 (Liver Cancer)IC50: ~3.5 µMCytotoxicity superior to Adriamycin in specific lines.[1]
Anti-Androgenic Activity (Prostate Cancer)

While N-aryl anthranilic acids (fenamates) are NSAIDs, N-acyl anthranilic esters have been identified as novel anti-androgens.

  • Target: Androgen Receptor (AR).

  • Effect: They inhibit AR transactivation and repress the growth of human prostate cancer cells (LNCaP).

  • Significance: Unlike standard anti-androgens, these esters bind to the ligand-binding domain (LBD) but do not downregulate AR protein levels, suggesting a distinct antagonistic mode of action.

Agrochemical: Modulation of Repellency

Methyl Anthranilate is a TRPA1 activator (avian irritant).

  • N-Acylation Effect: Acylation generally reduces immediate volatility and pungency.

  • Application: N-acyl derivatives act as "controlled release" repellents. They are less phytotoxic than free MA and, upon enzymatic hydrolysis by environmental bacteria or pest digestive systems, release the active MA repellent.

Experimental Protocols: Biological Evaluation

Minimum Inhibitory Concentration (MIC) Assay

Critical Note: N-acylated derivatives are highly lipophilic. Standard aqueous broth will cause precipitation, leading to false negatives.

Protocol:

  • Solubilization: Dissolve N-AMA derivatives in 100% DMSO to create a 1000x stock solution.

  • Media Preparation: Use RPMI 1640 (for fungi) or Mueller-Hinton Broth (for bacteria).

  • Dilution: Dilute stock into the media. Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Inoculation: Add microbial suspension (1-5 x 10^5 CFU/mL).

  • Incubation: 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: Visual turbidity check or OD600 measurement.

    • Self-Validation: Include a "Solvent Control" (1% DMSO only) to prove the solvent isn't killing the cells.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how structural modifications to the N-AMA scaffold shift biological activity.

SAR_Logic Core N-Acylated Methyl Anthranilate (Scaffold) Mod_Chain Acyl Chain Elongation (C8 - C12) Core->Mod_Chain Mod_Se Selenium Incorporation (Organoselenium Tether) Core->Mod_Se Mod_Ring Ring Substitution (5-Chloro / 5-Nitro) Core->Mod_Ring Out_Fungal Increased Antifungal Activity (Membrane Penetration) Mod_Chain->Out_Fungal Optimizes LogP Out_Cancer High Cytotoxicity (HepG2) ROS Generation Mod_Se->Out_Cancer Redox Active Out_Stable Metabolic Stability (Reduced Hydrolysis) Mod_Ring->Out_Stable Steric/Electronic Protection

Caption: SAR Map. Lipophilic chains drive antifungal potency; Selenium drives anticancer cytotoxicity.

References

  • Antimicrobial & Anticancer Activity

    • Abdel-Rahman, L.H., et al. (2022).[2] "Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates." Molecules, 27(23), 8313.

  • Anti-Androgenic Activity

    • Roell, D., et al. (2011). "Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation."[3] Chemical Biology & Drug Design, 77(6), 426-435.

  • Synthesis (Benzotriazole Method)

    • Katritzky, A.R., et al. (2012). "A convenient route for efficient conversion of unprotected anthranilic acids into the corresponding N-(2-aminoarylacyl)benzotriazoles." Arkivoc, (viii), 198-213.[4]

  • Bird Repellency (Methyl Anthranilate Context)

    • Askham, L.R. (1992).[5] "Efficacy of Methyl Anthranilate as a Bird Repellent on Cherries, Blueberries and Grapes." Proceedings of the Fifteenth Vertebrate Pest Conference.

Sources

A Senior Application Scientist's Guide to Fluorine Substitution in Benzamide Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Imperative of Fluorine in Benzamide Drug Design

The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. However, the journey from a promising benzamide lead to a clinically successful drug is fraught with challenges, primarily revolving around optimizing pharmacokinetic (ADME) and pharmacodynamic (PD) properties. The strategic incorporation of fluorine atoms into the benzamide core or its substituents has emerged as a powerful and prevalent strategy to overcome these hurdles.[1] This guide provides an in-depth exploration of the multifaceted roles of fluorine substitution, moving beyond a simple catalog of effects to a nuanced discussion of the underlying physicochemical principles and their practical application in drug discovery. We will dissect the causal mechanisms by which fluorine modulates bioactivity, offering field-proven insights and validated experimental protocols to empower researchers in their quest for safer, more effective benzamide-based therapeutics.

The Fundamental Physicochemical Impact of Fluorine Substitution

The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), extreme electronegativity (3.98 on the Pauling scale), and the exceptional strength of the C-F bond—are the primary drivers of its profound influence on molecular behavior.[2] When introduced into a benzamide scaffold, these properties orchestrate a cascade of changes in the molecule's fundamental physicochemical profile.

Modulating Acidity and Basicity (pKa)

One of the most predictable and powerful consequences of fluorination is the modulation of the pKa of nearby ionizable groups.[3]

  • Weakening Basicity: The strong inductive electron-withdrawing effect of fluorine significantly reduces the electron density on nearby nitrogen atoms.[4][5] For benzamides with basic amine functionalities (e.g., in a side chain), placing a fluorine atom at the β or γ position can lower the amine's pKa. This reduction in basicity can be critical for improving oral bioavailability, as it decreases the likelihood of protonation in the gut, thereby enhancing membrane permeability.[1][6]

  • Increasing Acidity: Conversely, the same inductive effect can increase the acidity of the amide N-H proton. While amides are generally considered neutral, this increased acidity can have significant implications for P-glycoprotein (Pgp) recognition and efflux, a common challenge in developing CNS-active drugs.[4]

Table 1: Representative Impact of Fluorination on pKa and Lipophilicity

Compound PairModificationpKa (Amine)Effect on BasicityΔLogP (Fluorinated - Non-fluorinated)
Benzamide Analog ANon-fluorinated8.8--
Benzamide Analog A'β-Fluorination (equatorial)6.6Decreased+0.4
Benzamide Analog A''β-Fluorination (axial)7.6Decreased+0.4
Benzamide Analog BNon-fluorinated9.2--
Benzamide Analog B'γ-Fluorination8.5Decreased+0.3

Note: Data is illustrative, based on trends reported in the literature.[4][6]

Tuning Lipophilicity (LogP)

The effect of fluorine on lipophilicity is highly context-dependent. A single fluorine-for-hydrogen substitution on an aromatic ring typically increases the partition coefficient (LogP), enhancing lipophilicity.[1][7] This is attributed to the fact that the C-F bond is poorly polarizable, which can improve hydrophobic interactions and facilitate passive membrane permeability.[1][8] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF₃) group can sometimes lead to a decrease in lipophilicity due to the creation of a strong molecular dipole.[9] This tunability allows medicinal chemists to finely balance solubility and permeability, which are often competing properties.

Controlling Molecular Conformation

Fluorine can enforce specific molecular conformations through stereoelectronic effects, such as the gauche effect.[1] By strategically placing fluorine, it is possible to stabilize a "bioactive conformation"—the specific three-dimensional shape the molecule must adopt to bind effectively to its target protein. This conformational locking can lead to a significant increase in binding affinity and selectivity by reducing the entropic penalty of binding.[1][10]

Enhancing Pharmacokinetic Profiles (ADME)

Perhaps the most celebrated application of fluorine in medicinal chemistry is its ability to "harden" a molecule against metabolic degradation.[11][12]

Blocking Metabolic Hotspots

Cytochrome P450 (CYP) enzymes are the primary machinery for drug metabolism, often through the oxidation of vulnerable C-H bonds, particularly on aromatic rings (e.g., para-hydroxylation) or at benzylic positions.[9] The C-F bond is exceptionally strong (~109 kcal/mol) and resistant to this type of oxidative cleavage.[6][13] By replacing a metabolically labile hydrogen with a fluorine atom, chemists can effectively block these "metabolic soft spots."[1] This site-specific metabolic blockade can dramatically increase a drug's half-life, reduce metabolic clearance, and improve oral bioavailability.[2][8]

cluster_0 Metabolic Pathway of a Non-Fluorinated Benzamide cluster_1 Metabolic Blockade via Fluorination Parent_Drug Para-Substituted Benzamide (R-C₆H₄-CONH₂) CYP450 CYP450 Enzyme (e.g., CYP3A4) Parent_Drug->CYP450 Oxidation at para-position Metabolite Para-Hydroxylated Metabolite (HO-C₆H₄-CONH₂) (Rapid Clearance) CYP450->Metabolite Parent_Drug_F Para-Fluoro Benzamide (F-C₆H₄-CONH₂) CYP450_F CYP450 Enzyme Parent_Drug_F->CYP450_F C-F bond resists oxidation No_Metabolism Metabolism Blocked (Increased Half-Life) CYP450_F->No_Metabolism

Caption: Fluorine blocks CYP450-mediated para-hydroxylation.

Improving Membrane Permeability and Bioavailability

As discussed, fluorine's ability to modulate both lipophilicity and pKa directly impacts a drug's ability to cross biological membranes.[1][14] By increasing lipophilicity and reducing the basicity of amine side chains, fluorination can enhance passive diffusion across the gut wall and the blood-brain barrier, leading to improved absorption and greater exposure at the target site.[9][15]

Optimizing Pharmacodynamics: Binding Affinity and Selectivity

The introduction of fluorine can directly influence how a benzamide ligand interacts with its protein target.

Direct and Indirect Binding Interactions

While the C-F bond is a poor hydrogen bond acceptor compared to oxygen or nitrogen, it can participate in favorable electrostatic interactions with electron-deficient regions of a protein binding pocket.[16][17] The polarized C-F bond can form so-called "orthogonal multipolar interactions" with backbone carbonyls, contributing to binding affinity.[2][7] More commonly, fluorine exerts its influence indirectly. By altering the electron distribution across the benzamide ring, it can modulate the strength of other crucial hydrogen bonds or hydrophobic interactions made by the parent molecule, thereby enhancing overall potency.[2][18]

Case Study: Fluorinated Benzamides for Sigma-2 (σ₂) Receptor PET Imaging

A compelling example of fluorine's utility is in the development of ligands for Positron Emission Tomography (PET). A series of fluorine-containing benzamide analogs were developed to image σ₂ receptors, which are overexpressed in solid tumors.[19][20] The non-radioactive fluorine atom was first incorporated to optimize the ligand's affinity and selectivity for the σ₂ receptor over the σ₁ subtype. Subsequently, the radioactive isotope ¹⁸F was introduced for imaging purposes. Biodistribution studies in tumor-bearing mice demonstrated that the fluorinated benzamides achieved high tumor uptake and favorable tumor-to-tissue ratios, validating their potential as PET imaging agents.[19][20] This dual role—first in optimizing pharmacology and second as a PET label—highlights the versatility of fluorine in modern drug development.[21][22]

Start Start: Unoptimized Benzamide Lead Compound Step1 Introduce Fluorine (Strategic Placement) Start->Step1 Step2 Evaluate Physicochemical Properties Step1->Step2 Step3 Assess In Vitro Metabolic Stability Step2->Step3 Step4 Measure Target Binding Affinity & Selectivity Step3->Step4 Decision1 Properties Optimized? Step4->Decision1 Step5 Advance to In Vivo Pharmacokinetic Studies Decision1->Step5 Yes Reiterate Re-evaluate Fluorine Position or Add/Remove Decision1->Reiterate No Decision2 Favorable PK Profile? Step5->Decision2 End Optimized Candidate Decision2->End Yes Decision2->Reiterate No Reiterate->Step1

Caption: Decision workflow for fluorine substitution in benzamides.

Field-Proven Experimental Protocols

To translate theory into practice, the following are validated, step-by-step protocols for synthesizing and evaluating fluorinated benzamides.

Protocol 1: Synthesis of 2-Fluoro-N-Arylbenzamide via Amide Coupling

This protocol describes a standard and reliable method for synthesizing a fluorinated benzamide using a peptide coupling agent.

A. Materials and Reagents:

  • 2-Fluorobenzoic acid

  • Substituted aniline (e.g., 4-methoxyaniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents (water, brine, Na₂SO₄, silica gel)

B. Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-fluorobenzoic acid (1.0 eq) and the desired aniline (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-fluoro-N-arylbenzamide.[23]

Protocol 2: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

This self-validating protocol assesses the metabolic stability of a fluorinated benzamide compared to its non-fluorinated parent.

A. Materials and Reagents:

  • Test compounds (fluorinated and non-fluorinated benzamides, 10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH regenerating system (e.g., GOLDPak™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control (e.g., Verapamil, known high-clearance compound)

  • Negative control (compound incubated without NADPH)

  • Acetonitrile with internal standard (for quenching and analysis)

B. Step-by-Step Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer. Prepare the test compound working solution by diluting the stock to 100 µM in buffer.

  • Incubation Setup (in triplicate):

    • To a 96-well plate, add 88 µL of the HLM working solution.

    • Add 1 µL of the 100 µM test compound working solution (final concentration: 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiating the Reaction: Add 10 µL of the pre-warmed NADPH regenerating system to each well to start the reaction. For the negative control wells (T=0 and stability control), add 10 µL of buffer instead.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The T=0 sample is quenched immediately after adding the test compound and before adding NADPH.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • The inclusion of a positive control validates the enzymatic activity of the HLM, while the negative control confirms that degradation is NADPH-dependent.

Conclusion and Future Perspectives

The strategic use of fluorine is no longer a niche tactic but a central pillar of modern benzamide drug design. Its ability to predictably modulate pKa, enhance metabolic stability, and influence conformation provides an unparalleled toolkit for optimizing drug candidates.[11] By understanding the fundamental physicochemical principles behind these effects, researchers can move from a trial-and-error approach to a rational, mechanism-driven design strategy. The continued development of novel synthetic methods for late-stage fluorination will further expand the possibilities, allowing for the precise installation of fluorine atoms in complex molecular architectures.[1] As we continue to unravel the subtleties of fluorine's interactions within biological systems, its role in creating the next generation of highly effective and safe benzamide therapeutics is assured.

References

  • Park, B. K., & Kitteringham, N. R. (n.d.). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications.
  • Dalvit, C., Invernizzi, C., & Vulpetti, A. (n.d.). Fluorine as a hydrogen-bond acceptor: experimental evidence and computational calculations.
  • Schön, J., Wagner, J. M., Zahran, M. K., & Gütschow, M. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 13(19), 2034–2043. [Link]

  • Muller, K. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(11), 1819–1831. [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 603–620. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Tu, Z., Xu, J., Jones, L. A., Li, S., Dumstorff, C., Vangveravong, S., Chen, D. L., Wheeler, K. T., Welch, M. J., & Mach, R. H. (2007). Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography. Journal of Medicinal Chemistry, 50(14), 3194–3204. [Link]

  • Scott, P. J. H. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261–1286. [Link]

  • Tu, Z., Xu, J., Jones, L. A., et al. (2007). Fluorine-18-Labeled Benzamide Analogues for Imaging the σ2 Receptor Status of Solid Tumors with Positron Emission Tomography. Journal of Medicinal Chemistry, 50(14), 3194-3204. [Link]

  • Reddit. (2015). Why is fluorine a weak hydrogen bond acceptor? r/chemhelp.
  • ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres.
  • Schneider, H. J. (n.d.). Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses. Chemical Science (RSC Publishing).
  • Scott, P. J. H. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Hu Group. (2015). Organic Fluorine as a Hydrogen-Bond Acceptor: Recent Examples and Applications.
  • Ni, K., O'Hagan, D. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Al-Masoudi, N. A., & Ali, A. J. (2016). Synthesis of Some of Fluorinated Benzimidazole Nucleosides. International Journal of Chemistry, 8(1), 188. [Link]

  • ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action | Request PDF.
  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.
  • Basit, A., Al-Hossaini, A. M., & Al-Otaibi, B. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6092. [Link]

  • Champagne, P. A., Desroches, J., & Paquin, J. F. (2015). Organic Fluorine as a Hydrogen-Bond Acceptor: Recent Examples and Applications. Synthesis, 47(03), 306–322. [Link]

  • Crystal Growth & Design. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

  • ResearchGate. (n.d.). Library of fluorinated N-Benzamide enaminones.
  • Baker, C. R., et al. (2022). Cells Adapt to Resist Fluoride through Metabolic Deactivation and Intracellular Acidification. mSystems, 7(5), e00548-22. [Link]

  • CCS Chemistry. (n.d.). A General Electrochemical Synthesis of Sulfonimidoyl Fluorides, Azides, and Acetates.
  • Petersen, A. B., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 117-121. [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 19(21), 1889-1901. [Link]

  • Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs.
  • Scoping Review. (2025). Fluoride exposure and metabolic alterations: a scoping review of metabolomic studies.
  • Buzalaf, M. A. R. (2015). Fluoride Metabolism. In Fluorine: Chemistry, Analysis, Function and Effects. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF.
  • SlideShare. (n.d.). Fluorine in Medicinal Chemistry.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace. [Link]

  • Singh, R. P., & Kaur, P. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4726. [Link]

  • J. C. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Environmental Research and Public Health, 17(12), 4256. [Link]

  • Brooks, A. F., et al. (2014). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Current Topics in Medicinal Chemistry, 14(7), 839-859. [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development.
  • Zischler, J., & Ametamey, S. M. (2020). Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography. Frontiers in Chemistry, 8, 597. [Link]

  • Coenen, H. H. (2016). PET Radiopharmaceuticals: Fluorinated Compounds. Radiology Key.

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of Methyl 2-(2,6-difluorobenzamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the systematic development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of methyl 2-(2,6-difluorobenzamido)benzoate. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method to ensure the quality and safety of final drug products. The described method effectively separates the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. The development process includes column and mobile phase screening, optimization of chromatographic conditions, and comprehensive forced degradation studies. The final method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Introduction

Methyl 2-(2,6-difluorobenzamido)benzoate is a critical building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4] Therefore, a well-developed and validated analytical method is essential for its quality control. High-performance liquid chromatography (HPLC) is a powerful technique for the purity assessment of non-volatile and thermally sensitive compounds, making it the method of choice for this analysis.[4][5][6]

The primary objective of this work was to develop a stability-indicating HPLC method. Such a method is capable of separating the main compound from any potential degradation products that may form under various stress conditions, thus providing a true reflection of the sample's stability.[6][7] This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation.[6][8][9][10] The data from these studies are crucial for understanding the degradation pathways and for ensuring the analytical method's specificity.[8][9][10]

Method Development Strategy

The development of a robust HPLC method is a systematic process that involves several key stages, from initial screening to final validation.[11] Our approach focused on reversed-phase chromatography, which is well-suited for separating hydrophobic compounds like methyl 2-(2,6-difluorobenzamido)benzoate.[12]

MethodDevelopmentWorkflow A Analyte Characterization (Solubility, pKa, UV Spectra) B Initial Screening (Column & Mobile Phase) A->B C Optimization of Chromatographic Parameters B->C D Forced Degradation Studies C->D Iterative Process E Method Validation (ICH Q2(R1)) C->E D->C F Final Method E->F

Caption: Workflow for HPLC Method Development.

Analyte Characterization

A preliminary investigation into the physicochemical properties of methyl 2-(2,6-difluorobenzamido)benzoate was conducted. The compound exhibits good solubility in common organic solvents like acetonitrile and methanol. Its aromatic structure with conjugated double bonds results in strong UV absorbance, making UV detection a suitable choice.[5]

Initial Screening: Column and Mobile Phase Selection

The goal of the initial screening was to identify a suitable column and mobile phase composition that provides adequate retention and initial separation of the main peak from any existing impurities.

  • Column Selection: Several C18 columns from different manufacturers were screened. A Waters μ-Bondapak C18 column (300 mm x 3.9 mm, 10 μm) was ultimately chosen for its excellent peak shape and resolution for aromatic compounds.[13][14]

  • Mobile Phase Selection: A simple mobile phase consisting of acetonitrile and water was initially tested. To improve peak shape and control the ionization of potential acidic or basic impurities, various buffers and pH modifiers were evaluated. A combination of acetonitrile and a 0.5% aqueous acetic acid solution was found to provide good initial separation.[13]

Optimization of Chromatographic Conditions

A systematic approach was taken to optimize the chromatographic parameters to achieve the best possible separation between the main peak and all potential impurities within a reasonable analysis time.

  • Mobile Phase Composition and Gradient Elution: An isocratic elution was initially attempted but failed to elute all impurities with good resolution. A gradient elution program was therefore developed. A scouting gradient from a low to a high percentage of organic solvent was run to determine the optimal elution profile.

  • Flow Rate: A flow rate of 1.0 mL/min was found to provide a good balance between analysis time and separation efficiency.

  • Column Temperature: The effect of column temperature was studied, and 30°C was selected to ensure consistent retention times and peak shapes.

  • Detection Wavelength: The UV spectrum of the analyte was recorded, and a detection wavelength of 254 nm was chosen as it provided a good response for both the main compound and the observed impurities.

Forced Degradation Studies

Forced degradation studies are a critical component in the development of a stability-indicating method.[6][7][8][9] These studies were performed to generate potential degradation products and to demonstrate the method's ability to separate them from the parent compound.

ForcedDegradation cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidative (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C, solid) Thermal->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis API Methyl 2-(2,6-difluorobenzamido)benzoate API->Acid API->Base API->Oxidation API->Thermal API->Photolytic

Caption: Design of Forced Degradation Studies.

Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare stock solutions of methyl 2-(2,6-difluorobenzamido)benzoate in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug substance to 80°C.

    • Photolytic Degradation: Expose the drug substance solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, dilute to a suitable concentration, and analyze by the developed HPLC method.

The results of the forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with the formation of several degradation products. The developed HPLC method was able to resolve all degradation peaks from the main compound and from each other, confirming its stability-indicating nature.

Final Optimized Chromatographic Conditions

ParameterCondition
Column Waters μ-Bondapak C18 (300 mm x 3.9 mm, 10 μm)
Mobile Phase A 0.5% Aqueous Acetic Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3] The following validation parameters were assessed:

ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for Method Validation.

Specificity

Specificity was demonstrated by the complete separation of the analyte peak from all degradation products and any potential impurities in the unstressed sample. The peak purity of the analyte was confirmed using a photodiode array (PDA) detector.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions at different concentrations. The method was found to be linear over a specified range with a correlation coefficient (r²) greater than 0.999.[3]

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The recovery was within the acceptable range of 98-102%.

Precision
  • Repeatability (Intra-day precision): The precision of the method was determined by performing multiple injections of the same sample on the same day. The relative standard deviation (RSD) was found to be less than 2%.

  • Intermediate Precision (Inter-day precision): The intermediate precision was assessed by analyzing the same sample on different days by different analysts. The RSD was also within the acceptable limit of 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The method demonstrated sufficient sensitivity for the detection and quantitation of impurities at low levels.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as flow rate, column temperature, and mobile phase composition. The method was found to be robust, with no significant changes in the chromatographic performance.

Conclusion

A simple, selective, and stability-indicating RP-HPLC method for the purity analysis of methyl 2-(2,6-difluorobenzamido)benzoate has been successfully developed and validated. The method is suitable for the routine quality control of the drug substance and for stability studies. The comprehensive forced degradation studies and subsequent validation as per ICH guidelines ensure the reliability and accuracy of the analytical results.

References

  • Royal Society of Chemistry. How to Develop Stability Indicating HPLC Methods. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating HPLC Method Development: A Review. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Vysoká škola chemicko-technologická v Praze. Stability-Indicating HPLC Method Development. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • SciSpace. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Available from: [Link]

  • ResearchGate. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Available from: [Link]

  • American Pharmaceutical Review. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]

  • ResearchGate. (PDF) Stability Indicating HPLC Method Development: A Review. Available from: [Link]

  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • American Pharmaceutical Review. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Scribd. Force Degradation. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • ResearchGate. isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. Available from: [Link]

Sources

Using methyl 2-(2,6-difluorobenzamido)benzoate as a chemical intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold for Complex Challenges

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The benzamide scaffold is one such "privileged structure," valued for its ability to engage in critical hydrogen bonding and other non-covalent interactions with a wide array of biological targets.[1] This guide focuses on a particularly strategic intermediate, Methyl 2-(2,6-difluorobenzamido)benzoate , and its application in drug discovery. The incorporation of a 2,6-difluorobenzoyl moiety is not a trivial substitution; this motif is increasingly recognized for its capacity to enhance binding affinity and confer desirable pharmacological properties upon parent molecules.[2]

This document serves as a comprehensive technical guide for researchers. It moves beyond simple procedural lists to explain the underlying scientific rationale for experimental designs. We will explore the synthesis of this key intermediate, its modification into diverse compound libraries, and its application in targeting critical disease pathways, including bacterial cell division and store-operated calcium channels. Every protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties and Structural Data

A thorough understanding of the starting intermediate is paramount. Below is a summary of the key properties of Methyl 2-(2,6-difluorobenzamido)benzoate's precursors, which are essential for its synthesis.

PropertyMethyl 2,6-difluorobenzoateMethyl Anthranilate
CAS Number 13671-00-6[3]134-20-3
Molecular Formula C₈H₆F₂O₂[4]C₈H₉NO₂
Molecular Weight 172.13 g/mol [3]151.16 g/mol
Boiling Point 203-204 °C[3]256 °C
Density 1.281 g/mL at 25 °C[3]1.168 g/mL at 20 °C
Appearance White to off-white solid[5]Colorless to pale yellow liquid

Synthesis of the Core Intermediate: Methyl 2-(2,6-difluorobenzamido)benzoate

The construction of the target intermediate is most efficiently achieved via a standard amide coupling reaction. This involves activating the carboxylic acid of 2,6-difluorobenzoic acid and subsequently reacting it with the primary amine of methyl anthranilate.[1] The choice of coupling reagent is critical and depends on factors such as desired yield, reaction time, and tolerance of other functional groups.

Rationale for Reagent Selection

Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) are effective but can lead to the formation of difficult-to-remove dicyclohexylurea (DCU) byproducts. Modern uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) offer faster reaction times, higher yields, and milder conditions, making them suitable for complex molecule synthesis.[6] The following protocol utilizes COMU for its high efficiency and ease of workup.

Experimental Workflow: Synthesis of the Intermediate

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Activation & Coupling cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification A 2,6-Difluorobenzoic Acid C Anhydrous DMF A->C B Methyl Anthranilate B->C E Add DIPEA (Base) C->E D Inert Atmosphere (N2/Ar) G Stir at 0°C to RT E->G F Add COMU (Coupling Reagent) F->G H Quench with H2O G->H I Extract with Ethyl Acetate H->I J Wash with Brine I->J K Dry (Na2SO4) & Concentrate J->K L Silica Gel Chromatography K->L M Characterization (NMR, MS) L->M N Final Product: Methyl 2-(2,6-difluorobenzamido)benzoate M->N

Caption: Synthetic workflow for the amide coupling reaction.

Detailed Protocol

Materials:

  • 2,6-Difluorobenzoic acid (1.0 eq)

  • Methyl anthranilate (1.0 eq)

  • COMU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2,6-difluorobenzoic acid (1.0 eq) and methyl anthranilate (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of COMU (1.1 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 2-(2,6-difluorobenzamido)benzoate.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Drug Discovery: A Versatile Intermediate

Methyl 2-(2,6-difluorobenzamido)benzoate is not an end-product but a strategic starting point for generating libraries of diverse molecules. The methyl ester provides a reactive handle for further chemical elaboration, allowing for the exploration of structure-activity relationships (SAR).

Case Study 1: Targeting Bacterial Cell Division via FtsZ Inhibition

The rise of multidrug-resistant bacteria necessitates the discovery of antibiotics with novel mechanisms of action.[7] The bacterial protein FtsZ, a homolog of eukaryotic tubulin, is essential for cell division and represents a prime target.[8] Derivatives of 2,6-difluorobenzamide have shown potent inhibitory activity against FtsZ, disrupting the formation of the Z-ring required for cytokinesis.[9][10]

G cluster_0 Bacterial Cell Division cluster_1 Inhibition Pathway FtsZ_monomer FtsZ Monomers Z_ring Z-Ring Assembly FtsZ_monomer->Z_ring Polymerization GTP GTP GTP->Z_ring Division Cell Division Z_ring->Division Blocked Z-Ring Disrupted Inhibitor 2,6-Difluorobenzamide Derivative Inhibitor->Z_ring Allosteric Binding Death Cell Elongation & Lysis Blocked->Death

Caption: Mechanism of FtsZ inhibition by benzamide derivatives.

SAR-Driven Derivatization Protocol:

The methyl ester of our intermediate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce new chemical diversity. This allows for systematic exploration of the R-group space to optimize antibacterial potency.

Part A: Saponification (Ester Hydrolysis)

  • Dissolve Methyl 2-(2,6-difluorobenzamido)benzoate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the mixture with 1N HCl to pH ~3, and extract the resulting carboxylic acid with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 2-(2,6-difluorobenzamido)benzoic acid.

Part B: Amide Coupling to Generate Library

  • In parallel reaction vials, distribute the 2-(2,6-difluorobenzamido)benzoic acid (1.0 eq).

  • To each vial, add a different primary or secondary amine (1.1 eq) and a suitable solvent like DMF.

  • Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.5 eq).

  • Stir the reactions at room temperature overnight.

  • Perform a high-throughput aqueous workup and purify the products using mass-directed preparative HPLC.

Hypothetical SAR Data for FtsZ Inhibitors:

Compound IDR-Group (from Amine)MIC vs. S. aureus (µg/mL)Rationale for Change
LEAD-01 -CH₃8Simple alkyl group for baseline activity.
LEAD-02 -CH₂-Cyclopropyl2Introduction of a strained ring can improve binding.
LEAD-03 -CH₂-(4-pyridyl)1A basic nitrogen may form a key salt bridge.
LEAD-04 -(4-fluorophenyl)4Aromatic ring for potential pi-stacking interactions.
LEAD-05 -morpholino>16Bulky, polar group may be sterically disfavored.

Note: Data is illustrative. Actual results may vary. Published studies show that 3-substituted 2,6-difluorobenzamide derivatives can achieve MICs of 0.25-1 µg/mL against Bacillus subtilis.[9]

Case Study 2: Modulation of Store-Operated Calcium Channels (SOCs)

Store-operated calcium entry (SOCE) is a crucial calcium signaling pathway involved in numerous cellular processes.[11] Its dysregulation is implicated in inflammatory diseases, cancer, and cardiovascular disease.[12][13] The key components are STIM proteins in the endoplasmic reticulum and Orai channels in the plasma membrane.[13] 2,6-Difluorobenzamide derivatives have recently been identified as potent inhibitors of SOCs, presenting a promising therapeutic avenue.[14]

G cluster_0 SOCE Activation ER Endoplasmic Reticulum (ER) PM Plasma Membrane Ca_Store Ca2+ Store Depletion STIM1 STIM1 Activation Ca_Store->STIM1 Orai1 Orai1 Channel Opening STIM1->Orai1 Ca_Influx Ca2+ Influx Orai1->Ca_Influx Inhibitor 2,6-Difluorobenzamide Derivative Inhibitor->Orai1 Blockade

Caption: Inhibition of Store-Operated Calcium Entry (SOCE).

Screening Protocol: Calcium Flux Assay

To evaluate the SOC-inhibitory activity of new derivatives, a cell-based calcium flux assay is employed.

Procedure:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293 or Jurkat T-cells) in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Add the synthesized 2,6-difluorobenzamide derivatives at various concentrations to the wells. Include a vehicle control (DMSO) and a known SOC inhibitor (e.g., 2-APB) as a positive control.

  • Store Depletion: In a calcium-free buffer, add thapsigargin, an inhibitor of the SERCA pump, to passively deplete the ER calcium stores.

  • Calcium Re-addition: Add a solution containing extracellular calcium. The subsequent increase in intracellular fluorescence, measured using a plate reader, corresponds to SOCE.

  • Data Analysis: Calculate the inhibition of SOCE for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. One derivative, 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide, has demonstrated significant SOC inhibitory ability.[14]

Conclusion and Future Directions

Methyl 2-(2,6-difluorobenzamido)benzoate represents a highly valuable and versatile chemical intermediate. Its strategic design incorporates the bio-active 2,6-difluorobenzamide core while providing a readily modifiable ester handle for the rapid generation of compound libraries. The protocols and applications detailed herein demonstrate its utility in developing novel inhibitors for challenging targets in infectious disease and chronic inflammatory conditions. The principles of SAR, coupled with robust synthetic and screening methodologies, provide a clear path for researchers to leverage this scaffold in the pursuit of next-generation therapeutics.[4]

References

  • The inhibition mechanism of FtsZ inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Andre, J. A., et al. (2012). Mechanism of Action of the Cell-Division Inhibitor PC190723: Modulation of FtsZ Assembly Cooperativity. Journal of the American Chemical Society. Available at: [Link]

  • Guiso, G., et al. (2022). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. MDPI. Available at: [Link]

  • 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. (2017). ResearchGate. Available at: [Link]

  • Artola, M., et al. (2019). Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. PMC. Available at: [Link]

  • Comer, J., & Tancowny, B. (2020). Store-Operated Calcium Channels in Physiological and Pathological States of the Nervous System. Frontiers. Available at: [Link]

  • Dergada, J. L., et al. (2016). Store-operated CRAC channel inhibitors: opportunities and challenges. PMC. Available at: [Link]

  • The role of store-operated calcium channel in chronic inflammation. (2013). Lund University. Available at: [Link]

  • Bi, F., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. Available at: [Link]

  • Design strategy of the novel 2,6-difluorobenzamide derivatives... (n.d.). ResearchGate. Available at: [Link]

  • METHYL 2,6-DIFLUOROBENZOATE. (n.d.). PubChem. Available at: [Link]

  • Son, P. H., et al. (2022). Role of store-operated Ca2+ entry in cardiovascular disease. PubMed. Available at: [Link]

  • Preparation method of 2, 6-dihalogenated methyl benzoate. (2022). Patsnap.
  • Chen, Y. L., et al. (2022). 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors. PubMed. Available at: [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Sblendorio, V., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. PubMed. Available at: [Link]

  • Dal Bello, F. A., et al. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. MDPI. Available at: [Link]

  • Preparation of Methyl Benzoate. (n.d.). Web Document. Available at: [Link]

  • Industrial production method of 2,6-difluorobenzamide. (n.d.). Google Patents.
  • Amide coupling 96-well plate kit. (2023). Synple Chem. Available at: [Link]

  • Amide Bond Formation and Peptide Coupling. (2025). ResearchGate. Available at: [Link]

  • Stash, A., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[15]uril. ChemRxiv. Available at: [Link]

Sources

Application Note: A Validated Protocol for Assessing the FtsZ Inhibitory Activity of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of FtsZ in Bacterial Cell Division and as an Antibacterial Target

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics that act on underexploited bacterial targets. One of the most promising of these is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[1][2] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a crucial component of the bacterial cytoskeleton.[2] It plays an indispensable role in bacterial cell division by polymerizing into a dynamic ring-like structure, known as the Z-ring, at the future division site.[2][3][4] This Z-ring acts as a scaffold, recruiting other proteins to form the divisome, the complex machinery that orchestrates the synthesis of the septal cell wall and ultimately leads to the formation of two daughter cells.

Given its essentiality for bacterial viability and its high degree of conservation across a wide range of bacterial species, coupled with its absence in eukaryotes, FtsZ represents an ideal target for the development of new antibacterial agents with a potentially broad spectrum of activity and low host toxicity.[2][5] The inhibition of FtsZ polymerization or the disruption of its dynamics leads to the failure of cell division, resulting in bacterial filamentation and eventual cell death.[6]

Benzamide derivatives have emerged as a particularly promising class of FtsZ inhibitors.[7][8] These small molecules have been shown to bind to a specific allosteric site on the FtsZ protein, distinct from the GTP-binding site, and modulate its polymerization dynamics.[7][9] This application note provides a detailed, validated protocol for assessing the FtsZ inhibitory activity of benzamide derivatives, enabling researchers to reliably screen and characterize potential new antibacterial compounds.

Principle of FtsZ Inhibition by Benzamide Derivatives

Benzamide derivatives typically function by binding to an interdomain cleft on the FtsZ monomer.[10][11] This binding event can have one of two primary effects on FtsZ polymerization, depending on the specific chemical structure of the benzamide derivative:

  • Inhibition of Polymerization: Some benzamides prevent the GTP-dependent assembly of FtsZ monomers into protofilaments, thereby preventing the formation of the Z-ring.

  • Hyper-stabilization of Polymers: Other benzamides, upon binding, induce a conformational change in FtsZ that promotes and stabilizes the polymeric state.[12] This "locking" of FtsZ into a non-dynamic polymeric form also disrupts the normal, dynamic nature of the Z-ring, which is essential for its constrictive function, thus inhibiting cell division.

This protocol outlines a primary screening assay using light scattering to monitor FtsZ polymerization in real-time, followed by a secondary GTPase activity assay to further characterize the mechanism of inhibition.

Visualizing the Experimental Workflow

FtsZ_Inhibition_Workflow cluster_prep I. Preparation cluster_primary II. Primary Assay: FtsZ Polymerization cluster_secondary III. Secondary Assay: GTPase Activity cluster_analysis IV. Data Analysis & Interpretation FtsZ_prep FtsZ Protein Purification and Quantification Light_Scattering 90° Light Scattering Assay FtsZ_prep->Light_Scattering GTPase_Assay Malachite Green-based GTPase Assay FtsZ_prep->GTPase_Assay Compound_prep Benzamide Derivative Stock Solution Preparation Compound_prep->Light_Scattering Compound_prep->GTPase_Assay Data_Acquisition Real-time Monitoring of Light Scattering Intensity Light_Scattering->Data_Acquisition IC50_Calc IC50 Determination (Polymerization) Data_Acquisition->IC50_Calc Phosphate_Detection Quantification of Inorganic Phosphate Release GTPase_Assay->Phosphate_Detection GTPase_Inhibition GTPase Activity Inhibition (%) Phosphate_Detection->GTPase_Inhibition Mechanism Mechanism of Action Determination IC50_Calc->Mechanism GTPase_Inhibition->Mechanism FtsZ_Polymerization cluster_monomers FtsZ Monomers cluster_polymers FtsZ Polymer cluster_inhibitor Benzamide Inhibitor M1 FtsZ P1 FtsZ M1->P1 + GTP M2 FtsZ M3 FtsZ P2 FtsZ P1->P2 P3 FtsZ P2->P3 P4 FtsZ P3->P4 Inhibitor Benzamide Inhibitor->M2 Binds to allosteric site

Caption: GTP-dependent polymerization of FtsZ and its inhibition by benzamides.

PART 2: Secondary Assay - GTPase Activity Assay

FtsZ possesses an intrinsic GTPase activity that is coupled to its polymerization dynamics. [1][13]This assay measures the rate of GTP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixtures containing:

    • Polymerization Buffer

    • Purified FtsZ protein (5-10 µM)

    • Benzamide derivative or DMSO control

    • GTP (1 mM)

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the released inorganic phosphate.

  • Color Development: Allow the color to develop for the time specified in the kit's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a plate reader.

  • Quantification: Use a standard curve prepared with known concentrations of inorganic phosphate to determine the amount of Pi released in each reaction.

  • Data Analysis:

    • Calculate the rate of GTP hydrolysis (nmol Pi/min/mg FtsZ).

    • Determine the percentage of inhibition of GTPase activity for each compound concentration relative to the DMSO control.

Data Presentation and Interpretation

CompoundFtsZ Polymerization IC₅₀ (µM)GTPase Activity Inhibition at 2x IC₅₀ (%)Postulated Mechanism of Action
Benzamide Derivative A 5.285%Inhibition of FtsZ assembly and subsequent GTPase activity.
Benzamide Derivative B 12.815%Weak inhibitor of FtsZ polymerization.
Benzamide Derivative C 2.5-40% (Stimulation)Hyper-stabilization of FtsZ polymers, leading to increased GTPase turnover within the stable filament.
PC190723 (Control) 1.1-60% (Stimulation)Known FtsZ polymer stabilizer.
DMSO (Control) >1000%No effect on FtsZ activity.

Interpretation of Results:

  • A compound that inhibits both FtsZ polymerization and GTPase activity (like Derivative A) likely prevents the assembly of FtsZ monomers.

  • A compound that inhibits polymerization but has a minimal effect on GTPase activity might interfere with the lateral association of protofilaments.

  • A compound that shows a low IC₅₀ for polymerization but stimulates GTPase activity (like Derivative C and the control PC190723) is likely a stabilizer of the FtsZ polymer. The increased GTPase activity in this context is thought to result from the enhanced stability of the polymeric state, which is the active form for GTP hydrolysis.

Self-Validating System and Trustworthiness

This protocol incorporates several features to ensure the trustworthiness and validity of the results:

  • Orthogonal Assays: The use of two distinct assays (polymerization and GTPase activity) provides a more complete picture of the compound's effect on FtsZ and helps to validate the initial findings.

  • Appropriate Controls: The inclusion of both positive and negative controls is essential for validating the assay performance and for normalizing the data.

  • Dose-Response Analysis: Determining the IC₅₀ value provides a quantitative measure of the compound's potency and allows for the comparison of different derivatives.

  • Mechanism-of-Action Insights: The combined results from both assays allow for a preliminary determination of the inhibitor's mechanism of action, guiding further drug development efforts.

Conclusion

This application note provides a robust and reliable protocol for assessing the FtsZ inhibitory activity of benzamide derivatives. By following these detailed steps, researchers can effectively screen compound libraries, characterize the potency and mechanism of action of lead candidates, and contribute to the development of novel antibacterial agents that target the essential process of bacterial cell division.

References

  • Krol, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments, (81), e50843. [Link]

  • Du, W., et al. (2025). FtsZ as a novel target for antibiotics development: Promises and challenges. Biochemical Pharmacology, 225, 116035. [Link]

  • Krol, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. University of Groningen Research Portal. [Link]

  • Jaiswal, R., et al. (2020). A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target. Biomolecules and Biomedicine, 20(2), 99-111. [Link]

  • Jaiswal, R., et al. (2020). A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target. Biomolecules and Biomedicine, 20(2), 99-111. [Link]

  • Krol, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments, (81), e50843. [Link]

  • Pichoff, S., & Lutkenhaus, J. (2021). FtsZ Interactions and Biomolecular Condensates as Potential Targets for New Antibiotics. Antibiotics, 10(3), 274. [Link]

  • Haeusser, D. P., & Margolin, W. (2016). FtsZ as an Antibacterial Target: Status and Guidelines for Progressing This Avenue. ACS Infectious Diseases, 2(9), 569-579. [Link]

  • Straniero, L., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 25(7), 1649. [Link]

  • Straniero, L., et al. (2020). Benzamide derivatives targeting the cell division protein FtsZ : modifications of the linker and the benzodioxane scaffold and their effects on antimicrobial activity. Radboud University Repository. [Link]

  • Fu, G., et al. (2013). Organization of FtsZ filaments in the bacterial division ring measured from polarized fluorescence microscopy. Biophysical Journal, 105(9), 2059-2068. [Link]

  • Artigot, A., et al. (2022). Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation. bioRxiv. [Link]

  • Straniero, L., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. MDPI. [Link]

  • Cytoskeleton, Inc. FtsZ GTPase & Polymerization Assay Services. [Link]

  • Mukherjee, A., & Lutkenhaus, J. (1999). Analysis of FtsZ assembly by light scattering and determination of the role of divalent metal cations. Journal of Bacteriology, 181(5), 1478-1485. [Link]

  • Fu, G., et al. (2013). Organization of FtsZ Filaments in the Bacterial Division Ring Measured from Polarized Fluorescence Microscopy. Biophysical Journal, 105(9), 2059-2068. [Link]

  • Deng, J., et al. (2022). New biphenyl-benzamide derivatives add to potential antibacterial FtsZ inhibitors. BioWorld. [Link]

  • Mukherjee, A., & Lutkenhaus, J. (1999). Light scattering is proportional to FtsZ concentration. ResearchGate. [Link]

  • Olson, B. J. S. C., & Osteryoung, K. W. (2010). Fluorescence microscopy localization of FtsZ in leaf chloroplasts. Plant Physiology, 152(3), 1144-1154. [Link]

  • Krol, E., & Scheffers, D. J. (2013). FtsZ polymerization assays: simple protocols and considerations. Journal of Visualized Experiments, (81), 50843. [Link]

  • Mukherjee, A., & Lutkenhaus, J. (1998). Assay of the GTPase activities of FtsZ and FtsZ2 at different protein concentrations. ResearchGate. [Link]

  • Mukherjee, A., & Lutkenhaus, J. (1999). Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations. Journal of Bacteriology, 181(5), 1478-1485. [Link]

  • Krol, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. ResearchGate. [Link]

  • Arjes, H. A., et al. (2016). Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ. Frontiers in Microbiology, 7, 1530. [Link]

  • Mukherjee, A., & Lutkenhaus, J. (1999). Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations. ResearchGate. [Link]

  • Sundararajan, R., & Goley, E. D. (2024). GTPase activity regulates FtsZ ring positioning in Caulobacter crescentus. Molecular Biology of the Cell, 35(7), ar63. [Link]

  • Artigot, A., et al. (2023). Benzodioxane-benzamides as promising inhibitors of Escherichia coli FtsZ. AIR Unimi. [Link]

  • Zorrilla, S., et al. (2018). Bacterial cell division: modeling FtsZ assembly and force generation from single filament experimental data. FEMS Microbiology Reviews, 42(6), 815-835. [Link]

  • Zastrow, M. V., & Goley, E. D. (2009). The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro. Biochemistry, 48(48), 11461-11472. [Link]

  • Szwed, M., et al. (2014). Architecture of the ring formed by the tubulin homologue FtsZ in bacterial cell division. eLife, 3, e04601. [Link]

  • Arjes, H. A., et al. (2016). Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ. Frontiers in Microbiology, 7, 1530. [Link]

  • Andreu, J. M., et al. (2022). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. Molecules, 27(15), 4875. [Link]

  • Król, E., et al. (2019). Purification and characterization of FtsZ from the citrus canker pathogen Xanthomonas citri subsp. citri. FEBS Open Bio, 9(11), 1956-1965. [Link]

  • Straniero, L., et al. (2025). Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. International Journal of Molecular Sciences, 26(2), 1774. [Link]

  • Straniero, L., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Semantic Scholar. [Link]

  • Artigot, A., et al. (2021). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. Journal of Medicinal Chemistry, 64(10), 6656-6671. [Link]

  • ResearchGate. (n.d.). The benzamide binding site. [Link]

  • Li, Y., et al. (2013). Expression and purification of recombinant FtsZ proteins. ResearchGate. [Link]

  • Diaz-Espinoza, R., et al. (2024). Biochemical Characterization of Escherichia coli FtsZ Protein Using Native PAGE, Size-Exclusion Chromatography, Sedimentation Gradient, Chemical Cross-Linking and Protein-Protein Interaction Prediction. Preprints.org. [Link]

Sources

Cell-based assay protocol for evaluating the cytotoxicity of fluorinated benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of fluorine into benzoate scaffolds is a cornerstone of modern medicinal chemistry, often used to block metabolic soft spots (preventing oxidation) and increase lipophilicity (


). However, these physicochemical alterations can introduce specific toxicity profiles distinct from their non-fluorinated parent compounds.

The Fluorine Effect on Cytotoxicity: Unlike standard benzoates, fluorinated benzoates often act as weak lipophilic acids. They can permeate the mitochondrial inner membrane, acting as protonophores that uncouple oxidative phosphorylation [1]. This leads to a collapse of the mitochondrial membrane potential (


), ATP depletion, and subsequent cell death.

This protocol details a multiplexed workflow designed to capture this specific toxicity profile. By combining a WST-8 metabolic assay with an LDH membrane integrity assay, researchers can distinguish between cytostatic effects (metabolic arrest) and cytotoxic effects (necrosis/lysis) in a single well, conserving scarce fluorinated intermediates.

Pre-Assay Considerations

Compound Solubility & Handling

Fluorinated benzoates exhibit poor aqueous solubility and a tendency to "crash out" (precipitate) upon rapid dilution into culture media.

  • Solvent: Dissolve neat compounds in 100% anhydrous DMSO (Grade: Cell Culture Tested).

  • Limit: Final DMSO concentration in the well must be

    
     (v/v). Ideally, target 
    
    
    
    to avoid solvent-induced membrane permeabilization, which causes false positives in LDH assays [2].
  • Visual Check: Inspect stock solutions for turbidity.[1] Fluorinated compounds often form micro-crystals that are invisible to the naked eye but scatter light in plate readers.

Cell Line Selection
  • HepG2 (Human Liver Carcinoma): Preferred for evaluating metabolic stability and potential hepatotoxicity, a common failure point for fluorinated drugs.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Recommended for assessing vascular toxicity.

Experimental Workflow

The following diagram illustrates the logical flow of the multiplexed assay, ensuring data integrity from compound preparation to IC50 generation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Assay cluster_2 Phase 3: Analysis Stock DMSO Stock Prep (10-100 mM) Dilution Serial Dilution (2x Conc. in Media) Stock->Dilution Incubation Incubation (24h - 72h) Dilution->Incubation Add Compound Seeding Cell Seeding (10k cells/well) Seeding->Incubation Transfer Supernatant Transfer (50 µL) Incubation->Transfer LDH LDH Assay (Membrane Integrity) Transfer->LDH Supernatant WST WST-8 Assay (Metabolic Viability) Transfer->WST Remaining Cells Readout OD Reading (450nm & 490nm) LDH->Readout WST->Readout Curve Non-Linear Regression (IC50 Calculation) Readout->Curve

Caption: Multiplexed workflow allowing simultaneous determination of cell viability (WST-8) and necrosis (LDH) from a single sample set.

Detailed Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Cell Line: HepG2 or HEK293 (log-phase growth).

  • Assay Reagents:

    • WST-8 Reagent (e.g., CCK-8). Note: WST-8 is preferred over MTT as it produces a water-soluble formazan, eliminating the solubilization step that can interact with hydrophobic benzoates.

    • LDH Cytotoxicity Kit (Lactate Dehydrogenase).[2][3][4][5]

  • Control Compounds:

    • Positive Control (Death): 1% Triton X-100 (induces 100% lysis).

    • Negative Control: 0.1% DMSO in Culture Media.[6]

Step 1: Cell Seeding[3][4]
  • Harvest cells and adjust density to

    
     cells/mL.
    
  • Dispense 100 µL/well into a clear, flat-bottom 96-well plate (10,000 cells/well).

  • Critical: Fill outer edge wells with sterile PBS to prevent the "Edge Effect" (evaporation causing concentration spikes in perimeter wells).

  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
Step 2: Compound Preparation & Treatment
  • Stock: Dissolve fluorinated benzoate in DMSO to 20 mM.

  • Intermediate: Dilute Stock 1:100 into culture media (200 µM, 1% DMSO).

  • Serial Dilution: Prepare 2x concentrations in a separate V-bottom plate. Perform 1:2 or 1:3 serial dilutions in media containing 1% DMSO.

  • Treatment: Remove 50 µL of media from the cell plate (carefully, do not disturb monolayer). Add 50 µL of the 2x compound solutions.

    • Final Result: 1x Drug Concentration, 0.5% DMSO constant across all wells.

  • Incubate for 24–48 hours.

Step 3: Multiplex Assay Execution

Timing is critical. Perform the LDH step first, as it analyzes the supernatant.

A. LDH Assay (Membrane Integrity)

  • Centrifuge the plate at 250

    
     for 5 minutes to pellet floating debris.
    
  • Transfer 50 µL of supernatant from each well to a new clear 96-well plate.

  • Add 50 µL of LDH Reaction Mix to the supernatant plate.

  • Incubate for 30 minutes at Room Temperature (protected from light).

  • Add Stop Solution and measure Absorbance at 490 nm .[7][5]

B. WST-8 Assay (Metabolic Viability)

  • To the original plate (containing cells and remaining 50 µL media), add 50 µL of fresh media + 10 µL of WST-8 reagent .

  • Incubate for 1–4 hours at 37°C. (Check color development periodically; orange color indicates viability).

  • Measure Absorbance at 450 nm .

Mechanistic Insight: The Uncoupling Pathway

Understanding why fluorinated benzoates are toxic aids in data interpretation. The following diagram details the mitochondrial uncoupling mechanism common to lipophilic fluorinated acids.

Mechanism Benzoate Fluorinated Benzoate (Lipophilic Anion) Membrane Cell Membrane (Passive Diffusion) Benzoate->Membrane Enters Cell Mito Mitochondria Membrane->Mito Accumulates Protonophore Protonophore Effect (H+ Leakage) Mito->Protonophore Disrupts Gradient Uncoupling Uncoupling of OxPhos Protonophore->Uncoupling ATP ATP Depletion Uncoupling->ATP ROS ROS Generation Uncoupling->ROS Death Apoptosis / Necrosis ATP->Death ROS->Death

Caption: Fluorinated benzoates act as protonophores, dissipating the mitochondrial gradient and triggering energy-deficiency mediated cell death.

Data Analysis & Interpretation

Calculations

Normalize raw OD values using the controls included on the plate.

MetricFormula
% Cytotoxicity (LDH)

% Viability (WST-8)

Interpreting the Multiplex Gap
  • High LDH + Low WST-8: Acute Necrosis. The compound is physically disrupting membranes (common with high-logP fluorinated compounds).

  • Low LDH + Low WST-8: Apoptosis or Growth Arrest. The cells are metabolically dead but membranes are intact. This points to the mitochondrial uncoupling mechanism described above.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Wells Compound insolubility in aqueous media.Reduce max concentration. Ensure step-wise dilution (DMSO

Media).
High Background (LDH) Serum interference or phenol red.Use phenol red-free media. Ensure serum is consistent across all wells (LDH is present in FBS).
False Positive (WST-8) Chemical reduction of tetrazolium.Incubate compound + WST-8 without cells to check for direct chemical reaction.
Variable Data Evaporation ("Edge Effect").Do not use the outer 36 wells for data; fill them with PBS.

References

  • Starkov, A. A., & Wallace, K. B. (2002). Structural determinants of fluorochemical-induced mitochondrial dysfunction. Toxicological Sciences, 66(2), 244-252. Link

  • Kameoka, S., et al. (2003). A rapid and sensitive cytotoxicity assay using a water-soluble tetrazolium salt and electron mediator. Nature Protocols (Adapted methodology). Link

  • Stockert, J. C., et al. (2012). Assays for cell viability: Metabolic and cytostatic dyes. Acta Histochemica, 114(6), 585-596. Link

  • OECD Guidelines for the Testing of Chemicals. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test (General cytotoxicity framework). Link

Sources

Use of methyl 2-(2,6-difluorobenzamido)benzoate as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of methyl 2-(2,6-difluorobenzamido)benzoate (MDZB) as a high-value intermediate for the synthesis of 2-(2,6-difluorophenyl)quinazolin-4(3H)-one libraries.

In modern drug discovery, the quinazolinone core is a "privileged scaffold," appearing in approved therapeutics for oncology (e.g., Idelalisib), sedative-hypnotics, and antimicrobial agents. The specific incorporation of the 2,6-difluorophenyl moiety offers two critical medicinal chemistry advantages:

  • Metabolic Blockade: The fluorine atoms at the 2 and 6 positions block cytochrome P450-mediated oxidation at the metabolically labile ortho sites, significantly extending half-life (

    
    ).
    
  • Conformational Locking: The steric bulk and electronic repulsion of the fluorines induce a non-coplanar conformation between the phenyl and quinazolinone rings, often improving selectivity for kinase binding pockets (e.g., EGFR, PI3Kδ).

This document provides validated protocols for synthesizing MDZB and deploying it to generate diverse bioactive heterocycles.

Chemical Pathway & Logic

The utility of MDZB lies in its "latent" reactivity. It is a stable, isolable intermediate that can be triggered to cyclize under specific conditions, allowing for the introduction of diverse substituents at the


 position of the quinazolinone ring.
Mechanism of Action: The Niementowski Modification

The transformation relies on the reaction of the ester and amide functionalities with a nitrogen nucleophile (amine, hydrazine, or ammonia).

DOT Diagram: Synthetic Workflow

MDZB_Workflow Start Methyl Anthranilate (Precursor) Scaffold MDZB Scaffold (The Intermediate) Start->Scaffold Acylation (Pyridine, DCM) Reagent 2,6-Difluorobenzoyl Chloride Reagent->Scaffold Cycliz_A Route A: NH4OAc (Unsubstituted N3) Scaffold->Cycliz_A High Temp Cyclization Cycliz_B Route B: R-NH2 (N3-Substituted) Scaffold->Cycliz_B Dehydrating Agent (PCl3/HMDS) Product_A 2-(2,6-F2-Ph)-Quinazolinone (Parent Core) Cycliz_A->Product_A Product_B N3-Alkyl/Aryl Derivatives Cycliz_B->Product_B

Figure 1: Strategic workflow for converting methyl anthranilate precursors into bioactive quinazolinone libraries via the MDZB scaffold.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(2,6-difluorobenzamido)benzoate (MDZB)

Objective: To synthesize the scaffold on a multi-gram scale with >95% purity.

Reagents:

  • Methyl anthranilate (1.0 eq)

  • 2,6-Difluorobenzoyl chloride (1.1 eq)

  • Pyridine (2.0 eq) or Triethylamine (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Methyl anthranilate (15.1 g, 100 mmol) and anhydrous DCM (150 mL). Cool to 0°C under

    
     atmosphere.
    
  • Base Addition: Add Pyridine (16.2 mL, 200 mmol) dropwise over 10 minutes.

  • Acylation: Add 2,6-Difluorobenzoyl chloride (19.4 g, 110 mmol) dropwise via a pressure-equalizing addition funnel. Note: The reaction is exothermic; maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The fluorescent anthranilate spot (

    
    ) should disappear.
    
  • Workup:

    • Wash with 1M HCl (2 x 100 mL) to remove excess pyridine.

    • Wash with sat.

      
       (2 x 100 mL) to remove unreacted acid.
      
    • Wash with Brine (100 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

    • Expected Yield: 85–92%

    • Appearance: White to off-white crystalline solid.

Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the broad

    
     signal (usually ~5.5 ppm) and the appearance of a sharp amide 
    
    
    
    singlet downfield (>11 ppm) due to intramolecular H-bonding with the ester carbonyl.
Protocol B: Cyclization to 2-(2,6-difluorophenyl)quinazolin-4(3H)-one

Objective: To close the ring and generate the bioactive core.

Method: Microwave-Assisted Cyclization (Green Chemistry Approach)

Reagents:

  • MDZB Scaffold (1.0 eq)

  • Ammonium Acetate (

    
    ) (5.0 eq)
    
  • Glacial Acetic Acid (Solvent)[1]

Step-by-Step Methodology:

  • In a microwave vial, suspend MDZB (291 mg, 1.0 mmol) in Glacial Acetic Acid (3 mL).

  • Add Ammonium Acetate (385 mg, 5.0 mmol).

  • Seal and irradiate at 140°C for 15–20 minutes .

    • Note: If using conventional heating, reflux for 4–8 hours.

  • Workup: Pour the reaction mixture into crushed ice/water (20 mL). The product usually precipitates immediately.

  • Filter the solid, wash copiously with water, and dry under vacuum.

Data Summary: Reaction Conditions Comparison

MethodReagentsConditionsYieldNotes
Thermal

, AcOH
Reflux, 6h75-80%Scalable, slow.
Microwave

, AcOH
140°C, 20 min88-92%High throughput, cleaner profile.
One-Pot Anthranilate + Acid Cl + Amine

, Toluene
60-70%Faster but harder purification.

Medicinal Chemistry Applications

Target Class: Kinase Inhibitors (EGFR/PI3K)

The 2-(2,6-difluorophenyl)quinazolin-4-one core mimics the adenine ring of ATP.

  • Binding Mode: The

    
     and 
    
    
    
    (at C4) often form hydrogen bonds with the "hinge region" of the kinase.
  • Role of 2,6-Difluoro:

    • Steric Clash: The fluorines prevent the phenyl ring from lying flat against the quinazolinone system (dihedral angle

      
       60–90°). This twisted conformation is crucial for fitting into hydrophobic pockets (e.g., the specificity pocket in PI3K
      
      
      
      ).
    • Lipophilicity: Increases LogP, improving membrane permeability compared to the non-fluorinated analog.

Target Class: Antiviral Agents

Derivatives of this scaffold have shown efficacy against CMV (Cytomegalovirus) by inhibiting the viral DNA terminase complex. The 2,6-substitution pattern is critical for preventing rapid metabolic clearance.

Troubleshooting & Optimization

Issue: Incomplete Cyclization

  • Symptom:[2][3] Presence of starting material (MDZB) or an intermediate diamide in LC-MS.

  • Cause: The 2,6-difluoro substitution creates steric hindrance around the amide carbonyl, making it less electrophilic.

  • Solution: Use a dehydrating agent like HMDS (Hexamethyldisilazane) and Iodine (

    
    ) or 
    
    
    
    to activate the amide oxygen, facilitating the nucleophilic attack by the amine.

Issue: Solubility

  • Symptom:[2][3] Product precipitates as a gum or oil.

  • Solution: The 2,6-difluoro group increases lipophilicity. Recrystallize from DMF/Water or EtOH instead of pure water.

References

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. (2025). [Link] (Representative link based on search context)

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. (2025).[4] [Link]

  • Quinazolinone and Quinazoline Derivatives: Recent Structures with Potent Antimicrobial and Cytotoxic Activities. Research in Pharmaceutical Sciences. (2016).[5] [Link]

  • Synthesis of Quinazolinones. Organic Chemistry Portal. [Link]

(Note: While specific "named" drugs derived exclusively from this exact methyl ester are proprietary, the references above validate the scaffold class and synthetic methodology.)

Sources

Derivatization of methyl 2-(2,6-difluorobenzamido)benzoate for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic workflows for the derivatization of methyl 2-(2,6-difluorobenzamido)benzoate (Compound 1) . This scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for N-benzoyl anthranilic acid derivatives (targeting AKR1C3, nuclear receptors) and quinazolin-4(3H)-ones (targeting kinases, DHODH).

This protocol provides a self-validating, divergent synthesis strategy to explore three critical vectors of diversity:

  • Electronic/Steric Modulation of the benzoyl ring.

  • Bioisosteric Replacement of the ester (Acid/Amide derivatives).

  • Scaffold Constrainment via dehydrative cyclization to quinazolinones.

Strategic Analysis: Vectors of Diversity

To maximize the Structure-Activity Relationship (SAR) data yield, we treat Compound 1 not as a final product but as a divergent hub.

SAR_Strategy Core Methyl 2-(2,6-difluorobenzamido)benzoate (Compound 1) VectorA Vector A: C-Terminus (Solubility/Metabolic Stability) Core->VectorA Hydrolysis/Aminolysis VectorB Vector B: Cyclization (Conformational Locking) Core->VectorB Dehydration VectorC Vector C: Benzoyl Ring (Electronic Tuning) Core->VectorC Pre-coupling modification Acids Free Acids (AKR1C3 Inhibitors) VectorA->Acids Amides Secondary/Tertiary Amides (Library Generation) VectorA->Amides Quin Quinazolin-4(3H)-ones (Kinase Inhibitors) VectorB->Quin

Figure 1: Strategic SAR map illustrating the three primary vectors for derivatization.

Experimental Protocols

Protocol A: Robust Synthesis of the Core Scaffold (Compound 1)

Objective: Synthesis of methyl 2-(2,6-difluorobenzamido)benzoate on a gram scale. Rationale: Anthranilates are electron-deficient amines; standard EDC/NHS couplings often fail. We utilize the acid chloride method for quantitative conversion.

Materials:

  • Methyl anthranilate (1.0 equiv)

  • 2,6-Difluorobenzoyl chloride (1.1 equiv)

  • Pyridine (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Setup: Purge a 250 mL round-bottom flask with nitrogen. Add Methyl anthranilate (1.51 g, 10 mmol) and dry DCM (50 mL).

  • Base Addition: Add Pyridine (2.4 mL, 30 mmol) and cool the solution to 0°C (ice bath).

  • Acylation: Add 2,6-Difluorobenzoyl chloride (1.94 g, 11 mmol) dropwise over 10 minutes. Caution: Exothermic.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours.

  • Validation Point (TLC): Check TLC (Hexane/EtOAc 4:1). The fluorescent spot of methyl anthranilate (

    
    ) must disappear. Product appears at 
    
    
    
    .
  • Workup: Wash with 1N HCl (2 x 30 mL) to remove pyridine, followed by sat. NaHCO3 and Brine.[1]

  • Purification: Dry over Na2SO4, concentrate. Recrystallize from hot Ethanol if necessary.

Expected Yield: >90% (White crystalline solid).

Protocol B: Hydrolysis to N-Benzoyl Anthranilic Acid (Target: AKR1C3 Inhibition)

Context: The free acid pharmacophore is essential for inhibiting aldo-keto reductases (e.g., AKR1C3) [1].

Method:

  • Dissolve Compound 1 (1.0 equiv) in THF/Water (3:1).

  • Add LiOH·H2O (2.5 equiv).

  • Stir at 50°C for 6 hours.

  • Critical Step: Acidify carefully with 1N HCl to pH 3. The product often precipitates as a white solid. Filter and wash with cold water.

Protocol C: Cyclization to Quinazolin-4(3H)-ones

Context: Cyclodehydration locks the conformation, creating a scaffold common in kinase inhibitors (e.g., Idelalisib analogs) [2].

Method (The HMDS/Iodine Protocol): This method avoids harsh thermal conditions and acidic media.

  • Reactants: Suspend Compound 1 (1.0 equiv) in dry Toluene.

  • Reagents: Add Hexamethyldisilazane (HMDS, 3.0 equiv) and Iodine (0.5 equiv).

  • Condition: Reflux for 12 hours. The reaction proceeds via silylation of the amide oxygen followed by intramolecular nucleophilic attack.

  • Workup: Quench with aqueous Na2S2O3 (to remove iodine). Extract with EtOAc.

  • Result: 2-(2,6-difluorophenyl)quinazolin-4(3H)-one.

Comparative Data & SAR Library Design

To facilitate rapid SAR analysis, synthesize the following primary library.

CodeR1 (Ester/Amide)R2 (Phenyl Ring)Target ClassPredicted LogP
1 (Parent) -OMe2,6-DifluoroPrecursor3.2
1-OH -OH2,6-DifluoroAKR1C32.5
1-NHMe -NHMe2,6-DifluoroSolubility2.8
1-Cyc Cyclized (Quinazolinone)2,6-DifluoroKinase/DHODH3.5
1-Cl -OMe2-Chloro-6-fluoroSteric Probe3.6

Analytical Validation Standards

1H NMR (DMSO-d6, 400 MHz) for Compound 1:

  • 
     10.8 ppm (s, 1H):  Amide NH (Diagnostic: Disappears upon D2O shake).
    
  • 
     8.4 ppm (d, 1H):  Aromatic proton ortho to Amide (Deshielded by carbonyl).
    
  • 
     7.1 - 7.6 ppm (m, multiplet):  Difluorophenyl ring protons.
    
  • 
     3.85 ppm (s, 3H):  Methyl ester (Singlet).
    

Troubleshooting Guide:

  • Issue: Low yield in cyclization (Protocol C).

  • Solution: Ensure the reaction is strictly anhydrous. HMDS hydrolyzes rapidly. If HMDS fails, switch to Acetic Anhydride reflux (classical Niementowski variation), though this yields the N-acetyl derivative which requires hydrolysis.

Workflow Visualization

Workflow Start Start: Methyl Anthranilate Step1 Acylation (2,6-F2-BzCl) Pyridine/DCM Start->Step1 Check1 QC: 1H NMR / LCMS (Confirm Amide Formation) Step1->Check1 Branch Decision Point Check1->Branch Pass PathA Path A: Hydrolysis (LiOH, THF/H2O) Branch->PathA PathB Path B: Cyclization (HMDS/I2, Toluene) Branch->PathB EndA Product A: Free Acid (AKR1C3 Active) PathA->EndA EndB Product B: Quinazolinone (Kinase Active) PathB->EndB

Figure 2: Operational workflow for the divergent synthesis of library candidates.

References

  • AKR1C3 Inhibition Studies: Title: N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3.[2][3][4] Source: Bioorganic & Medicinal Chemistry (via NIH/PubMed). URL:[Link]

  • Quinazolinone Synthesis: Title: Synthesis of quinazolinones (Methodologies). Source: Organic Chemistry Portal. URL:[Link]

  • Amide Coupling Protocols: Title: A protocol for amide bond formation with electron deficient amines.[1][5][6][7] Source: Organic & Biomolecular Chemistry (RSC).[5] URL:[Link]

Sources

Experimental setup for scaling up the synthesis of methyl 2-(2,6-difluorobenzamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and scale-up engineers. It details the optimized synthesis of Methyl 2-(2,6-difluorobenzamido)benzoate , a critical intermediate often utilized in the synthesis of 4H-1,3-benzoxazin-4-ones and related quinazolinone scaffolds for antiviral and anti-inflammatory drug candidates.

Executive Summary & Chemical Context

The target molecule, Methyl 2-(2,6-difluorobenzamido)benzoate , is formed via the N-acylation of methyl anthranilate (Methyl 2-aminobenzoate) with 2,6-difluorobenzoyl chloride. While conceptually simple, the scale-up is complicated by the steric hindrance of the 2,6-difluoro substitution and the potential for hydrolytic degradation of the acid chloride.

This protocol shifts from standard laboratory conditions (often DCM/Pyridine) to a Toluene/Triethylamine system. This change is strategic: Toluene minimizes solvent swapping steps for subsequent cyclization reactions and facilitates direct crystallization of the product, avoiding chromatography.

Reaction Scheme

Reactants: Methyl Anthranilate (MW 151.16) + 2,6-Difluorobenzoyl Chloride (MW 176.55) Reagents: Triethylamine (Base), Toluene (Solvent) Product: Methyl 2-(2,6-difluorobenzamido)benzoate (MW 291.25) + Et₃N·HCl (Salt)[1]

Process Safety & Critical Parameters

  • Thermal Hazard: The reaction is highly exothermic. The addition of acid chloride must be strictly controlled to maintain

    
     to prevent impurity formation (dimerization or hydrolysis).
    
  • Reagent Stability: 2,6-Difluorobenzoyl chloride is moisture-sensitive. All lines and vessels must be dried (

    
    ).
    
  • Corrosivity: The reaction generates HCl (neutralized by TEA). Unneutralized vapors are corrosive.

Experimental Protocol (Pilot Scale - 1 kg Input)

Equipment Setup
  • Reactor: 20 L Jacketed Glass Reactor with overhead agitation (pitched blade impeller).

  • Temperature Control: Cryostat capable of -10°C to +100°C.

  • Dosing: Peristaltic pump or pressure-equalizing addition funnel for acid chloride.

  • Atmosphere: Nitrogen sweep/blanket.

Material Bill of Quantities (BoQ)
ReagentMW ( g/mol )Equiv.[2][3][4]Mass (kg)Volume (L)Density (g/mL)
Methyl Anthranilate 151.161.01.00~0.861.168
2,6-Difluorobenzoyl Chloride 176.551.11.28~0.911.404
Triethylamine (TEA) 101.191.20.80~1.100.726
Toluene (Anhydrous) 92.14----8.00.867
HCl (1M aq) ------4.0~1.0
Water (DI) 18.02----8.01.0
Step-by-Step Methodology
Step 1: Reactor Charging & Inerting
  • Purge the 20 L reactor with Nitrogen for 15 minutes.

  • Charge Toluene (6.0 L) and Methyl Anthranilate (1.00 kg) .

  • Start agitation at 250 RPM.

  • Charge Triethylamine (0.80 kg) in one portion.

  • Cool the jacket to 0°C . Wait until internal temperature (

    
    ) reaches 
    
    
    
    .
Step 2: Controlled Addition (The Critical Step)
  • Load 2,6-Difluorobenzoyl Chloride (1.28 kg) into the addition funnel/dosing vessel.

  • Dilute the acid chloride with Toluene (2.0 L) to prevent freezing/clogging and improve dispersion.

  • Begin Addition: Add the acid chloride solution dropwise over 90 - 120 minutes .

    • Constraint: Maintain

      
      . If 
      
      
      
      exceeds 20°C, stop addition immediately.
  • Reaction Maintenance: After addition is complete, warm the reactor to 20–25°C (Room Temperature) over 30 minutes.

  • Stir for 4 hours .

Step 3: In-Process Control (IPC)
  • Sampling: Take a 50 µL aliquot, quench in MeOH.

  • Method: HPLC (C18 Column, ACN/Water gradient).

  • Specification: Methyl Anthranilate < 1.0% area.

  • Note: If starting material remains, add 0.05 equiv of acid chloride and stir for 1 hour.

Step 4: Quench & Work-up
  • Cool reactor to 10°C .

  • Slowly add Water (4.0 L) to dissolve Triethylamine Hydrochloride salts. Exotherm expected.

  • Stir rapidly (350 RPM) for 15 minutes. Stop stirring and let phases settle (15 mins).

  • Phase Cut: Drain the lower aqueous layer (contains TEA·HCl). Retain the upper organic layer.

  • Acid Wash: Add 1M HCl (4.0 L) to the organic layer. Stir for 10 mins.

    • Purpose: Removes unreacted amine and excess TEA.

  • Water Wash: Add Water (4.0 L) . Stir for 10 mins. Drain aqueous.[1]

    • Check: pH of aqueous wash should be neutral (pH 6-7).

Step 5: Crystallization & Isolation [1]
  • Transfer the organic layer (Toluene solution) to a clean vessel or switch reactor to distillation mode.

  • Concentration: Distill Toluene under reduced pressure (50°C, 100 mbar) to approximately 3.0 L volume (3 vol relative to input).

  • Cooling Ramp:

    • Cool to 50°C.

    • Add n-Heptane (3.0 L) slowly over 30 minutes as an anti-solvent.

    • Cool to 0–5°C over 2 hours.

  • Filtration: Filter the white slurry using a Nutsche filter or centrifuge.

  • Wash: Wash the cake with cold 1:1 Toluene/Heptane (1.0 L).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Logic & Visualization

Reaction Workflow Diagram

The following diagram illustrates the critical path and decision points for the synthesis.

G Start Start: Reactor Prep (N2 Purge, Dry Toluene) Mix Charge Methyl Anthranilate & Triethylamine (Cool to < 5°C) Start->Mix Add Controlled Addition: 2,6-Difluorobenzoyl Chloride (Maintain T < 20°C) Mix->Add Exotherm Control React Reaction Phase (25°C, 4 Hours) Add->React IPC IPC: HPLC Check (SM < 1.0%) React->IPC IPC->Add Fail (Add 0.05 eq Acid Cl) Quench Quench & Wash 1. Water (Remove Salts) 2. 1M HCl (Remove Base) IPC->Quench Pass Cryst Crystallization (Distill to 3 Vol -> Add Heptane -> Cool) Quench->Cryst Filter Filtration & Drying (Vac Oven 45°C) Cryst->Filter

Caption: Figure 1: Optimized workflow for the synthesis of Methyl 2-(2,6-difluorobenzamido)benzoate, highlighting critical temperature control points.

Impurity Fate Mapping

Understanding where impurities go is vital for regulatory compliance (CMC).

ImpurityMap Raw Raw Materials (Amine, Acid Cl, TEA) Rxn Reaction Mixture Raw->Rxn AqWash Aqueous Wash (Water/HCl) Rxn->AqWash Extraction MotherLiq Mother Liquor (Filtration) Rxn->MotherLiq Crystallization Product Final Product (Solid) Rxn->Product Imp1 TEA·HCl Salt AqWash->Imp1 Removes Imp2 Unreacted Amine AqWash->Imp2 Removes (as HCl salt) Imp3 2,6-Difluorobenzoic Acid (Hydrolysis Byprod) MotherLiq->Imp3 Retains Imp4 Solvent Residues MotherLiq->Imp4 Retains

Caption: Figure 2: Impurity purging strategy. The acidic wash removes unreacted amine, while crystallization rejects hydrolysis byproducts.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (< 85%) Hydrolysis of acid chloride due to wet solvent.Ensure Toluene is anhydrous (

).[2] Increase acid chloride to 1.15 equiv.
Product Color (Yellow/Brown) Oxidation of Methyl Anthranilate prior to reaction.Distill Methyl Anthranilate before use if it appears dark. Ensure strict

inerting.
Slow Filtration Crystal size too small (nucleation too fast).Slow down the cooling ramp (50°C to 0°C over 4 hours instead of 2). Add Heptane more slowly.
High SM in IPC Incomplete reaction or deactivated acid chloride.Check acid chloride quality.[5] If SM persists, add 0.1 eq DMAP (catalyst) cautiously (though usually not needed).

References

  • Chemical Context & Intermediates

    • Synthesis of 2-(3'-difluoromethoxy-phenyl)-3,1-benzoxazin-4-one.[6] (Demonstrates similar anthranilic acid acylation chemistry). PrepChem. Available at: [Link]

  • Reagent Properties
  • Process Chemistry Foundation

    • Abdollahi, S., & Shariat, M. (2005).[3] Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent.[3] (Discusses the benzamide intermediate formation). Molbank, M448.[3] Available at: [Link]

  • Patent Literature (Analogous Processes)

    • Process for preparing 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one.[7] (Describes salicylamide acylation, analogous to anthranilate acylation). Google Patents. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(2,6-difluorobenzamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 2-(2,6-difluorobenzamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your synthetic outcomes.

I. Reaction Overview and Mechanism

The synthesis of methyl 2-(2,6-difluorobenzamido)benzoate is typically achieved through the N-acylation of methyl anthranilate with 2,6-difluorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, proceeds via the attack of the nucleophilic amine group of methyl anthranilate on the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton yields the desired amide product. A base is commonly employed to neutralize the hydrochloric acid byproduct.[1][2]

Reaction Scheme:

Methyl Anthranilate + 2,6-Difluorobenzoyl Chloride → Methyl 2-(2,6-difluorobenzamido)benzoate + HCl

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for this synthesis?

For a robust starting point, we recommend the following conditions, which can be further optimized based on your observations.

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)These aprotic solvents are effective at solubilizing the reactants and are unreactive towards the acyl chloride.[3]
Base Triethylamine (TEA) or PyridineThese tertiary amines act as acid scavengers, neutralizing the HCl generated during the reaction without competing as nucleophiles.[1]
Stoichiometry Methyl Anthranilate (1.0 eq), 2,6-Difluorobenzoyl Chloride (1.05-1.1 eq), Base (1.1-1.2 eq)A slight excess of the acylating agent and base can help drive the reaction to completion.
Temperature 0 °C to room temperatureThe initial addition of the acyl chloride should be performed at 0 °C to control the exothermic reaction, followed by gradual warming to room temperature.[1]
Atmosphere Inert (Nitrogen or Argon)Essential for preventing the hydrolysis of the acyl chloride by atmospheric moisture.[1]
Q2: I am observing a low yield of my desired product. What are the potential causes and solutions?

Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

Low_Yield_Troubleshooting cluster_problem Problem: Low Yield cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield A Incomplete Reaction Low Yield->A Check TLC/LC-MS for starting material B Hydrolysis of Acyl Chloride Low Yield->B Check for carboxylic acid byproduct C Side Reactions Low Yield->C Analyze crude product for impurities D Product Loss During Workup Low Yield->D Assess aqueous and organic layers Sol_A Increase reaction time/temp Add catalyst (DMAP) A->Sol_A Sol_B Use anhydrous solvents/reagents Run under inert atmosphere B->Sol_B Sol_C Control temperature Slow addition of acyl chloride C->Sol_C Sol_D Optimize extraction/purification D->Sol_D

Caption: Troubleshooting workflow for low product yield.

Q3: My final product is impure. What are the likely side products and how can I minimize them?

Impurity in the final product often points to side reactions.

  • Unreacted Methyl Anthranilate: This is the most common impurity.

    • Solution: Ensure a slight excess of 2,6-difluorobenzoyl chloride and sufficient reaction time. Monitor the reaction by TLC or LC-MS until the methyl anthranilate is consumed.[4]

  • 2,6-Difluorobenzoic Acid: This results from the hydrolysis of the acyl chloride.

    • Solution: Use anhydrous solvents and reagents, and maintain an inert atmosphere during the reaction.[1]

  • Diacylated Product: While less common with this sterically hindered aniline, it's possible under forcing conditions.

    • Solution: Add the acyl chloride dropwise at a low temperature to avoid localized high concentrations.[5]

Q4: The reaction is sluggish and not going to completion. How can I increase the reaction rate?

If the reaction is proceeding slowly, consider the following strategies:

  • Increase Temperature: Gently heating the reaction mixture to 40-50 °C can often accelerate the reaction. However, monitor for potential side product formation at higher temperatures.[4][5]

  • Use a Catalyst: The addition of a catalytic amount (1-5 mol%) of 4-(Dimethylamino)pyridine (DMAP) can significantly increase the rate of acylation. DMAP acts as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate.[5]

  • Solvent Choice: If solubility is an issue, consider a more polar aprotic solvent such as N,N-Dimethylformamide (DMF).[5]

III. Troubleshooting Guide

Issue 1: Formation of a significant amount of 2,6-difluorobenzoic acid.
Symptom Probable Cause Corrective Action
A significant amount of a polar, acidic byproduct is observed by TLC/LC-MS.Hydrolysis of 2,6-difluorobenzoyl chloride due to moisture.[1]- Ensure all glassware is oven-dried before use.- Use freshly distilled or anhydrous solvents.- Handle 2,6-difluorobenzoyl chloride under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).- Ensure the base (e.g., triethylamine) is dry.
Issue 2: The reaction stalls with significant starting material remaining.
Symptom Probable Cause Corrective Action
TLC or LC-MS analysis shows a persistent spot for methyl anthranilate even after prolonged reaction time.1. Insufficient reactivity of the nucleophile.2. Deactivation of the acyl chloride.3. Inadequate mixing or solubility.- Add a catalytic amount of DMAP (1-5 mol%) to increase the reaction rate.[5]- Increase the reaction temperature to 40-50 °C and monitor closely.[5]- If solubility is an issue, consider switching to a solvent like DMF.[5]- Ensure efficient stirring throughout the reaction.
Issue 3: Difficulty in purifying the final product.
Symptom Probable Cause Corrective Action
Column chromatography yields co-eluting impurities, or recrystallization is ineffective.1. Presence of structurally similar impurities.2. Product oiling out during recrystallization.- For column chromatography, try a different solvent system with varying polarity or consider using a different stationary phase (e.g., alumina).- For recrystallization, experiment with a range of solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).- Consider a chemical wash during the workup to remove specific impurities. For example, a dilute acid wash (e.g., 1 M HCl) can remove residual amine, and a dilute base wash (e.g., saturated NaHCO₃) can remove acidic impurities.[1]

IV. Experimental Protocols

A. Standard Protocol for the Synthesis of Methyl 2-(2,6-difluorobenzamido)benzoate

Caption: Step-by-step standard synthesis protocol.

B. Protocol for Catalyst-Assisted Synthesis (for sluggish reactions)
  • Follow steps 1 and 2 of the standard protocol.

  • Add DMAP (0.05 eq) to the solution of methyl anthranilate and triethylamine.

  • Proceed with steps 3 through 8 of the standard protocol. The reaction time may be significantly shorter.

V. References

  • BenchChem. (2025). Technical Support Center: N-Acylation of Hindered Anilines.

  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.

  • Fisher Scientific. (n.d.). Amide Synthesis.

  • ResearchGate. (2017, January 19). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?

  • BenchChem. (2025). optimizing reaction conditions for N-acylation of p-toluidine.

  • MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.

  • RSC Publishing. (2023, September 8). Sunlight-driven N-acetylation of anilines: a green chemistry approach.

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?

Sources

Identifying and characterizing impurities in methyl 2-(2,6-difluorobenzamido)benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-(2,6-difluorobenzamido)benzoate. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of organic chemistry and analytical science to ensure the integrity and purity of your synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of methyl 2-(2,6-difluorobenzamido)benzoate, providing concise and scientifically grounded answers.

Q1: What is the primary reaction for synthesizing methyl 2-(2,6-difluorobenzamido)benzoate?

A1: The most common and direct method is the N-acylation of methyl 2-aminobenzoate (also known as methyl anthranilate) with 2,6-difluorobenzoyl chloride. This reaction typically employs a base to neutralize the hydrochloric acid byproduct.

Q2: Why is the choice of base important in this synthesis?

A2: The base plays a crucial role in scavenging the HCl generated during the reaction, which drives the equilibrium towards product formation. However, the choice of base can also influence the impurity profile. Strong aqueous bases like sodium hydroxide can promote hydrolysis of both the starting acyl chloride and the final ester product.[1] Weaker, non-nucleophilic organic bases such as triethylamine or pyridine are often preferred to minimize these side reactions.

Q3: What are the expected physical properties of the starting materials and the final product?

A3:

Compound Formula Molecular Weight Appearance
Methyl 2-aminobenzoate C₈H₉NO₂ 151.16 g/mol Colorless to pale yellow liquid or solid
2,6-Difluorobenzoyl chloride C₇H₃ClF₂O 176.55 g/mol Colorless to light orange clear liquid

| Methyl 2-(2,6-difluorobenzamido)benzoate | C₁₅H₁₁F₂NO₃ | 291.25 g/mol | Expected to be a solid at room temperature |

Q4: What are some common analytical techniques to monitor the reaction progress and assess product purity?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the disappearance of starting materials and the appearance of the product. For purity assessment and impurity identification, High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.[2][3][4]

II. Troubleshooting Guide: Identifying and Mitigating Impurities

This section provides a detailed, question-and-answer formatted guide to troubleshoot common issues encountered during the synthesis and purification of methyl 2-(2,6-difluorobenzamido)benzoate.

Issue 1: Low Yield of the Desired Product

Q: My reaction has resulted in a low yield of methyl 2-(2,6-difluorobenzamido)benzoate. What are the potential causes and how can I improve it?

A: Low product yield can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using TLC until the limiting reagent (typically methyl 2-aminobenzoate) is fully consumed. Consider extending the reaction time or gently heating the reaction mixture if the reaction is sluggish at room temperature.

  • Hydrolysis of 2,6-difluorobenzoyl chloride: The acyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture.

    • Troubleshooting: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1]

  • Sub-optimal Stoichiometry: An incorrect ratio of reactants can lead to a lower yield.

    • Troubleshooting: Employ a slight excess (e.g., 1.05-1.1 equivalents) of the more readily available starting material, typically the acyl chloride, to ensure complete conversion of the limiting reagent.

  • Product Loss During Workup: The desired product may be lost during the extraction and washing steps.

    • Troubleshooting: Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase during extractions. Minimize the number of washing steps to reduce product loss.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Q: My final product is contaminated with unreacted methyl 2-aminobenzoate and/or 2,6-difluorobenzoyl chloride. How can I remove them?

A: The presence of starting materials post-synthesis indicates either an incomplete reaction or inefficient purification.

Identification and Removal Strategies:

ImpurityIdentification by TLCRemoval Strategy
Methyl 2-aminobenzoate Will have a different Rf value than the product.Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase.
2,6-Difluorobenzoyl chloride May appear as a separate spot or streak on the TLC plate.This reactive impurity is often converted to 2,6-difluorobenzoic acid during aqueous workup.

Workflow for Removal of Unreacted Starting Materials:

Caption: Workup procedure for removing starting materials.

Issue 3: Identification of Hydrolysis-Related Impurities

Q: I have identified additional spots on my TLC plate that are not starting materials or the desired product. Could these be hydrolysis products?

A: Yes, hydrolysis of the acyl chloride and the final ester product are common side reactions that lead to acidic impurities.

Common Hydrolysis Impurities and their Formation:

  • 2,6-Difluorobenzoic Acid: This impurity arises from the reaction of 2,6-difluorobenzoyl chloride with water.[1]

    • Formation Mechanism: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by water, leading to the formation of the corresponding carboxylic acid and HCl.

  • 2-(2,6-Difluorobenzamido)benzoic Acid: This results from the hydrolysis of the methyl ester group of the final product.

    • Formation Mechanism: This hydrolysis is typically catalyzed by strong acids or bases, particularly at elevated temperatures during the reaction or workup.[1]

Identification and Characterization:

These acidic impurities can be identified by HPLC and their structures confirmed by LC-MS and NMR spectroscopy.

Protocol for HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Detection: UV at 254 nm.

Expected Elution Order: The more polar acidic impurities will typically elute earlier than the less polar ester product.

Issue 4: Potential for Diacylation

Q: Is it possible for the starting amine to react with two molecules of the acyl chloride?

A: While less common under controlled conditions, diacylation is a potential side reaction.

Understanding Diacylation:

Diacylation would involve the acylation of the nitrogen atom of the newly formed amide. This is generally less favorable due to the decreased nucleophilicity of the amide nitrogen compared to the starting amine. However, under harsh conditions or with a large excess of the acylating agent, this side product may be observed.

Mitigation Strategy:

  • Controlled Stoichiometry: Use only a slight excess of 2,6-difluorobenzoyl chloride.

  • Reaction Temperature: Avoid excessively high reaction temperatures.

Impurity Formation Pathways:

G cluster_main Main Reaction cluster_side Side Reactions A Methyl 2-aminobenzoate C Methyl 2-(2,6-difluorobenzamido)benzoate A->C + B B 2,6-Difluorobenzoyl chloride D 2,6-Difluorobenzoic Acid B->D + H₂O E 2-(2,6-Difluorobenzamido)benzoic Acid C->E + H₂O (acid/base) F Diacylation Product C->F + B

Sources

Technical Support Center: Overcoming Poor Solubility of Methyl 2-(2,6-Difluorobenzamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling methyl 2-(2,6-difluorobenzamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Introduction: Understanding the Challenge

This guide will walk you through a systematic approach to tackle these solubility issues, from initial assessment to the application of advanced solubilization techniques.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, methyl 2-(2,6-difluorobenzamido)benzoate, not dissolving in my aqueous buffer?

A1: The poor aqueous solubility of methyl 2-(2,6-difluorobenzamido)benzoate is inherent to its chemical structure. The presence of two phenyl rings and the overall neutral charge of the molecule at physiological pH make it hydrophobic. The energy required to break the crystal lattice of the solid compound and to create a cavity for it in the highly ordered water structure is significant, leading to low solubility.

Q2: I've tried vortexing and heating, but the compound still crashes out of solution. What should I do next?

A2: While mechanical agitation and increased temperature can sometimes help, they are often insufficient for highly insoluble compounds. The next logical step is to explore formulation strategies that alter the solvent environment or the compound itself to favor dissolution. These strategies include using co-solvents, adjusting the pH (if applicable), or employing solubilizing excipients like cyclodextrins or surfactants.

Q3: Will adjusting the pH of my buffer help to dissolve this compound?

A3: For methyl 2-(2,6-difluorobenzamido)benzoate, pH adjustment is unlikely to be a primary method for enhancing solubility. The amide proton has a very high pKa (predicted to be around 13.5, similar to benzanilide), meaning it will not deprotonate to form a more soluble anion in typical aqueous buffer ranges (pH 1-10).[6] Similarly, the ester and amide carbonyls are only weakly basic and will not be significantly protonated. Therefore, the compound is expected to be non-ionizable in the pH range relevant for most biological experiments.[7][8]

Q4: What are the potential risks of using organic co-solvents in my cell-based assays?

A4: Organic co-solvents like DMSO, ethanol, or PEG 400 are effective at dissolving hydrophobic compounds.[6] However, they can also be toxic to cells, even at low concentrations. It is crucial to determine the maximum tolerable concentration of the chosen co-solvent for your specific cell line through a vehicle control experiment. High concentrations of co-solvents can also disrupt protein structure and interfere with biological assays.

Troubleshooting Guide: A Step-by-Step Approach

This troubleshooting guide is designed to help you systematically address the poor solubility of methyl 2-(2,6-difluorobenzamido)benzoate.

Issue 1: Complete Inability to Prepare a Stock Solution in Aqueous Buffer

Root Cause: The compound's hydrophobicity is too high for direct dissolution in aqueous media.

Troubleshooting Steps:

  • Initial Assessment with Co-solvents: The first line of defense is the use of a water-miscible organic co-solvent.[9][10]

    • Why: Co-solvents reduce the polarity of the aqueous environment, making it more favorable for the hydrophobic compound to dissolve.[11]

    • How: Attempt to dissolve the compound in 100% DMSO, ethanol, or N,N-dimethylformamide (DMF) to create a high-concentration stock solution.

  • Precipitation Upon Dilution: A common issue is the precipitation of the compound when the organic stock solution is diluted into the aqueous buffer.

    • Why: This occurs because the final concentration of the co-solvent is too low to maintain the solubility of the compound in the now predominantly aqueous environment.

    • How to Mitigate:

      • Lower the concentration of the stock solution.

      • Increase the final concentration of the co-solvent in the assay, being mindful of its toxicity.

      • Add the stock solution to the buffer dropwise while vortexing vigorously to promote rapid dispersion.

Issue 2: Low and Inconsistent Solubilization

Root Cause: The chosen solubilization method is not optimal for this specific compound.

Troubleshooting Steps:

  • Explore Alternative Solubilization Agents:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and well-tolerated option.

    • Surfactants: Surfactants are amphiphilic molecules that form micelles in aqueous solutions above their critical micelle concentration (CMC).[3][12] The hydrophobic core of these micelles can entrap insoluble compounds, leading to their solubilization.[3][12] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological research due to their lower toxicity compared to ionic surfactants.[13]

  • Systematic Optimization: Perform a solubility screening study to compare the effectiveness of different co-solvents, cyclodextrins, and surfactants at various concentrations.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution

Objective: To prepare a high-concentration stock solution of methyl 2-(2,6-difluorobenzamido)benzoate using an organic co-solvent.

Materials:

  • Methyl 2-(2,6-difluorobenzamido)benzoate

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of methyl 2-(2,6-difluorobenzamido)benzoate into a sterile microcentrifuge tube.

  • Add a calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential degradation.

  • Visually inspect the solution for any undissolved particles. If particles are present, continue vortexing or consider a lower stock concentration.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Phase Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To determine the effect of increasing concentrations of HP-β-CD on the aqueous solubility of methyl 2-(2,6-difluorobenzamido)benzoate.

Materials:

  • Methyl 2-(2,6-difluorobenzamido)benzoate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Orbital shaker

  • 0.22 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD in PBS at different concentrations (e.g., 0, 1, 2, 5, 10, and 20% w/v).

  • Add an excess amount of methyl 2-(2,6-difluorobenzamido)benzoate to each HP-β-CD solution in separate vials. Ensure there is undissolved solid at the bottom of each vial.

  • Place the vials on an orbital shaker and incubate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • After incubation, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of dissolved methyl 2-(2,6-difluorobenzamido)benzoate in each filtered sample using a validated HPLC method.

  • Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The shape of the resulting phase solubility diagram will indicate the nature of the complexation and the extent of solubility enhancement.

Data Presentation

Table 1: Comparison of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantagesRecommended Starting Concentration
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the solvent.[11]Simple to prepare; effective for many compounds.Potential for cellular toxicity; risk of precipitation upon dilution.<1% v/v in final assay
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes, encapsulating the hydrophobic compound.Generally low toxicity; can improve stability.Can be expensive; may not be effective for all compounds.1-10% w/v
Surfactants (e.g., Tween® 80) Forms micelles that entrap the hydrophobic compound.[3][12]High solubilizing capacity; can enhance permeability.Can be toxic at higher concentrations; may interfere with some assays.0.1-1% w/v

Visualization of Experimental Workflow

Below is a diagram illustrating the decision-making process for solubilizing methyl 2-(2,6-difluorobenzamido)benzoate.

Solubility_Workflow start Start: Insoluble Compound (Methyl 2-(2,6-difluorobenzamido)benzoate) co_solvent Attempt Dissolution in 100% Co-solvent (e.g., DMSO) start->co_solvent dissolved_stock Compound Dissolved in Stock? co_solvent->dissolved_stock dilute Dilute Stock into Aqueous Buffer dissolved_stock->dilute Yes alternative Explore Alternative Strategies: Cyclodextrins or Surfactants dissolved_stock->alternative No precipitates Precipitation upon Dilution? dilute->precipitates success Success: Soluble in Final Aqueous Medium precipitates->success No troubleshoot Troubleshoot Dilution (Lower Stock Conc., Vortexing) precipitates->troubleshoot Yes troubleshoot->dilute optimize Optimize Concentration of Solubilizing Agent alternative->optimize optimize->success

Sources

Troubleshooting peak tailing in HPLC analysis of fluorinated aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust HPLC methods. This guide is designed to help you diagnose and resolve a common and frustrating issue: peak tailing, with a specific focus on the unique challenges presented by fluorinated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing, and why is it a significant problem in my analysis?

A: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks have a symmetrical, Gaussian shape.[2][3] When tailing occurs, it's a signal that there may be more than one retention mechanism at play, or there are physical issues within your HPLC system.[4][5]

This is a critical issue for several reasons:

  • Reduced Accuracy and Precision: Tailing makes it difficult for integration algorithms to determine the exact start and end of a peak, leading to inconsistent area measurements and compromising quantitative accuracy.[1]

  • Poor Resolution: The elongated tail of a major peak can easily obscure smaller, closely eluting peaks, such as impurities or metabolites.[1] This can lead to the failure of system suitability tests and inaccurate reporting.

  • Lower Sensitivity: Tailing peaks are shorter in height compared to symmetrical peaks of the same area.[1] This reduces the signal-to-noise ratio and can negatively impact the limit of quantification (LOQ).

Q2: My fluorinated aromatic compounds are showing severe peak tailing. What makes them particularly challenging?

A: While peak tailing can affect many types of compounds, fluorinated aromatics present a unique challenge due to a combination of electronic and interaction effects. The primary cause is often unwanted secondary interactions with the silica-based stationary phase.[1][5]

Here’s the underlying mechanism:

  • Silanol Interactions: Standard reversed-phase columns are built on a silica backbone, which has residual silanol groups (Si-OH) on its surface.[6][7] Even with modern end-capping techniques, some of these silanols remain.[6][7] These free silanols are weakly acidic and can become ionized (Si-O⁻) at mobile phase pH values above 3-4.[5][8]

  • Analyte Properties: Many fluorinated aromatic compounds of pharmaceutical interest also contain basic functional groups (e.g., amines). In an acidic mobile phase, these groups become protonated (positively charged). The strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites leads to a strong, non-ideal retention mechanism, causing significant tailing.[4][5]

  • Influence of Fluorine: Fluorine is the most electronegative element. Its powerful electron-withdrawing effect can increase the acidity of nearby protons on the analyte or alter the molecule's interaction with the stationary phase, potentially exacerbating these unwanted secondary interactions.

The diagram below illustrates this problematic interaction.

Figure 1: Mechanism of Silanol Interaction cluster_surface Silica Surface (Stationary Phase) cluster_analyte Fluorinated Aromatic Analyte (Mobile Phase) Silica Si Silanol Si-O⁻ Ionized Silanol Analyte R-NH₃⁺ Protonated Basic Group Analyte:f0->Silanol:f0 Strong Ionic Interaction (Causes Peak Tailing)

Caption: Unwanted ionic interaction between analyte and silica surface.

Q3: How can I systematically diagnose the root cause of my peak tailing?

A: A logical, step-by-step approach is crucial. The first step is to determine if the problem is chemical (related to interactions) or physical (related to the system).

Experimental Protocol: Diagnosing the Problem Source

  • Inject a Neutral Compound: Prepare a standard of a neutral, non-polar compound (e.g., Toluene).

  • Analyze the Chromatogram:

    • If the neutral compound's peak also tails: The problem is likely physical. This points to issues like dead volume from improper fittings, a partially blocked column frit, or a void at the head of the column.[3][4]

    • If the neutral compound's peak is symmetrical, but your fluorinated analyte's peak tails: The problem is chemical. This confirms that secondary interactions are the culprit.[4]

The following workflow can guide your troubleshooting process.

Figure 2: Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed TestNeutral Inject Neutral Compound (e.g., Toluene) Start->TestNeutral CheckTailing Does Neutral Peak Tail? TestNeutral->CheckTailing PhysicalProblem Physical Issue CheckTailing->PhysicalProblem  Yes ChemicalProblem Chemical Interaction CheckTailing->ChemicalProblem No   FixPhysical Check Fittings for Dead Volume Backflush/Replace Column Frit Check for Column Void PhysicalProblem->FixPhysical FixChemical Optimize Mobile Phase Evaluate Column Chemistry Test for Metal Contamination ChemicalProblem->FixChemical

Caption: A decision tree to identify the source of peak tailing.

Q4: What are the most effective mobile phase modifications to improve the peak shape of my fluorinated compounds?

A: Optimizing the mobile phase is often the fastest and most effective way to mitigate tailing caused by chemical interactions. The goal is to minimize the unwanted ionic interactions with silanol groups.

  • Lowering the pH: Operating at a low pH (e.g., pH 2.5-3.0) protonates the silanol groups, neutralizing their negative charge and thus reducing their ability to interact with positively charged basic analytes.[1] This is typically achieved by adding an acidic modifier.

  • Using Mobile Phase Additives: Small amounts of acidic additives are essential. The two most common choices are Formic Acid (FA) and Trifluoroacetic Acid (TFA).

    • Formic Acid (FA): Generally preferred for LC-MS applications as it is less likely to cause ion suppression in the mass spectrometer.[9] It effectively lowers the pH to neutralize silanols.[10]

    • Trifluoroacetic Acid (TFA): A stronger acid than FA, it is very effective at sharpening peaks for UV-based detection.[9] TFA also acts as an ion-pairing agent, which can improve retention for some basic compounds but often causes significant signal suppression in MS detectors.[11]

AdditiveTypical Conc.ProsCons
Formic Acid (FA) 0.1%Excellent MS compatibility, effectively lowers pH.May provide less peak shape improvement than TFA for very basic compounds.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Excellent peak shape for UV detection, strong ion-pairing properties.[9][10]Causes significant ion suppression in MS, can contaminate the system.
Buffer Concentration 10-50 mMIncreasing buffer concentration can help shield silanol interactions and maintain a stable pH.[8][12]High non-volatile buffer concentrations (e.g., phosphate) are incompatible with MS.[12]
Q5: I've tried modifying my mobile phase, but the tailing persists. When should I consider a different HPLC column?

A: If mobile phase optimization is insufficient, the column itself is the next logical target. The choice of stationary phase is critical, especially for challenging compounds like fluorinated aromatics.

  • High-Purity, End-Capped Silica Columns: Modern columns are made from high-purity "Type B" silica, which has fewer metal impurities and a lower concentration of acidic silanol groups.[1] A column with robust end-capping—a process that covers residual silanols with a small, inert chemical group—is essential for analyzing basic compounds.[6][7] If you are using an older column, switching to a modern, high-quality, end-capped column can make a dramatic difference.

  • Columns with Alternative Selectivity: When a standard C18 is not sufficient, consider phases that offer different interaction mechanisms.

    • Fluorinated Phases (e.g., PFP, F5): Pentafluorophenyl (PFP) phases can offer unique selectivity for halogenated and aromatic compounds through mechanisms like dipole-dipole and pi-pi interactions.[13][14] They are an excellent choice to screen when C18 columns fail.

    • Hybrid Silica Particles: Columns based on hybrid organic/inorganic particles often exhibit reduced silanol activity and improved pH stability, leading to better peak shapes for basic compounds.[1]

Column TechnologyKey FeatureBest For...
Modern End-Capped C18 High-purity silica with minimal exposed silanols.[1]General-purpose analysis of basic compounds.
Pentafluorophenyl (PFP) Offers alternative selectivity through pi-pi and dipole interactions.[14]Aromatic, positional isomer, and halogenated compounds.[14]
Hybrid Particle (e.g., CSH) Silica-organic hybrid material with inherently lower silanol activity.[1]Improving peak shape for basic compounds at low pH.
Q6: Could metal contamination be causing my peak tailing, and how would I fix it?

A: Yes, metal contamination is a frequently overlooked cause of peak tailing.[1] Trace metals (like iron or aluminum) can be present in the silica matrix of the column or can leach from stainless steel components of the HPLC system (e.g., frits, tubing).[1][15][16]

These metal ions act as Lewis acids and create highly active sites that can chelate with certain analytes, especially those with phosphate, carboxylate, or some amine functionalities, causing severe peak tailing.[15][17][18]

Experimental Protocol: Diagnosing and Mitigating Metal Chelation

This protocol uses Ethylenediaminetetraacetic acid (EDTA), a strong metal chelator, to diagnose and temporarily fix the issue.

  • Prepare a Modified Mobile Phase: Add a very low concentration of EDTA (e.g., 5-10 µM) to your existing mobile phase A and B solvents.[19] Caution: Use micromolar, not millimolar, concentrations, as high levels of EDTA can cause other chromatographic problems and suppress MS signals.[19][20]

  • System Flush (Column Removed): Remove the column from the system. Flush the entire HPLC system (pumps, autosampler, tubing) with the EDTA-containing mobile phase for 30-60 minutes to remove any leached metals from the flow path.[21]

  • Column Cleaning Injection: Re-install the column. Before injecting your sample, perform one or two blank injections of 100 µM EDTA. This helps to passivate the active metal sites on the column's stationary phase and frits.[19]

  • Analyze Your Sample: Inject your fluorinated aromatic compound and compare the chromatogram to the one obtained without the EDTA treatment.

  • Interpret the Results:

    • If peak shape dramatically improves: This strongly indicates that metal chelation is a significant contributor to the peak tailing.

    • Permanent Solutions: For a long-term fix, consider using bio-inert or PEEK-lined HPLC systems and columns, which are designed to minimize interactions between analytes and metal surfaces.[17][22]

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025, October 28).
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Moran, D. (2020, December 19). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives.
  • MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
  • ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)?
  • Advanced Materials Technology. BIOCLASS Mobile Phase Additive Selection for LC-MS.
  • ACE HPLC. HPLC Troubleshooting Guide.
  • Waters Corporation.
  • Phenomenex. LC Technical Tip.
  • Shodex.
  • Waters Corporation. (2019).
  • Waters Blog. (2019, October 2).
  • Fountain, K. J. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Chromatography Forum. (2021, December 3).
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Stoll, D. R. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.
  • Analytical Sales. FluroPhase Premium HPLC Columns.
  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
  • MicroSolv Technology Corporation. (2026, February 13).
  • Imtakt.
  • MTC USA. (2026, February 13).

Sources

Purification strategies for removing unreacted starting materials from methyl 2-(2,6-difluorobenzamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-26DF-BENZ Status: Active Agent: Senior Application Scientist[1][2][3]

Introduction: The Purification Landscape

You are synthesizing Methyl 2-(2,6-difluorobenzamido)benzoate via the acylation of Methyl Anthranilate with 2,6-Difluorobenzoyl Chloride .[1][2][3]

This reaction presents a classic "Three-Body Problem" in purification. You are dealing with three distinct species with overlapping solubilities but distinct electronic properties:

  • The Product: A neutral, lipophilic bis-aryl amide.[1][2]

  • Impurity A (The Nucleophile): Methyl Anthranilate (SM1).[1][2] A weak base with a characteristic fluorescence and "grape" odor.[1][2]

  • Impurity B (The Electrophile/Hydrolysis Product): 2,6-Difluorobenzoic acid (SM2).[1][2] An organic acid resulting from the hydrolysis of excess acid chloride.[1][2]

This guide provides a tiered purification strategy, moving from bulk chemical scavenging to high-precision polishing.[1]

Module 1: Chemical Scavenging & Extraction (The "First Line of Defense")[1][2]

Objective: Remove >95% of starting materials using pKa-dependent Liquid-Liquid Extraction (LLE).

The Chemistry of Separation
  • Targeting SM1 (Methyl Anthranilate): This is a weak base (pKa of conjugate acid

    
     2.3).[1][2] Standard weak acid washes (like 5% citric acid) are often insufficient to fully protonate it and drive it into the aqueous layer.[1][2] You must suppress the pH below 1.0.[1][2]
    
  • Targeting SM2 (2,6-Difluorobenzoic Acid): This is a moderately strong organic acid (pKa

    
     3.0 due to fluorine electron withdrawal).[1][2] It is easily removed with mild base.[1][2]
    
Protocol: The "Dual-Swing" Wash

Pre-requisite:[1][2][3][4] Reaction mixture is diluted in a water-immiscible solvent (DCM or Ethyl Acetate).[1][2]

StepReagentMechanismTargetCritical Note
1 1.0 M HCl (Cold)Protonation (

)
Methyl AnthranilateMust check aqueous pH < 1. Due to the low pKa of the aniline, insufficient acidity will leave SM1 in the organic phase.[1][2][3]
2 Water Ionic Strength ResetTrace AcidPrevents violent off-gassing in the next step.[1][2]
3 Sat. NaHCO

Deprotonation (

)
2,6-Difluorobenzoic AcidSwirl gently to manage CO

evolution.[1][2][3] Wash until aqueous layer pH

8-9.[1][2]
4 Brine Osmotic DryingResidual WaterEssential for clear crystallization later.[1][2]
Troubleshooting LLE

Q: I still smell "grapes" (Methyl Anthranilate) after the HCl wash.

  • A: The amine is likely partitioning back into the organic phase because the protonated species is somewhat lipophilic or the equilibrium isn't pushed far enough.[1][2]

  • Fix: Perform a "back-extraction."[1][2][4] Extract the combined acidic aqueous layers with a small volume of fresh DCM to remove any trapped product, then discard the aqueous layer. Repeat the HCl wash on the main organic layer using 2N HCl instead of 1M.[1][2]

Q: An emulsion formed during the base wash. [1][2]

  • A: This is common with fluorinated benzoates.[1][2]

  • Fix: Add a small amount of solid NaCl directly to the separatory funnel or add 5-10% Methanol to the organic layer to break surface tension.[1][2]

Module 2: Crystallization Dynamics (The "Polishing Step")

Objective: Isolate the product as a crystalline solid, rejecting trace SM1 that "rode along" during extraction.

Solvent System Selection

The amide bond significantly lowers solubility in alcohols compared to the starting ester.[1][2] We exploit this "solubility gap."

Recommended Protocol: Ethanol/Water Displacement[1][2]
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (absolute) .[1][2]

  • Hot Filtration: If the solution is cloudy (inorganic salts), filter while hot through a glass frit.

  • Nucleation: Remove from heat. While still warm, add Water dropwise until a persistent turbidity (cloudiness) just appears.[1][2]

  • Re-solubilization: Add a few drops of Ethanol to clear the solution.[1][2]

  • Crystallization: Allow to cool slowly to room temperature, then chill at 4°C for 4 hours.

  • Wash: Filter the crystals and wash with cold 50% EtOH/Water .

Why this works: Methyl anthranilate is an oil/low-melting solid (mp 24°C) and is highly soluble in ethanol/water mixtures.[1][2] It will remain in the mother liquor while the rigid, high-melting amide product crystallizes out.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purification based on the specific impurities detected.

Purification_Workflow Start Crude Reaction Mixture Check_TLC 1. Check TLC/LC-MS Identify Impurities Start->Check_TLC Decision_SM1 Is Methyl Anthranilate (SM1) present? Check_TLC->Decision_SM1 Decision_SM2 Is Difluorobenzoic Acid (SM2) present? Decision_SM1->Decision_SM2 No Action_AcidWash Wash: 2N HCl (x3) Target: Protonate Amine Decision_SM1->Action_AcidWash Yes Action_BaseWash Wash: Sat. NaHCO3 (x2) Target: Deprotonate Acid Decision_SM2->Action_BaseWash Yes Recryst Recrystallization (EtOH/H2O) Decision_SM2->Recryst No Action_AcidWash->Decision_SM2 Action_BaseWash->Recryst Check_Purity Final Purity Check Recryst->Check_Purity Success Pure Product (>98%) Check_Purity->Success Pass Fail_Loop Trace SM1 Remains Check_Purity->Fail_Loop Fail Chromatography Flash Chromatography (Hex/EtOAc Gradient) Fail_Loop->Chromatography Chromatography->Success

Caption: Logical workflow for removing specific impurities. Note that Chromatography is reserved as a fallback due to the efficiency of crystallization for benzamides.

Module 4: Advanced Scavenging (The "Nuclear Option")

If the starting amine (Methyl Anthranilate) persists despite acid washing and recrystallization (common in large-scale synthesis where "oiling out" traps impurities), use Solid-Supported Scavengers .[1][2]

Reagent: PS-Isocyanate (Polystyrene-bound Isocyanate).[1][2]

  • Mechanism: The isocyanate reacts covalently with the nucleophilic amine (SM1) to form a urea.[1][2]

  • Protocol:

    • Dissolve semi-pure product in dry DCM.

    • Add 2-3 equivalents of PS-Isocyanate resin.[1][2]

    • Stir gently at room temperature for 4-12 hours.

    • Filter the resin.[1][2][4] The amine is trapped on the beads; the filtrate contains your pure amide.[1][2]

FAQ: Common Issues & Solutions

Q: The product is oiling out during recrystallization instead of forming crystals.

  • Cause: Cooling too fast or the solvent mixture is too polar (too much water).[1][2]

  • Fix: Re-heat to dissolve the oil. Add a small amount of Ethanol to slightly increase solubility.[1][2] "Seed" the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.[1][2] Let it cool to Room Temp undisturbed before putting it on ice.

Q: I see a new spot on TLC near the baseline after the workup.

  • Cause: You may have hydrolyzed the methyl ester of your product to the carboxylic acid (2-(2,6-difluorobenzamido)benzoic acid) if your base wash was too harsh (e.g., NaOH used for too long).[3]

  • Prevention: Stick to NaHCO

    
      (Bicarbonate) for the base wash.[1][2] It is strong enough to remove the difluorobenzoic acid impurity but too weak to hydrolyze the product ester at room temperature.[1][2]
    

Q: Why is 2,6-difluorobenzoyl chloride so hard to remove?

  • Correction: You aren't removing the chloride; you are removing its hydrolysis product. The acid chloride reacts with water in the workup to become the acid.[1][2] If you smell something acrid/pungent, you might have unreacted acid chloride.[2] Ensure you quench the reaction with water/bicarbonate and stir for 30 mins before separation to ensure full hydrolysis of the excess reagent.[1][2]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for Amide formation and Acid/Base extraction). [1][2]

  • PubChem. (n.d.).[1][2] Methyl Anthranilate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link] (Verification of pKa and physical properties).[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2][3] Organic Chemistry. Oxford University Press.[1][2] (Mechanistic insight into nucleophilic acyl substitution and pKa manipulation). [1][2]

Sources

Managing thermal decomposition of methyl 2-(2,6-difluorobenzamido)benzoate during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Thermal Risk Profile

The Core Issue: The synthesis of Methyl 2-(2,6-difluorobenzamido)benzoate involves the N-acylation of methyl anthranilate. The primary thermal risk is not random degradation, but a specific, thermodynamically driven cyclization.

Under elevated temperatures (


) or prolonged exposure to heat during workup, the molecule undergoes intramolecular cyclization to form 2-(2,6-difluorophenyl)-4H-3,1-benzoxazin-4-one , eliminating methanol. This is a "silent killer" of yield because the byproduct is stable, non-polar, and often co-crystallizes with the product.

Thermal Stability Snapshot:

ParameterSafe RangeDanger ZoneConsequence
Reaction Temp


Accelerated Cyclization / Hydrolysis
Drying Temp

(Vac)

Methanol elimination (Benzoxazinone formation)
Exotherm

UncontrolledLocalized hot-spots favor dimer formation

The Thermodynamics of Decomposition (The "Why")

To troubleshoot effectively, you must understand the mechanism. The "decomposition" is actually a competing reaction pathway.

The Mechanism: Intramolecular Cyclization

The amide nitrogen (or oxygen, via tautomerization) acts as a nucleophile attacking the neighboring methyl ester carbonyl.

  • Conformational Lock: The ortho-substitution pattern of the anthranilate scaffold holds the amide and ester groups in close proximity.

  • Activation: The electron-withdrawing fluorine atoms on the benzoyl ring increase the acidity of the amide proton, making the system more susceptible to base-catalyzed cyclization.

  • Elimination: Attack on the ester leads to a tetrahedral intermediate, which collapses to expel methanol, forming the benzoxazinone ring.

Key Insight: This reaction is often used intentionally to make benzoxazinones [1]. In your case, it is an impurity pathway.

Troubleshooting Guide (FAQ)

Q1: My crude NMR shows a new set of aromatic peaks and a loss of the methyl singlet (approx 3.8 ppm). What happened?

Diagnosis: You have formed the benzoxazinone derivative.[1][2] Cause:

  • Reaction Temperature: The acylation was likely run too hot (

    
    ).
    
  • Workup: You may have rotary evaporated the solvent at a bath temperature

    
     for an extended period.
    Solution: 
    
  • Keep reaction temperature

    
    .
    
  • Set rotary evaporator bath to

    
     maximum.
    
Q2: The reaction mixture turned from pale yellow to dark amber/brown.

Diagnosis: Oxidation of the aniline starting material (Methyl Anthranilate) or uncontrolled exotherm. Cause:

  • Exotherm: The addition of 2,6-difluorobenzoyl chloride is highly exothermic. If added too quickly, localized heating causes the aniline to oxidize before it can react. Solution:

  • Dilution: Dilute the acid chloride in dry DCM or THF before addition.

  • Pacing: Add the acid chloride dropwise over 30–60 minutes, monitoring internal temp (not just bath temp).

Q3: I see a non-polar spot on TLC moving faster than my product.

Diagnosis: This is likely the benzoxazinone byproduct. Verification: Benzoxazinones are significantly less polar than the open-chain ester-amide because they lack the H-bond donor (NH) and acceptor balance of the ester. Remediation: Recrystallization from EtOH/Water can sometimes hydrolyze the benzoxazinone back to the open chain form (or the acid form), but prevention is better.

Validated Protocol: Low-Temperature Schotten-Baumann Synthesis

This protocol is designed to minimize the kinetic energy available for the cyclization pathway.

Reagents
  • Methyl Anthranilate (1.0 equiv)

  • 2,6-Difluorobenzoyl Chloride (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM) – Anhydrous

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve Methyl Anthranilate (1.0 eq) and TEA (1.2 eq) in DCM (10 volumes).

  • Thermal Equilibration: Cool the solution to

    
      using an ice/water bath. Allow 15 mins for equilibration.
    
  • Controlled Addition (Critical Step):

    • Dissolve 2,6-difluorobenzoyl chloride in a small volume of DCM.

    • Add dropwise via addition funnel over 45 minutes .

    • Checkpoint: Ensure internal temperature does not exceed

      
       .
      
  • Reaction: Allow the mixture to warm naturally to room temperature (

    
    ). Stir for 4–6 hours.
    
    • Do not reflux.

  • Quench: Cool back to

    
    . Quench with saturated 
    
    
    
    solution.
  • Workup: Separate phases. Wash organic layer with 1M HCl (to remove excess amine/pyridine)

    
     Brine 
    
    
    
    Dry over
    
    
    .
  • Concentration: Evaporate solvent under reduced pressure. Bath Temp

    
     .
    

Visualizing the Failure Mode

The following diagram illustrates the bifurcation between the desired synthesis and the thermal decomposition pathway.

ReactionPathways Start Methyl Anthranilate + 2,6-Difluorobenzoyl Cl Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product TARGET PRODUCT: Methyl 2-(2,6-difluorobenzamido)benzoate Intermediate->Product Loss of HCl (Kinetic Control) Byproduct DECOMPOSITION: 2-(2,6-difluorophenyl)-4H-3,1-benzoxazin-4-one Product->Byproduct Thermal Cyclization (Thermodynamic Sink) Condition_Cool Temp < 25°C Base (TEA/Py) Condition_Heat Heat (> 60°C) - MeOH

Figure 1: Reaction logic flow showing the synthesis pathway (Green) versus the thermal decomposition/cyclization pathway (Red).

References

  • Shariat, M., & Abdollahi, S. (2004).[1][2] Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one.[1][3] Molecules, 9(8), 705–712. Link

  • European Patent Office. (1992).[4] Process for the preparation of a benzoic acid derivative (EP 0281186 B1).[4] European Patent Bulletin. Link

  • National Institute of Standards and Technology (NIST). (2023). Methyl anthranilate - Gas Phase Ion Energetics Data. NIST Chemistry WebBook, SRD 69. Link

Sources

Enhancing the stability of methyl 2-(2,6-difluorobenzamido)benzoate for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Critical Degradation Pathways (The Science)

Executive Summary: Methyl 2-(2,6-difluorobenzamido)benzoate is a functionalized N-acyl anthranilate.[1] Its stability is governed by two competing degradation mechanisms: Ester Hydrolysis and Intramolecular Cyclization . Unlike simple esters, the proximity of the amide group to the ester group (the ortho effect) creates a unique vulnerability to thermal and moisture-induced degradation.

The "Ortho-Effect" Instability Mechanism

The molecule contains a methyl ester ortho to a benzamide group. This structural arrangement predisposes the molecule to two specific failure modes:

  • Hydrolysis (Moisture-Driven): Water attacks the methyl ester, cleaving the methoxy group to release methanol and forming the free acid, 2-(2,6-difluorobenzamido)benzoic acid . This is catalyzed by residual acids or bases and is the primary risk in humid storage conditions.

  • Cyclization (Heat-Driven): Under thermal stress (>40°C), the amide nitrogen or oxygen can nucleophilically attack the ester carbonyl. This results in the loss of methanol and the formation of 2-(2,6-difluorophenyl)-4H-3,1-benzoxazin-4-one .[1] This cyclization is often irreversible and results in a distinct change in UV absorbance and solubility.

Degradation Pathway Visualization

The following diagram illustrates the chemical fate of your compound under stress conditions.

DegradationPathways Target Methyl 2-(2,6-difluorobenzamido)benzoate (Target Molecule) Acid Degradant A: 2-(2,6-difluorobenzamido)benzoic acid (Free Acid) Target->Acid Hydrolysis Cyclic Degradant B: 2-(2,6-difluorophenyl)- 4H-3,1-benzoxazin-4-one Target->Cyclic Intramolecular Cyclization (Condensation) Methanol Methanol (Byproduct) Target->Methanol Leaving Group Moisture Moisture (+ H+ or OH-) Moisture->Acid Heat Heat (>40°C) Heat->Cyclic

Figure 1: The dual degradation pathways. Green path represents moisture sensitivity; Red path represents thermal instability.[1]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific observations you may encounter in the lab.

Q1: The white powder has turned slightly yellow. Is it still usable?

Diagnosis: Yellowing in N-acyl anthranilates typically indicates cyclization (formation of the benzoxazinone) or photo-oxidation. The benzoxazinone derivative often exhibits different fluorescence properties than the open-chain ester.

  • Action: Run a TLC or HPLC.

    • If a new peak appears with a higher retention time (less polar) than the parent, it is likely the benzoxazinone (Degradant B).

    • Verdict: If the impurity is >2%, repurify. Recrystallization from ethanol may drive the equilibrium back to the open ester form if acid catalysis is avoided, but generally, this material is compromised for precise biological assays.[1]

Q2: My HPLC shows a new peak at a lower retention time (more polar). What is it?

Diagnosis: This is almost certainly 2-(2,6-difluorobenzamido)benzoic acid (Degradant A), resulting from hydrolysis.[1]

  • Cause: Moisture ingress or residual acid from the synthesis steps (e.g., if prepared via acid chloride and not neutralized completely).

  • Solution:

    • Dissolve the sample in ethyl acetate.

    • Wash with cold saturated NaHCO₃ solution (the free acid will move to the aqueous layer).

    • Dry the organic layer over MgSO₄ and re-concentrate.

Q3: The sample has "caked" or clumped together. Can I grind it back to powder?

Diagnosis: Caking indicates hygroscopicity or partial melting.

  • Risk: If moisture caused the caking, hydrolysis has likely started on the surface of the crystals.

  • Protocol: Do not just grind and use. You must dry the sample in a vacuum desiccator over P₂O₅ for 24 hours, then re-assay purity. If purity is <98%, perform a recrystallization.

Q4: Can I store this as a stock solution in DMSO or Methanol?

Diagnosis:

  • Methanol: NO. Transesterification can occur over long periods, though since it is already a methyl ester, the risk is low unless you use ethanol (forming the ethyl ester).[1] However, protic solvents promote hydrolysis if any water is present.

  • DMSO: YES, but with caution. DMSO is hygroscopic. If the DMSO absorbs water, it will hydrolyze the ester.

  • Best Practice: Store as a solid. If solution storage is mandatory, use anhydrous DMSO, aliquot into single-use vials, and store at -80°C.[1]

Section 3: Standard Operating Procedures (Storage)

To ensure shelf-life exceeding 24 months, strictly adhere to the following "Chain of Custody" for storage.

Storage Decision Tree

StorageProtocol Start New Batch Received Check1 Is it completely dry? (LOD < 0.5%) Start->Check1 Dry Dry in Vacuum Desiccator (24h, Room Temp) Check1->Dry No Pack Primary Container: Amber Glass Vial (Teflon-lined cap) Check1->Pack Yes Dry->Check1 Seal Secondary Protection: Parafilm seal cap + Place in Mylar bag with Silica Gel Pack->Seal Temp Temperature Selection Seal->Temp LongTerm Long Term (>1 month): Store at -20°C Temp->LongTerm Archive ShortTerm Active Use (<1 month): Store at 4°C (Desiccator) Temp->ShortTerm Working

Figure 2: Logic flow for processing and storing incoming batches.

Recommended Storage Conditions Table
ParameterSpecificationRationale
Temperature -20°C ± 5°CSlows reaction kinetics of cyclization and hydrolysis.
Humidity < 10% RHPrevents ester hydrolysis. Use desiccators with indicator silica.
Light Dark (Amber Vial)Prevents photo-oxidation of the aromatic rings.
Atmosphere Argon or NitrogenDisplaces oxygen and moisture; prevents oxidative yellowing.
Container Glass (Borosilicate)Avoid plastics which may leach plasticizers or allow moisture permeation.
Re-Validation Protocol

Before using a batch stored for >6 months:

  • Visual Inspection: Check for yellowing or caking.

  • Solubility Test: Ensure it dissolves clearly in DMSO or DCM. Turbidity implies polymerization or salt formation.

  • HPLC Check: Run a gradient method (Water/Acetonitrile).

    • Acceptance Criteria: Purity ≥ 98.0%; Free acid impurity ≤ 0.5%.

References

  • International Conference on Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] [Link]

  • National Center for Biotechnology Information (PubChem). (2025).[6] Methyl 2,6-difluorobenzoate (Compound Summary).[1][7] (Used for substituent properties). [Link]

  • Wiklund, P., & Bergman, J. (2006).[1] The Chemistry of Anthranilic Acid Derivatives. Current Organic Synthesis. (General reference for cyclization mechanisms of N-acyl anthranilates). [Link]

Sources

Technical Support Center: Mastering the N-Acylation of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub dedicated to navigating the complexities of N-acylating sterically hindered anilines. This guide is crafted for researchers, chemists, and drug development professionals who encounter this challenging yet crucial transformation in their synthetic endeavors. Here, we dissect common experimental hurdles, provide scientifically-grounded solutions, and offer detailed protocols to enhance your success rate.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues encountered during the N-acylation of hindered anilines in a direct question-and-answer format.

Question 1: My N-acylation reaction of a 2,6-disubstituted aniline is resulting in a very low yield. What are the primary causes and how can I rectify this?

Answer:

Low yields in the N-acylation of sterically hindered anilines are a frequent challenge. The primary culprits are the diminished nucleophilicity of the nitrogen atom and the steric shield created by bulky ortho-substituents, which obstructs the approach of the acylating agent.[1] Here is a systematic breakdown of potential causes and their corresponding solutions:

  • Insufficient Reactivity of the Acylating Agent: Standard reagents like acetic anhydride may lack the necessary reactivity to overcome the significant steric barrier.[1]

    • Solution: Transition to a more potent acylating agent, such as an acyl chloride. Acyl chlorides are generally more electrophilic and reactive than their corresponding anhydrides.[1][2][3]

  • Inadequate or Absent Catalysis: For highly hindered anilines, a catalyst is often indispensable to facilitate the reaction.[1]

    • Solution A (Nucleophilic Catalysis): Introduce a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to generate a highly reactive N-acylpyridinium intermediate, which is a more effective acylating species.[1][4][5]

    • Solution B (Lewis Acid Catalysis): For particularly challenging substrates, a Lewis acid catalyst such as Scandium triflate (Sc(OTf)₃) can be effective.[6][7] Lewis acids activate the acylating agent, increasing its electrophilicity.

  • Unfavorable Reaction Conditions: The chosen temperature and solvent can significantly influence the reaction rate and overall yield.

    • Solution: Elevating the reaction temperature can provide the necessary activation energy to surmount the steric hindrance.[1] Employing a high-boiling point aprotic polar solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can also be beneficial by improving the solubility of the aniline substrate.[1]

Question 2: Despite extended reaction times, I'm observing a significant amount of unreacted starting material. What steps can I take to drive the reaction to completion?

Answer:

This common issue often stems from a combination of the factors detailed above. Here’s a strategic approach to address it:

  • Increase Acylating Agent Stoichiometry: Using a larger excess of the acylating agent (e.g., 2-3 equivalents) can shift the equilibrium towards the product and help drive the reaction to completion.[1]

  • Force Deprotonation: For exceptionally unreactive anilines, pre-treating the amine with a strong, non-nucleophilic base can dramatically enhance its nucleophilicity.

    • Method: Use a base like sodium hydride (NaH) or n-butyllithium (n-BuLi) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or DMF prior to introducing the acylating agent.[1] This generates the highly nucleophilic anilide anion.

  • Employ Potent Coupling Agents: If catalytic methods are insufficient, consider using coupling agents typically reserved for challenging peptide synthesis.

    • Recommendation: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known to be effective for sterically demanding couplings.[1]

Question 3: My reaction is generating significant side products. What are they, and how can their formation be minimized?

Answer:

Side product formation is a notable concern, particularly under harsh reaction conditions.[1] Here are common side products and mitigation strategies:

  • Diacylation: Although less frequent with highly hindered anilines, it can occur if the mono-acylated product remains sufficiently nucleophilic.

    • Solution: Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture to prevent a localized excess.[1]

  • O-Acylation (in the presence of other nucleophilic groups): If the aniline substrate contains other nucleophilic groups like hydroxyls, they can also be acylated.[1]

    • Solution: Employ chemoselective conditions. N-acylation can often be favored at lower temperatures. Alternatively, protecting the other nucleophilic groups before the N-acylation step may be necessary.[1]

  • Decomposition: High temperatures can lead to the degradation of reagents, catalysts, or even the desired product.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent unnecessarily long reaction times at elevated temperatures.[1] If feasible, opt for a more reactive system that permits lower reaction temperatures.

Frequently Asked Questions (FAQs)

What is the fundamental challenge in the N-acylation of sterically hindered anilines?

The primary obstacle is the steric hindrance imposed by bulky substituents on the aniline ring, typically at the ortho positions (e.g., in 2,6-disubstituted anilines).[1] This steric bulk physically shields the nitrogen atom, reducing its accessibility and nucleophilicity, thereby impeding the approach of the electrophilic acylating agent.[1]

Should I use an acid chloride or an acid anhydride for my hindered aniline?

For hindered anilines, acyl chlorides are generally the preferred choice due to their higher reactivity compared to acid anhydrides.[1][8] However, acid anhydrides are less sensitive to moisture and can be effective, especially when paired with a potent catalyst and/or at elevated temperatures.[1] The selection may also hinge on the availability and stability of the specific acylating agent.

What is the mechanistic role of DMAP in these reactions?

4-(Dimethylaminopyridine) (DMAP) functions as a highly efficient nucleophilic catalyst.[1][4] It reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is a significantly more potent acylating agent than the anhydride itself and can more readily acylate the sterically hindered aniline.[1] The DMAP is then regenerated, allowing it to re-enter the catalytic cycle.

DMAP_Catalysis AcylatingAgent Acylating Agent (e.g., Ac₂O) Intermediate N-Acylpyridinium Salt (Highly Reactive) AcylatingAgent->Intermediate + DMAP DMAP DMAP Aniline Hindered Aniline Product N-Acylated Product Product->DMAP Regenerates Catalyst Intermediate->Product + Hindered Aniline Byproduct Acetate Intermediate->Byproduct - Acetate

Caption: The catalytic cycle of DMAP in N-acylation.

My hindered aniline is also electron-deficient. What additional considerations are necessary?

Electron-withdrawing groups on the aniline ring further decrease the nitrogen's nucleophilicity, compounding the acylation challenge.[1] For such substrates, more forcing conditions are typically required:

  • Utilize a highly reactive acylating agent (e.g., acyl chloride).[1]

  • Employ a super-stoichiometric amount of a strong base to deprotonate the aniline.[1]

  • Consider specialized coupling agents developed for difficult amide bond formations.[1]

  • Be prepared for higher reaction temperatures and longer reaction times.

Data Summary: Reaction Conditions and Yields

Aniline SubstrateAcylating AgentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
2,6-DimethylanilineAcetyl ChlorideSodium AcetateAcetic Acid/H₂ORT1High
2,4,6-Tri-tert-butylanilineBenzoyl ChlorideNaHTHF0 to RT2-4Moderate to High
2-IsopropoxyanilineAcetic AnhydrideDMAP (cat.)Toluene11012Good
4-Nitro-2,6-diisopropylanilinePropionyl Chloriden-BuLiTHF-78 to RT6Moderate

Note: Yields are qualitative and depend on specific substrate and reaction scale. This table serves as a general guideline.

Experimental Protocols

Protocol 1: N-Acetylation of 2,6-Dimethylaniline using Acetyl Chloride

This protocol is a standard method for moderately hindered anilines.[1]

Materials:

  • 2,6-Dimethylaniline

  • Acetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Water

  • Erlenmeyer flask, magnetic stirrer

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.

  • To this solution, add acetyl chloride (1.1 eq) dropwise with constant stirring.[1]

  • Prepare a solution of sodium acetate (1.5 eq) in water and add it to the reaction mixture.[1]

  • Stir the mixture at room temperature for 1 hour. The product should precipitate.

  • Cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under vacuum to yield N-(2,6-dimethylphenyl)acetamide.[1]

Protocol 2: N-Acylation of a Highly Hindered Aniline via Deprotonation

This protocol is designed for extremely unreactive, sterically encumbered anilines.[1]

Materials:

  • Hindered aniline (e.g., 2,4,6-tri-tert-butylaniline)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, syringes, needles, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add NaH (1.2 eq).[1]

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • Dissolve the hindered aniline (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour. Observe for hydrogen gas evolution.[1]

  • Cool the reaction mixture back to 0 °C and add the acyl chloride (1.1 eq) dropwise.[1]

  • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[1]

Troubleshooting_Workflow Start Low Yield in Hindered N-Acylation CheckReagent Is Acylating Agent Sufficiently Reactive? (e.g., Anhydride) Start->CheckReagent SwitchReagent Switch to Acyl Chloride CheckReagent->SwitchReagent No CheckCatalyst Is a Catalyst Being Used? CheckReagent->CheckCatalyst Yes SwitchReagent->CheckCatalyst AddDMAP Add DMAP (cat.) CheckCatalyst->AddDMAP No CheckConditions Are Reaction Conditions Forcing Enough? CheckCatalyst->CheckConditions Yes AddDMAP->CheckConditions IncreaseTemp Increase Temperature (High-Boiling Solvent) CheckConditions->IncreaseTemp No StillLowYield Still Low Yield? CheckConditions->StillLowYield Yes IncreaseTemp->StillLowYield ForceDeprotonation Force Deprotonation (NaH or n-BuLi) StillLowYield->ForceDeprotonation Yes Success Reaction Optimized StillLowYield->Success No ForceDeprotonation->Success

Caption: A logical workflow for optimizing the N-acylation of a hindered aniline.

References

  • Technical Support Center: N-Acylation of Hindered Anilines - Benchchem.
  • Scandium triflate catalyzed ester synthesis using primary amides - Semantic Scholar. Available at: [Link]

  • Scandium Triflate Catalyzed Aminolysis of meso-Aziridines - Organic Chemistry Portal. Available at: [Link]

  • Steric inhibition of protonation in o-substituted anilines - Physics Forums. Available at: [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - Dalton Transactions (RSC Publishing). Available at: [Link]

  • 4-dimethylaminopyridine – Knowledge and References - Taylor & Francis Online. Available at: [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs - Vedantu. Available at: [Link]

  • Scandium triflate catalyzed ester synthesis using primary amides - Tetrahedron Letters. Available at: [Link]

  • 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. Available at: [Link]

  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies - University of Groningen. Available at: [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF - ResearchGate. Available at: [Link]

  • Combined Catalytic System of Scandium Triflate and Boronic Ester for Amide Bond Cleavage - ResearchGate. Available at: [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E. Available at: [Link]

  • Scandium Triflate: A Versatile Catalyst with Promising Applications - AZoM.com. Available at: [Link]

  • (PDF) Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology - ResearchGate. Available at: [Link]

  • A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex - MDPI. Available at: [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica. Available at: [Link]

  • Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - Nature.com. Available at: [Link]

  • A Novel Clay catalyst: N-Acetylation of - JOCPR. Available at: [Link]

  • Conformationally restricted 4-dimethylaminopyridine (DMAP) analogs: synthesis and evaluation of catalytic effectiveness | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports - Academia.edu. Available at: [Link]

  • Chem263_Nov 25_notes_2010.pdf - Chemistry - University of Massachusetts Boston. Available at: [Link]

  • Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed. Available at: [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - ijarsct. Available at: [Link]

  • Acyl Chlorides and Acid Anhydrides - Chemrevise. Available at: [Link]

  • 21.5: Chemistry of Acid Anhydrides - Chemistry LibreTexts. Available at: [Link]

  • Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B - RSC Publishing. Available at: [Link]

  • Acyl Chlorides & Acid Anhydrides | A LEVEL & IB CHEMISTRY | SwH Learning - YouTube. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed. Available at: [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines - RSC Publishing. Available at: [Link]

  • Mechanism of acylation of aniline with acetic anhydride? : r/chemhelp - Reddit. Available at: [Link]

Sources

Validation & Comparative

Validating the Antimicrobial Efficacy of Methyl 2-(2,6-difluorobenzamido)benzoate Against Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutics capable of circumventing existing resistance mechanisms. This guide provides a comprehensive framework for validating the antimicrobial efficacy of a promising novel compound, methyl 2-(2,6-difluorobenzamido)benzoate, against a panel of clinically significant, multidrug-resistant bacterial strains. We will objectively compare its performance with established antibiotics, supported by detailed experimental protocols and illustrative data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against infectious diseases.

The Challenge of Antimicrobial Resistance and the Rationale for a Novel Benzamide

The relentless evolution of bacteria has rendered many frontline antibiotics ineffective, leading to prolonged illnesses, increased mortality rates, and a significant economic burden on global healthcare systems. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and multidrug-resistant (MDR) Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii pose a formidable threat. These organisms have acquired a diverse arsenal of resistance mechanisms, including enzymatic drug inactivation, target site modification, reduced membrane permeability, and active drug efflux.[1][2]

Benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[3][4][5] The unique structural features of methyl 2-(2,6-difluorobenzamido)benzoate, particularly the difluorinated benzoyl moiety, suggest a potential for novel interactions with bacterial targets and a possible evasion of common resistance pathways. This guide outlines the critical experiments required to validate this hypothesis.

Experimental Design: A Strategic Approach to Efficacy Validation

A robust validation of a novel antimicrobial agent requires a meticulously planned experimental design. The choices of bacterial strains, comparator drugs, and susceptibility testing methods are paramount to generating meaningful and reproducible data.

Selection of Resistant Bacterial Strains

The panel of test organisms has been selected to represent the most pressing challenges in clinical practice, each with distinct and well-characterized resistance mechanisms.

  • Methicillin-Resistant Staphylococcus aureus (MRSA) : A leading cause of healthcare-associated infections, MRSA's resistance to beta-lactam antibiotics is primarily mediated by the mecA gene, which encodes a modified penicillin-binding protein (PBP2a) with low affinity for these drugs.[6][7]

  • Vancomycin-Resistant Enterococcus faecium (VRE) : VRE strains exhibit resistance to the glycopeptide antibiotic vancomycin by altering the D-alanyl-D-alanine terminus of peptidoglycan precursors to D-alanyl-D-lactate or D-alanyl-D-serine, which reduces vancomycin's binding affinity.[8][9][10]

  • Multidrug-Resistant Pseudomonas aeruginosa : This opportunistic pathogen employs a battery of resistance mechanisms, including the production of β-lactamases, overexpression of efflux pumps (e.g., MexAB-OprM), and mutations in outer membrane porins that restrict antibiotic entry.[1][11][12]

  • Multidrug-Resistant Acinetobacter baumannii : A notorious "superbug" in hospital settings, A. baumannii exhibits resistance through enzymatic degradation of antibiotics (e.g., carbapenemases), modifications of target sites, and reduced membrane permeability.[2][13][14]

Comparator Antimicrobial Agents

The selection of comparator drugs is crucial for benchmarking the performance of methyl 2-(2,6-difluorobenzamido)benzoate. The chosen agents represent different antibiotic classes with distinct mechanisms of action and are commonly used to treat infections caused by the selected resistant strains.

  • Vancomycin : A glycopeptide antibiotic that inhibits peptidoglycan synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala terminus of nascent cell wall precursors.[9][15][16]

  • Linezolid : An oxazolidinone antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[17][][19] It is effective against many resistant Gram-positive bacteria, including MRSA and VRE.[17]

  • Ciprofloxacin : A fluoroquinolone antibiotic that targets DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[20][21] Its efficacy against Gram-negative bacteria can be compromised by target site mutations and efflux pump activity.[20][22]

Methodologies for Antimicrobial Susceptibility Testing

To ensure accuracy and reproducibility, all antimicrobial susceptibility testing (AST) will be conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[23][24][25] The broth microdilution method will be employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Detailed Experimental Protocol: Broth Microdilution for MIC and MBC Determination

This protocol outlines the step-by-step procedure for determining the MIC and MBC of methyl 2-(2,6-difluorobenzamido)benzoate and comparator drugs.

Materials:

  • Pure, 24-hour cultures of the selected bacterial strains.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Methyl 2-(2,6-difluorobenzamido)benzoate, Vancomycin, Linezolid, and Ciprofloxacin powders.

  • 96-well microtiter plates.

  • Sterile diluents (e.g., sterile water, DMSO).

  • Bacterial inoculum preparation materials (e.g., spectrophotometer, 0.5 McFarland standard).

  • Incubator (35°C).

  • Mueller-Hinton Agar (MHA) plates.

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve each antimicrobial agent in a suitable solvent to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of each stock solution in CAMHB to achieve the desired concentration range for testing.

  • Inoculum Preparation:

    • Select several well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Inoculation:

    • Dispense 100 µL of the appropriate antimicrobial dilution into each well of the 96-well plate.

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation:

    • Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[26]

  • MBC Determination:

    • Subculture 10-100 µL from each well that shows no visible growth onto MHA plates.

    • Incubate the MHA plates at 35°C for 18-24 hours.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions C Serial Dilution in 96-Well Plates A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plates with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Determine MIC (No Visible Growth) E->F G Subculture onto MHA Plates F->G H Incubate MHA Plates at 35°C for 18-24 hours G->H I Determine MBC (≥99.9% Killing) H->I

Caption: Workflow for MIC and MBC Determination.

Comparative Efficacy Data

The following table summarizes the hypothetical MIC and MBC data for methyl 2-(2,6-difluorobenzamido)benzoate and the comparator drugs against the selected resistant strains.

Antimicrobial Agent Organism MIC (µg/mL) MBC (µg/mL)
Methyl 2-(2,6-difluorobenzamido)benzoate MRSA48
VRE24
P. aeruginosa816
A. baumannii48
Vancomycin MRSA12
VRE>256>256
P. aeruginosaRR
A. baumanniiRR
Linezolid MRSA28
VRE28
P. aeruginosaRR
A. baumanniiRR
Ciprofloxacin MRSA>32>32
VRERR
P. aeruginosa1632
A. baumannii>32>32

R: Intrinsically resistant or resistance is common.

Interpretation of Results and Mechanistic Insights

The hypothetical data presented above suggests that methyl 2-(2,6-difluorobenzamido)benzoate exhibits broad-spectrum activity against both Gram-positive and Gram-negative resistant pathogens.

  • Activity against Gram-Positive Cocci: The compound demonstrates promising activity against MRSA and VRE, with MIC values comparable to or slightly higher than linezolid. This suggests that its mechanism of action is likely distinct from that of beta-lactams and glycopeptides, thereby circumventing the resistance mechanisms present in these strains.

  • Activity against Gram-Negative Bacilli: Notably, methyl 2-(2,6-difluorobenzamido)benzoate shows activity against the highly resistant P. aeruginosa and A. baumannii. This is a significant finding, as many antibiotics are ineffective against these organisms due to their impermeable outer membrane and efficient efflux systems. The difluoro-substituents on the benzoyl ring may play a crucial role in enhancing membrane penetration or reducing susceptibility to efflux.

The bactericidal activity of methyl 2-(2,6-difluorobenzamido)benzoate, as indicated by the MBC values being within two- to four-fold of the MIC, is a desirable characteristic for treating severe infections.

Proposed Mechanisms of Action and Resistance

G cluster_compound Methyl 2-(2,6-difluorobenzamido)benzoate cluster_bacteria Bacterial Cell cluster_resistance Resistance Mechanisms A Novel Compound B Cell Wall Synthesis A->B Inhibition? C Protein Synthesis A->C Inhibition? D DNA Replication A->D Inhibition? E Efflux Pumps F Porin Channels G Target Site (e.g., PBP, Ribosome, DNA Gyrase) H Target Alteration (e.g., mecA, vanA) H->G Blocks Binding I Enzymatic Degradation (e.g., β-lactamases) I->A Inactivates Drug J Reduced Permeability J->F Reduces Entry K Active Efflux K->E Expels Drug

Caption: Potential Bacterial Targets and Resistance Mechanisms.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of the antimicrobial efficacy of methyl 2-(2,6-difluorobenzamido)benzoate. The presented methodologies are grounded in established standards to ensure the generation of high-quality, reproducible data. The hypothetical results suggest that this novel benzamide derivative holds significant promise as a broad-spectrum antimicrobial agent with the potential to combat multidrug-resistant pathogens.

Further studies are warranted to elucidate the precise mechanism of action, evaluate the potential for resistance development, and assess the in vivo efficacy and safety of this compound. The experimental approach detailed herein serves as a critical first step in the preclinical development of what could be a valuable new weapon in the ongoing battle against antimicrobial resistance.

References

  • Hooper, D. C. (2001). Mechanisms of action of and resistance to ciprofloxacin. PubMed. [Link]

  • Wikipedia. (2024). Vancomycin. Wikipedia. [Link]

  • Al-Wrafy, F. A., et al. (2024). Multidrug Resistant Pseudomonas aeruginosa in Clinical Settings: A Review of Resistance Mechanisms and Treatment Strategies. MDPI. [Link]

  • Lambert, P. A. (2002). Mechanisms of antibiotic resistance in Pseudomonas aeruginosa. Journal of the Royal Society of Medicine.
  • DoseMeRx. (2020). Vancomycin Mechanism of Action | Resistance and More. DoseMeRx. [Link]

  • BioMed Central. (2020). Acinetobacter baumannii Antibiotic Resistance Mechanisms. BMC Microbiology. [Link]

  • Fallah, F., et al. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC. [Link]

  • Al-Wrafy, F. A., et al. (2023). Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat. PMC. [Link]

  • Frontiers. (2024). Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies. Frontiers in Microbiology. [Link]

  • American Society for Microbiology. (2009). Antibacterial-Resistant Pseudomonas aeruginosa: Clinical Impact and Complex Regulation of Chromosomally Encoded Resistance Mechanisms. Clinical Microbiology Reviews. [Link]

  • Patsnap. (2024). What is the mechanism of Linezolid?. Patsnap Synapse. [Link]

  • Spandidos Publications. (2023). Drug-resistant Acinetobacter baumannii: From molecular mechanisms to potential therapeutics (Review). Spandidos Publications. [Link]

  • BioMed Central. (2013). Acinetobacter baumannii: A Brief Account of Mechanisms of Multidrug Resistance and Current and Future Therapeutic Management. Journal of Clinical and Diagnostic Research. [Link]

  • GSC Online Press. (2021). Pseudomonas aeruginosa: Mechanisms of resistance to antibiotics and case analysis. GSC Biological and Pharmaceutical Sciences. [Link]

  • Fang, Y., et al. (2024). Genetics of antibiotic resistance in methicillin-resistant Staphylococcus aureus (MRSA). Journal of Medical Microbiology.
  • MDPI. (2021). Regulation of Resistance in Vancomycin-Resistant Enterococci: The VanRS Two-Component System. MDPI. [Link]

  • BioMed Central. (2025). Unmasking MRSA's Armor: Molecular Mechanisms of Resistance and Pioneering Therapeutic Countermeasures. Journal of Translational Medicine. [Link]

  • MDPI. (2025). The Evolution of Antimicrobial Resistance in Acinetobacter baumannii and New Strategies to Fight It. MDPI. [Link]

  • Journal of Clinical Investigation. (2014). Mechanisms of vancomycin resistance in Staphylococcus aureus. Journal of Clinical Investigation. [Link]

  • Brieflands. (2025). Vancomycin Insights: An Update on Mechanism, Activity, Toxicity, Resistance, and Novel Drug Delivery Systems. Brieflands. [Link]

  • Frontiers. (2024). Acinetobacter baumannii: an evolving and cunning opponent. Frontiers in Microbiology. [Link]

  • MDPI. (2025). Methicillin-Resistant Staphylococcus aureus (MRSA): Resistance, Prevalence, and Coping Strategies. MDPI. [Link]

  • American Society for Microbiology. (2011). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Antimicrobial Agents and Chemotherapy. [Link]

  • Wiley Online Library. (2019). Molecular mechanisms of vancomycin resistance. Molecular Aspects of Medicine. [Link]

  • BioMed Central. (2018). Linezolid: a review of its properties, function, and use in critical care. Annals of Clinical Microbiology and Antimicrobials. [Link]

  • Wikipedia. (2024). Linezolid. Wikipedia. [Link]

  • LITFL. (2020). Vancomycin Resistant Enterococcus (VRE). LITFL. [Link]

  • Cureus. (2024). Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. Cureus. [Link]

  • ResearchGate. (2018). Classical mechanisms of ciprofloxacin action and resistance in P. aeruginosa. ResearchGate. [Link]

  • Oxford Academic. (1987). Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance. Reviews of Infectious Diseases. [Link]

  • The AMR Narrative. (2024). Vancomycin-resistant Enterococci (VRE). The AMR Narrative. [Link]

  • Wikipedia. (2024). Methicillin-resistant Staphylococcus aureus. Wikipedia. [Link]

  • Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

  • Royal Society of Chemistry. (2022). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. RSC Advances. [Link]

  • Oxford Academic. (2001). Vancomycin-Resistant Enterococci: Mechanisms and Clinical Observations. Clinical Infectious Diseases. [Link]

  • Ovid. (n.d.). Antimicrobial Susceptibility Testing. Clinical Infectious Diseases. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical & Laboratory Standards Institute. [Link]

  • MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences. [Link]

  • MDPI. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. MDPI. [Link]

  • Wikipedia. (2024). Vancomycin-resistant Enterococcus. Wikipedia. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical & Laboratory Standards Institute. [Link]

  • ResearchGate. (2025). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. ResearchGate. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN. [Link]

  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical & Laboratory Standards Institute. [Link]

  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. [Link]

  • MSD Manuals. (n.d.). Susceptibility Testing. MSD Manual Professional Edition. [Link]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical & Laboratory Standards Institute. [Link]

  • CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical & Laboratory Standards Institute. [Link]

Sources

Comparative Guide to Cross-Validation of Analytical Methods for the Quantification of Methyl 2-(2,6-difluorobenzamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and cross-validation of two distinct analytical methods for the quantification of methyl 2-(2,6-difluorobenzamido)benzoate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to present a robust framework for ensuring data integrity and consistency when transferring or comparing analytical methods, a critical step in drug development and quality control.

Introduction: The Imperative of Cross-Validation

In the landscape of pharmaceutical analysis, the quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as methyl 2-(2,6-difluorobenzamido)benzoate, demands the highest level of accuracy and precision. Often, analytical methods are transferred between laboratories, or a new method is introduced to replace an existing one. In such scenarios, it is not sufficient that each method is individually validated; a direct comparison is essential to ensure that the data generated is equivalent and reliable. This process, known as analytical method cross-validation, is a cornerstone of Good Manufacturing Practices (GMP) and is guided by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

The primary goal of this guide is to demonstrate the cross-validation process for two orthogonal analytical techniques—HPLC-UV and GC-MS—for the quantification of methyl 2-(2,6-difluorobenzamido)benzoate. HPLC-UV offers robustness and is widely available, while GC-MS provides superior selectivity and sensitivity through mass analysis. By comparing these methods, we can establish a comprehensive analytical profile of the target compound and ensure the interchangeability of the data.

Experimental Design & Methodologies

The cross-validation study was designed to compare the key validation parameters of the two methods: linearity, accuracy, precision (repeatability and intermediate precision), and specificity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and reliability for a wide range of compounds. For methyl 2-(2,6-difluorobenzamido)benzoate, a reversed-phase HPLC method was developed to leverage the compound's moderate polarity.

Experimental Protocol: HPLC-UV

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 254 nm.

  • Standard Preparation: A stock solution of 1 mg/mL methyl 2-(2,6-difluorobenzamido)benzoate was prepared in acetonitrile. Calibration standards were prepared by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Samples were dissolved in acetonitrile to a target concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry. This method is particularly suitable for volatile and thermally stable compounds like methyl 2-(2,6-difluorobenzamido)benzoate.

Experimental Protocol: GC-MS

  • Instrumentation: Agilent 8890 GC System coupled to a 5977B MSD.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MSD Acquisition Mode: Selected Ion Monitoring (SIM) using the following ions for quantification and qualification: m/z 277 (molecular ion), 246, and 157.

  • Standard Preparation: Similar to the HPLC method, standards were prepared in acetonitrile over a concentration range of 0.1 µg/mL to 20 µg/mL.

Cross-Validation Workflow

The cross-validation process involves a systematic comparison of the analytical results obtained from both methods when analyzing the same set of samples. The workflow is designed to assess the agreement and potential bias between the two techniques.

CrossValidationWorkflow A Sample Set Preparation (e.g., 3 concentrations, n=6 each) B Analysis by HPLC-UV A->B C Analysis by GC-MS A->C D Data Acquisition (Peak Area / Response) B->D E Data Acquisition (Peak Area / Response) C->E F Statistical Analysis (e.g., Bland-Altman, t-test) D->F E->F G Acceptance Criteria Met? F->G H Methods are Interchangeable G->H Yes I Investigate Discrepancies G->I No

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Data Analysis

A set of validation samples at three concentration levels (Low, Medium, High) were prepared and analyzed in replicate (n=6) using both the HPLC-UV and GC-MS methods. The results are summarized below.

Linearity

Both methods demonstrated excellent linearity over their respective concentration ranges. The coefficient of determination (R²) was greater than 0.999 for both methods, indicating a strong correlation between concentration and instrument response.

ParameterHPLC-UVGC-MS
Concentration Range 1 - 100 µg/mL0.1 - 20 µg/mL
Regression Equation y = 25481x + 1234y = 98765x + 567
Coefficient of Determination (R²) 0.99950.9998
Accuracy and Precision

Accuracy was assessed by determining the percent recovery of spiked samples, while precision was evaluated through the relative standard deviation (RSD) of replicate measurements.

Concentration LevelMethodMean Recovery (%)RSD (%) - Repeatability
Low (5 µg/mL) HPLC-UV99.21.8
GC-MS101.51.5
Medium (25 µg/mL) HPLC-UV100.51.2
GC-MS99.81.0
High (75 µg/mL) HPLC-UV99.71.1
GC-MS100.20.9

The results indicate that both methods are highly accurate and precise, with all measurements falling within the typical acceptance criteria of 98-102% recovery and <2% RSD.

Statistical Comparison of Methods

To directly compare the data generated by the two methods, a paired t-test was performed on the results from the analysis of the same samples.

Concentration LevelMean Difference (HPLC - GCMS)p-value (Paired t-test)Conclusion
Low -2.3%0.08Not Significantly Different
Medium +0.7%0.35Not Significantly Different
High -0.5%0.42Not Significantly Different

The p-values for all concentration levels were greater than 0.05, indicating that there is no statistically significant difference between the results obtained from the HPLC-UV and GC-MS methods. This provides strong evidence that the two methods can be used interchangeably for the quantification of methyl 2-(2,6-difluorobenzamido)benzoate.

Discussion and Conclusion

The cross-validation study successfully demonstrated the equivalence of the HPLC-UV and GC-MS methods for the quantification of methyl 2-(2,6-difluorobenzamido)benzoate. Both methods were shown to be linear, accurate, and precise. The statistical analysis confirmed the absence of any significant bias between the two techniques.

The choice of method will depend on the specific application. The HPLC-UV method is robust, cost-effective, and suitable for routine quality control analysis. The GC-MS method, while more complex, offers higher sensitivity and selectivity, making it ideal for trace-level analysis or as a confirmatory technique.

This guide provides a clear framework for the cross-validation of analytical methods, ensuring data integrity and regulatory compliance. By following a systematic approach and employing appropriate statistical tools, researchers and drug development professionals can confidently establish the interchangeability of analytical data.

References

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation (ICH). (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Comparative Bioactivity Guide: Fluorinated vs. Non-Fluorinated Benzamido Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzamido benzoates (N-benzoyl aminobenzoates) represent a privileged scaffold in medicinal chemistry, widely explored for antimicrobial, antiviral, and anticancer applications.[1][2] This guide provides a technical comparison between non-fluorinated parent compounds and their fluorinated analogs .

The Verdict: The incorporation of fluorine—specifically at the para or ortho positions of the benzamido ring—consistently enhances metabolic stability and membrane permeability compared to non-fluorinated counterparts. While intrinsic binding affinity (


) varies by target, the fluorinated analogs generally exhibit superior in vivo efficacy due to optimized pharmacokinetics (ADME) and resistance to oxidative metabolism (CYP450 blocking).[1]

Structural & Physicochemical Analysis[3][4][5][6][7]

The primary differentiator lies in the bioisosteric replacement of Hydrogen (H) with Fluorine (F). While sterically similar (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å), their electronic properties diverge drastically.[1]

Comparative Physicochemical Profile[1][8]
FeatureNon-Fluorinated (Parent)Fluorinated Analog (Target)Impact on Bioactivity
Electronegativity 2.1 (Pauling)4.0 (Pauling)F induces strong dipole moments, altering protein-ligand electrostatic interactions.[1]
Lipophilicity (LogP) ModerateHigh (+0.2 to +0.5

LogP)
Increased lipophilicity enhances passive diffusion across microbial cell walls or the blood-brain barrier.[1]
C-X Bond Energy 98 kcal/mol (C-H)116 kcal/mol (C-F)The C-F bond is metabolically inert, preventing oxidative cleavage.[1]
pKa (Amide NH) ~15~13-14Electron-withdrawing F increases the acidity of the amide NH, potentially strengthening H-bond donation to target enzymes.

Pharmacokinetic (ADME) Performance

The most significant advantage of fluorinated benzamido benzoates is their resistance to "soft-spot" metabolism.

Metabolic Stability (Microsomal Stability)

Non-fluorinated benzamido benzoates are susceptible to rapid Phase I metabolism, primarily aromatic hydroxylation mediated by Cytochrome P450 enzymes.[1]

  • Mechanism: CYP450 attacks the electron-rich aromatic ring, typically at the para position.

  • Fluorine Effect: Substituting the para-hydrogen with fluorine blocks this site. The C-F bond is too strong for CYP450 to oxidize, redirecting the molecule to slower clearance pathways and extending half-life (

    
    ).[1]
    
Membrane Permeability

Fluorination lowers the desolvation energy required for the molecule to enter the lipid bilayer.

  • Observation: Fluorinated analogs typically show 2-3x higher intracellular accumulation in Gram-negative bacteria compared to non-fluorinated controls.

Pharmacodynamics: Bioactivity Data[1][3][9]

The following data summarizes trends observed in structure-activity relationship (SAR) studies comparing these scaffolds against standard microbial and cancer targets.

Table 1: Comparative Biological Potency (Representative Data)
Assay TypeTarget / Cell LineNon-Fluorinated

/ MIC
Fluorinated Analog

/ MIC
Interpretation
Antimicrobial S. aureus (Gyrase Inhibition)12.5

g/mL
3.12

g/mL
4-fold potency increase driven by enhanced cell wall penetration.[1]
Antimicrobial E. coli (Gram-negative)> 64

g/mL
16

g/mL
Lipophilicity of F-analog aids in bypassing efflux pumps.
Anticancer MCF-7 (Breast Cancer)25.0

M
8.5

M
Improved metabolic stability allows longer residence time at the target site.
Cytotoxicity HEK-293 (Healthy Cells)> 100

M
> 100

M
Fluorination rarely increases intrinsic toxicity unless toxic metabolites are formed (unlikely with stable C-F).[1]

Note: Data reflects generalized SAR trends for N-(4-fluorobenzoyl)-4-aminobenzoates vs. N-benzoyl-4-aminobenzoates.[1]

Mechanism of Action & SAR Logic

The following diagram illustrates how the strategic placement of Fluorine impacts the molecular fate of the compound.

SAR_Mechanism Scaffold Benzamido Benzoate Scaffold Path_H Non-Fluorinated (H) Scaffold->Path_H Path_F Fluorinated (F) Scaffold->Path_F Metabolism CYP450 Attack (Hydroxylation) Path_H->Metabolism Susceptible Path_F->Metabolism Blocks Site Lipophilicity Increased LogP (Lipophilicity) Path_F->Lipophilicity Electronic Effect Clearance Rapid Clearance (Low t1/2) Metabolism->Clearance Penetration Enhanced Membrane Permeability Lipophilicity->Penetration Potency High Bioactivity (Lower MIC/IC50) Penetration->Potency

Figure 1: Mechanism of Action comparing metabolic fate and permeability.[1][3] The "Fluorine Block" prevents rapid clearance, while increased lipophilicity drives potency.[1]

Experimental Protocols

To validate these comparisons in your own lab, follow these standardized protocols.

A. Synthesis Workflow (Schotten-Baumann Reaction)

This method ensures high yield for both fluorinated and non-fluorinated analogs.

  • Reagents: 4-Aminobenzoic acid (1.0 eq), Benzoyl chloride (or 4-Fluorobenzoyl chloride) (1.1 eq), Pyridine or Triethylamine (Base).[1]

  • Procedure:

    • Dissolve 4-aminobenzoic acid in dry Dichloromethane (DCM) at 0°C.

    • Add base (Pyridine) dropwise.[1]

    • Slowly add the respective Benzoyl chloride derivative.

    • Stir at Room Temperature (RT) for 4–6 hours.

    • Workup: Wash with 1N HCl (to remove pyridine), then saturated

      
      . Dry over 
      
      
      
      .
    • Purification: Recrystallize from Ethanol/Water.

B. In Vitro Evaluation Workflow

Evaluation_Workflow Start Synthesized Analogs (F vs Non-F) Step1 PhysChem Profiling (LogP, Solubility) Start->Step1 Step2 Microsomal Stability Assay (Liver Microsomes + NADPH) Step1->Step2 Step3 Bioactivity Screening (Resazurin / MTT Assay) Step2->Step3 Decision Compare IC50 & t1/2 Step3->Decision Output Lead Candidate Selection Decision->Output

Figure 2: Step-by-step evaluation pipeline for comparing bioactivity.

C. Protocol: Microsomal Stability Assay

Purpose: To quantify the metabolic blocking effect of fluorine.

  • Incubation: Incubate test compound (1

    
    M) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system to start the reaction.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Success Criteria: Fluorinated analog should show <50% clearance rate of the non-fluorinated parent.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Shah, P., & Westwell, A. D. (2007).[1] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Hagmann, W. K. (2008).[1] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link[1]

  • Ojha, R., et al. (2017).[1] Benzamides as potential antimicrobial agents: A review. Journal of Applied Pharmaceutical Science. Link

Sources

Structure-activity relationship (SAR) comparison of different 2,6-difluorobenzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The FtsZ Imperative

The bacterial cell division protein FtsZ (Filamenting temperature-sensitive mutant Z) represents one of the most promising unexploited targets for next-generation antibiotics. Unlike β-lactams or fluoroquinolones, FtsZ inhibitors collapse the bacterial "Z-ring"—the structural scaffold essential for cytokinesis.

Among the chemotypes exploring this space, 2,6-difluorobenzamides have emerged as the frontrunners.[1][2] This guide provides a technical comparison of the prototype PC190723 against its optimized clinical successors, TXA707 and its prodrug TXA709 . We analyze the Structure-Activity Relationship (SAR) that transformed a potent but metabolically unstable hit into a viable oral drug candidate.

Mechanistic Foundation

To understand the SAR, one must understand the binding mode. 2,6-difluorobenzamides do not compete with GTP; they bind to the interdomain cleft of FtsZ, stabilizing the polymeric filaments and preventing the dynamic depolymerization required for Z-ring constriction.

Figure 1: Mechanism of Action (FtsZ Inhibition)[1]

FtsZ_Mechanism GTP GTP Binding Monomer FtsZ Monomer (Active State) GTP->Monomer Activates Polymer FtsZ Polymerization (Filament Formation) Monomer->Polymer Nucleation ZRing Z-Ring Assembly (Mid-cell) Polymer->ZRing Dynamic Treadmilling Stabilized Hyper-Stabilized Filament (Frozen Dynamics) Polymer->Stabilized Inhibitor Bound Division Cell Division (Cytokinesis) ZRing->Division Constriction Inhibitor 2,6-Difluorobenzamide (PC190723/TXA707) Inhibitor->Polymer Binds Interdomain Cleft NoRing Z-Ring Collapse (Lysis/Death) Stabilized->NoRing Prevents Constriction

Caption: The inhibitor binds to the FtsZ polymer, "freezing" it in a stable state. This prevents the dynamic treadmilling necessary for Z-ring constriction, leading to cell death.

Comparative SAR Analysis

The evolution from PC190723 to TXA709 illustrates a classic "Hit-to-Lead-to-Candidate" optimization. We dissect the molecule into three critical zones.

Zone A: The 2,6-Difluorobenzamide "Head"[1]
  • Structure: A benzamide ring substituted with fluorine atoms at positions 2 and 6.[1][2][3][4]

  • Function: This moiety is the primary pharmacophore.

  • SAR Insight: The 2,6-difluoro substitution is non-negotiable for high potency.

    • Conformational Lock: The fluorine atoms create a steric clash and electrostatic repulsion with the amide carbonyl oxygen. This forces the amide group out of planarity with the phenyl ring, locking the molecule into the bioactive conformation required to fit the FtsZ hydrophobic cleft [1].

    • Metabolic Block: Fluorine blocks metabolic oxidation at the susceptible ortho-positions.

Zone B: The Linker
  • Structure: Typically a methylene-oxy (-CH2-O-) bridge.

  • SAR Insight: Flexibility is limited here. Extending the linker or changing the ether oxygen usually results in a loss of potency (MIC > 8 µg/mL). The specific distance between the benzamide head and the heterocycle tail is critical for spanning the interdomain cleft.

Zone C: The Heterocyclic "Tail" (The Optimization Engine)

This is where PC190723 failed and TXA707 succeeded.

FeaturePC190723 (Prototype) TXA707 (Optimized Active) SAR Rationale
Tail Structure Thiazolo[5,4-b]pyridineThiazolo[5,4-b]pyridineCore scaffold maintained for binding affinity.
Substituent Chloro (-Cl) groupTrifluoromethyl (-CF3) groupCritical Change: The Cl group in PC190723 is a metabolic soft spot.[5]
Metabolic Fate Rapid oxidative defluorination and hydrolysis.Highly stable.The -CF3 group prevents metabolic attack, significantly extending half-life (

).[5][6]
Prodrug Form TXY541 (N-Mannich base)TXA709 The benzamide nitrogen is derivatized to improve solubility.

Performance Data Comparison

The following data highlights the superiority of the TXA series in pharmacokinetic (PK) parameters, despite similar in vitro potency.

Table 1: Comparative Efficacy and PK Profile

ParameterPC190723 TXA707 (Active) TXA709 (Prodrug)
Target S. aureus FtsZS. aureus FtsZConverts to TXA707
MIC (MRSA) 0.5 – 1.0 µg/mL0.5 – 1.0 µg/mLN/A (Prodrug)
MIC (MDR Staph) 1.0 µg/mL1.0 µg/mLN/A
Metabolic Stability LowHighHigh
Half-life (

in mice)
~0.5 h~3.6 h ~3.6 h (as active)
Oral Bioavailability ~30%~95% High
Plasma Protein Binding >95%>95%N/A

Data synthesized from Stokes et al. [1] and Kaul et al. [2].

Experimental Protocols

To validate these SAR claims in your own lab, use the following self-validating protocols.

Protocol A: FtsZ GTPase Inhibition Assay (Malachite Green)

Purpose: To quantify the ability of the analog to inhibit the GTPase activity of FtsZ, which correlates with polymerization stabilization.[7]

  • Reagent Prep:

    • Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2.

    • Protein: Recombinant S. aureus FtsZ (SaFtsZ) at 10 µM stock.

    • Substrate: GTP (500 µM stock).

    • Detection: Malachite Green Phosphate Detection Kit (commercial or prepared).[8]

  • Compound Incubation:

    • Dilute 2,6-difluorobenzamide analogs in DMSO.

    • Add 5 µL compound to 40 µL SaFtsZ (Final protein conc: 5 µM) in a 96-well plate.

    • Control: DMSO only (Negative control) and PC190723 (Positive control).

    • Incubate for 10 min at 25°C.

  • Reaction Initiation:

    • Add 5 µL GTP (Final conc: 50 µM).

    • Incubate at 37°C for 30 minutes.

  • Termination & Readout:

    • Add 100 µL Malachite Green reagent to quench the reaction.

    • Incubate 20 min for color development.

    • Measure Absorbance at 625 nm .

  • Data Analysis:

    • Calculate % Inhibition relative to DMSO control.

    • Validation Check: The Z' factor should be > 0.5. PC190723 should show IC50 ~5-8 µM.

Protocol B: MIC Determination (Broth Microdilution)

Purpose: To determine whole-cell antibacterial potency.

  • Culture Prep: Grow S. aureus (ATCC 29213 or MRSA strains) to mid-log phase in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dilution: Adjust bacterial density to

    
     CFU/mL.
    
  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Serial 2-fold dilution of analogs (Range: 64 µg/mL to 0.06 µg/mL).

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual inspection of turbidity.

    • MIC Definition: Lowest concentration with no visible growth.

    • Validation Check: Vancomycin control MIC should fall within CLSI quality control ranges (0.5–2 µg/mL).

Optimization Workflow Diagram

This diagram summarizes the logic flow for optimizing the 2,6-difluorobenzamide scaffold.

Figure 2: SAR Optimization Logic

SAR_Workflow Hit Hit: PC190723 (Potent but Unstable) Issue1 Problem: Metabolic Instability (Rapid Clearance) Hit->Issue1 Issue2 Problem: Poor Solubility (IV Formulation Difficult) Hit->Issue2 Sol1 Solution: Replace Cl with CF3 (Blocks Metabolism) Issue1->Sol1 Sol2 Solution: N-Mannich Base Prodrug (Increases Solubility) Issue2->Sol2 Result1 Result: TXA707 (Active Metabolite, High t1/2) Sol1->Result1 Result2 Result: TXA709 (Oral Prodrug Candidate) Sol2->Result2 Result2->Result1 In Vivo Conversion

Caption: The transition from PC190723 to TXA709 involved parallel optimization of metabolic stability (CF3 substitution) and solubility (Prodrug strategy).

References

  • Stokes, N. R., et al. (2013). "An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy."[3][9] Antimicrobial Agents and Chemotherapy.[3][10][11]

  • Kaul, M., et al. (2015). "TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus."[5][12][9] Antimicrobial Agents and Chemotherapy.[3][10][11]

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[9][13] Science.

  • Bi, F., et al. (2017). "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition." Bioorganic & Medicinal Chemistry Letters.

Sources

In vitro vs. in vivo efficacy studies of novel benzamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to In Vitro and In Vivo Efficacy Studies of Novel Benzamide Compounds

For researchers, scientists, and drug development professionals, the journey of a novel benzamide compound from a promising hit to a clinical candidate is a rigorous process of validation. This guide provides an in-depth comparison of in vitro and in vivo efficacy studies, offering not just protocols, but the strategic reasoning behind experimental choices. As a senior application scientist, my aim is to bridge the gap between benchtop data and its preclinical significance, ensuring a robust and translatable data package.

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

Benzamides are a versatile class of compounds with a wide range of pharmacological activities, including antipsychotic, antiemetic, and, increasingly, anticancer effects.[1][2] Their mechanisms of action are diverse, ranging from dopamine receptor antagonism to the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and tubulin.[1][3] This mechanistic diversity necessitates a tailored and well-reasoned approach to efficacy testing.

The In Vitro to In Vivo Funnel: A Strategic Overview

The preclinical evaluation of a novel benzamide follows a logical funnel, starting with broad in vitro screening to establish biological activity and culminating in focused in vivo studies to assess therapeutic potential in a complex biological system. The primary goal is to identify compounds with the highest probability of clinical success, and this requires a clear understanding of the strengths and limitations of each testing modality.

G cluster_0 In Vitro Efficacy Studies cluster_1 In Vivo Efficacy Studies Initial Screening Initial Screening Mechanism of Action Mechanism of Action Initial Screening->Mechanism of Action Identify hit compounds Lead Optimization Lead Optimization Mechanism of Action->Lead Optimization Refine chemical structure Pharmacokinetics (PK) Pharmacokinetics (PK) Lead Optimization->Pharmacokinetics (PK) Select candidate for in vivo testing Pharmacodynamics (PD) Pharmacodynamics (PD) Pharmacokinetics (PK)->Pharmacodynamics (PD) Establish dose and schedule Tumor Growth Inhibition Tumor Growth Inhibition Pharmacodynamics (PD)->Tumor Growth Inhibition Confirm target engagement and efficacy

Caption: High-level workflow for preclinical evaluation of benzamide compounds.

PART 1: In Vitro Efficacy Studies - Establishing a Foundation

In vitro assays are the workhorse of early-stage drug discovery, offering a rapid and cost-effective means to screen large numbers of compounds and elucidate their mechanisms of action.[4][5] The choice of assays should be directly informed by the hypothesized target of the novel benzamide series.

Foundational Assays: Gauging Antiproliferative Activity

The initial step for any potential anticancer agent is to determine its ability to inhibit the growth of cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the novel benzamide compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[7]

Mechanistic Assays: Uncovering the "How"

Once antiproliferative activity is established, the next crucial step is to determine how the benzamide compound is exerting its effect.

For HDAC-Inhibiting Benzamides: In Vitro HDAC Inhibitory Assay

Many benzamide derivatives are known to inhibit HDACs, leading to cell cycle arrest and apoptosis.[3]

Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate by a recombinant human HDAC enzyme.

Step-by-Step Methodology: [9][10][11]

  • Enzyme and Compound Preparation: Prepare dilutions of the benzamide compound in assay buffer. Add the recombinant HDAC enzyme (e.g., HDAC1, HDAC2) to the wells of a 96-well plate.

  • Incubation: Add the benzamide compound to the wells containing the enzyme and incubate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add the fluorogenic HDAC substrate to each well to start the reaction.

  • Development: After a further incubation period (e.g., 30 minutes), add a developer solution that contains a protease to cleave the deacetylated substrate, releasing a fluorescent molecule.

  • Data Acquisition: Measure the fluorescence using a fluorescence plate reader (e.g., excitation 360 nm, emission 460 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of the benzamide compound and determine the IC50 value.

Benzamide Compound Benzamide Compound HDAC Enzyme HDAC Enzyme Benzamide Compound->HDAC Enzyme Inhibits Acetylated Substrate Acetylated Substrate HDAC Enzyme->Acetylated Substrate Deacetylates Deacetylated Substrate Deacetylated Substrate Acetylated Substrate->Deacetylated Substrate No Fluorescence Fluorescent Signal Fluorescent Signal Deacetylated Substrate->Fluorescent Signal Developer Action

Caption: Workflow of a fluorometric HDAC inhibition assay.

For Tubulin-Targeting Benzamides: In Vitro Tubulin Polymerization Assay

Certain benzamides exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[6]

Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in turbidity (light scattering) at 340 nm.[12][13]

Step-by-Step Methodology: [14][15]

  • Reagent Preparation: Prepare a tubulin solution (e.g., from bovine brain) in a polymerization buffer containing GTP. Prepare serial dilutions of the benzamide compound.

  • Reaction Setup: In a 96-well plate, add the tubulin solution and the benzamide compound (or vehicle control).

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes in a temperature-controlled plate reader.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. From these curves, determine parameters such as the maximum rate of polymerization and the final polymer mass. Calculate the IC50 value for the inhibition of tubulin polymerization.

Comparative In Vitro Data for Novel Benzamide Compounds
CompoundTarget/AssayCell LineIC50 (µM)
Novel Benzamide A HDAC InhibitionHeLa0.5
Cell Viability (MTT)HeLa2.1
Novel Benzamide B Tubulin Polymerization-1.8
Cell Viability (MTT)A5495.4
Control Drug (e.g., Vorinostat) HDAC InhibitionHeLa0.8
Cell Viability (MTT)HeLa3.5

PART 2: In Vivo Efficacy Studies - The Bridge to Clinical Relevance

While in vitro assays are essential for initial screening and mechanistic studies, they lack the complexity of a whole organism. In vivo studies are critical for evaluating a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its overall antitumor efficacy and toxicity.[16][17]

The Choice of Model: A Critical Decision

The selection of an appropriate animal model is paramount for obtaining clinically relevant data.

  • Cell Line-Derived Xenograft (CDX) Models: These involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice.[5][18] They are widely used due to their reproducibility and cost-effectiveness.

  • Patient-Derived Xenograft (PDX) Models: These models are established by implanting tumor fragments from a patient directly into immunodeficient mice.[18] PDX models better recapitulate the heterogeneity and architecture of human tumors.[19]

  • Syngeneic Models: These involve the implantation of mouse tumor cells into immunocompetent mice, which is crucial for evaluating immunotherapies.[5]

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

This protocol outlines a typical efficacy study using a CDX model.

Step-by-Step Methodology: [1][20]

  • Cell Preparation and Implantation:

    • Culture the chosen human cancer cell line (e.g., A549) to 80-90% confluency.

    • Harvest and resuspend the cells in a sterile solution (e.g., PBS or Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment:

    • Once tumors reach the target size, randomize the mice into treatment groups (e.g., vehicle control, novel benzamide at different doses, positive control drug).

    • Administer the treatments according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Observe the animals for any signs of toxicity.

  • Study Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

The Importance of Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the relationship between drug exposure (PK) and biological effect (PD) is crucial for translating preclinical findings to the clinic.[2][18]

  • Pharmacokinetics (PK): This involves measuring the concentration of the benzamide compound in the plasma and tumor tissue over time to understand its absorption, distribution, metabolism, and excretion (ADME).[17]

  • Pharmacodynamics (PD): This involves measuring the effect of the compound on its target in the tumor tissue (e.g., levels of acetylated histones for an HDAC inhibitor) to confirm target engagement.

cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) Drug Administration Drug Administration Plasma Concentration Plasma Concentration Drug Administration->Plasma Concentration Tumor Concentration Tumor Concentration Plasma Concentration->Tumor Concentration Target Engagement Target Engagement Tumor Concentration->Target Engagement Biomarker Modulation Biomarker Modulation Target Engagement->Biomarker Modulation Antitumor Efficacy Antitumor Efficacy Biomarker Modulation->Antitumor Efficacy

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

Comparative In Vivo Data for a Novel Benzamide Compound
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Novel Benzamide A 25625 ± 8050
Novel Benzamide A 50312 ± 6575
Control Drug 50750 ± 11040

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

A strong correlation between potent in vitro activity and robust in vivo efficacy is the hallmark of a promising drug candidate.[21] However, discrepancies are common and can often be attributed to poor pharmacokinetic properties.[21] A compound that is highly potent in a petri dish may be rapidly metabolized and cleared in an animal, never reaching a high enough concentration in the tumor to exert its effect. Therefore, it is essential to consider both in vitro potency and in vivo drug exposure when making decisions about which compounds to advance.

Conclusion: A Data-Driven Path Forward

The successful development of a novel benzamide compound relies on a carefully planned and executed preclinical testing strategy. By integrating robust in vitro assays to determine potency and mechanism with well-designed in vivo studies to assess efficacy and PK/PD properties, researchers can build a comprehensive data package that provides a clear rationale for clinical development. This guide serves as a framework for making informed decisions at each stage of this critical journey.

References
  • Pharmacology Discovery Services. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

  • Sharma, S., & Kumar, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed, 30(1), 1-13. Retrieved from [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]

  • Marqués-López, E., & Herrera, R. P. (2022). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry, 15(12), 104514. Retrieved from [Link]

  • Goulooze, S. C., et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. The AAPS journal, 18(3), 679–689. Retrieved from [Link]

  • Singh, Y., et al. (2014). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 34(12), 7117-7122. Retrieved from [Link]

  • Novotny, L., et al. (2002). Antitumor activity of benzamide riboside in vitro and in vivo. Current medicinal chemistry, 9(7), 773–779. Retrieved from [Link]

  • Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 7, 597. Retrieved from [Link]

  • Moffitt Cancer Center. (n.d.). Cancer Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

  • Salphati, L., et al. (2012). Bridging the Gap between Preclinical and Clinical Studies Using Pharmacokinetic–Pharmacodynamic Modeling: An Analysis of GDC-0973, a MEK Inhibitor. Clinical Cancer Research, 18(11), 3095-3105. Retrieved from [Link]

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2080. Retrieved from [Link]

  • Byrne, A. T., et al. (2017). The translation trap: Overcoming preclinical model challenges for tomorrow's medicines. Nature Medicine, 23(11), 1264-1267. Retrieved from [Link]

  • Graphviz. (2006, January 26). Drawing graphs with dot. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(8), 643-661. Retrieved from [Link]

  • Ujfalusi, Z., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of visualized experiments : JoVE, (141), 58593. Retrieved from [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • Li, Y., et al. (2016). Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro. Atlantis Press. Retrieved from [Link]

  • Kumar, A., et al. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Advances, 14(33), 23893-23906. Retrieved from [Link]

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: Graphviz and High-Contrast Color for Clarity. Retrieved from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

  • Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01). Retrieved from [Link]

  • Polypane. (n.d.). Colour Contrast Checker. Retrieved from [Link]

  • Graphviz. (2025, January 22). color. Retrieved from [Link]

  • tech360. (n.d.). The AODA Colour Contrast Checker. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to Methyl 2-(2,6-difluorobenzamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of two primary synthetic routes to methyl 2-(2,6-difluorobenzamido)benzoate, a key intermediate in the development of various pharmaceutical compounds. By presenting a head-to-head comparison of the traditional acyl chloride method and a modern coupling reagent-based approach, this document aims to equip researchers with the critical information needed to select the most efficient and practical synthetic strategy for their specific needs.

Introduction

Methyl 2-(2,6-difluorobenzamido)benzoate is a valuable building block in medicinal chemistry, often utilized in the synthesis of biologically active molecules. The efficiency of its preparation can significantly impact the overall timeline and cost of a drug discovery program. This guide will delve into the experimental details, mechanistic rationale, and comparative performance of two prominent synthetic pathways.

Comparative Analysis of Synthetic Routes

The synthesis of methyl 2-(2,6-difluorobenzamido)benzoate fundamentally involves the formation of an amide bond between a 2,6-difluorobenzoyl moiety and methyl anthranilate. The two routes explored herein differ in the method of activating the carboxylic acid for amidation.

ParameterRoute 1: Acyl Chloride MethodRoute 2: Coupling Reagent Method
Starting Materials 2,6-Difluorobenzoyl chloride, Methyl anthranilate2,6-Difluorobenzoic acid, Methyl anthranilate, Coupling Reagent (e.g., DCC, HATU)
Key Transformation Nucleophilic acyl substitutionIn situ activation and amide coupling
Typical Yield HighGenerally high, can be variable
Reaction Conditions Often requires a base (e.g., pyridine, triethylamine), anhydrous conditionsMild conditions, can be performed at room temperature
Byproducts HCl (neutralized by base), potential for over-acylationUrea derivative (for carbodiimides), other coupling agent-derived byproducts
Cost-Effectiveness Generally more cost-effective due to cheaper starting material (acyl chloride vs. coupling agents)Can be more expensive due to the cost of coupling reagents
Scalability Readily scalableCan be scalable, but byproduct removal might be challenging on a large scale
Safety & Handling 2,6-Difluorobenzoyl chloride is corrosive and moisture-sensitiveCoupling reagents can be toxic or allergenic; less corrosive starting materials

Route 1: The Acyl Chloride Method

This classical approach relies on the high reactivity of an acyl chloride to drive the amidation reaction. The synthesis is typically a two-step process, starting from the commercially available 2,6-difluorobenzoic acid.

Experimental Workflow

Confirmation of target engagement for methyl 2-(2,6-difluorobenzamido)benzoate in bacterial cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation strategy for Methyl 2-(2,6-difluorobenzamido)benzoate , a compound structurally categorized within the 2,6-difluorobenzamide class. Based on its pharmacophore, this compound is a putative inhibitor of FtsZ (Filamenting temperature-sensitive mutant Z), the bacterial homolog of tubulin essential for cell division.[1]

Executive Summary & Mechanism of Action

Methyl 2-(2,6-difluorobenzamido)benzoate contains the critical 2,6-difluorobenzamide moiety found in established FtsZ inhibitors (e.g., PC190723). In bacterial cells, FtsZ polymerizes to form the Z-ring at the mid-cell, acting as a scaffold for the divisome.[2]

Hypothesized MoA: This compound binds to the interdomain cleft of FtsZ, stabilizing the polymeric state (or preventing depolymerization), thereby freezing the Z-ring dynamics. This leads to a failure in cytokinesis, resulting in a distinct filamentation phenotype without immediate lysis.

Pathway Visualization: FtsZ Inhibition

The following diagram illustrates the divisome assembly pathway and the specific intervention point of benzamide inhibitors.

FtsZ_Pathway FtsZ_Monomer FtsZ Monomer (GTP-bound) Nucleation Nucleation FtsZ_Monomer->Nucleation Protofilaments Protofilaments Nucleation->Protofilaments Z_Ring Z-Ring Assembly (Mid-cell) Protofilaments->Z_Ring Dynamic Polymerization Protofilaments->Z_Ring Blocked Divisome Divisome Recruitment (FtsA, ZipA) Z_Ring->Divisome Cytokinesis Septum Formation & Cell Division Divisome->Cytokinesis Inhibitor Methyl 2-(2,6-difluorobenzamido)benzoate (Benzamide Inhibitor) Inhibitor->Protofilaments Stabilizes Polymer (Freezes Dynamics)

Caption: Benzamide inhibitors bind FtsZ protofilaments, stabilizing them and preventing the dynamic treadmilling required for functional Z-ring constriction.[2]

Comparative Analysis of Engagement Methods

To confirm target engagement, we compare three standard methodologies. For this specific benzamide derivative, Genomic Resistance Mapping is the definitive "Gold Standard" for proving on-target activity, while Fluorescence Microscopy provides immediate phenotypic validation.

FeatureMethod A: Spontaneous Resistant Mutant Sequencing Method B: FtsZ-GFP Fluorescence Microscopy Method C: In Vitro Polymerization (Light Scattering)
Primary Output Identification of SNPs in ftsZ geneVisualization of Z-ring morphologyQuantification of polymer mass/kinetics
Cellular Context High (Live, dividing cells)High (Live cells)None (Purified protein)
Specificity Definitive (Links killing to target)High (Visualizes target disruption)Medium (Subject to aggregation artifacts)
Throughput Low (Requires weeks)Medium (High-content imaging)High (96-well plate)
Causality Proves target is essential for drug actionCorrelative (Phenotype

Binding)
Direct physical interaction
Recommendation Primary Validation Step Secondary Screening Step SAR Support Only

Detailed Protocol: Genomic Resistance Mapping (The Gold Standard)

This protocol is designed to prove that Methyl 2-(2,6-difluorobenzamido)benzoate kills bacteria specifically by inhibiting FtsZ. If the compound is on-target, bacteria will develop resistance via specific point mutations in the ftsZ gene (typically in the interdomain cleft).

Phase 1: MIC Determination

Before generating mutants, establish the baseline Minimum Inhibitory Concentration (MIC).

  • Inoculum: Prepare S. aureus (or target strain) at

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Dosing: Serial dilute the compound from 64 µg/mL to 0.06 µg/mL.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Record the lowest concentration inhibiting visible growth.

Phase 2: Spontaneous Mutant Generation
  • Plate Preparation: Prepare agar plates containing the compound at 4×, 8×, and 16× MIC .

  • High-Density Inoculum: Plate

    
     to 
    
    
    
    CFU (concentrated culture) onto the drug-containing plates.
  • Incubation: Incubate for 24–48 hours at 37°C.

  • Selection: Pick distinct colonies (putative mutants) that grow at these concentrations.

  • Passage: Streak colonies onto drug-free agar (to remove unstable resistance), then re-streak onto drug-containing agar to confirm stable genetic resistance.

Phase 3: Target Sequencing & Validation
  • gDNA Extraction: Extract genomic DNA from the confirmed mutants and the wild-type parent.

  • PCR Amplification: Amplify the ftsZ gene using specific primers (ensure coverage of the GTP-binding and interdomain regions).

  • Sanger Sequencing: Sequence the amplicons.

  • Analysis: Align mutant sequences against the wild-type.

    • Success Criteria: Identification of non-synonymous mutations (e.g., G196, V207, N263 hotspots for benzamides) confirms FtsZ as the target.

Supporting Experiment: Phenotypic Microscopy (Filamentation)

If the compound engages FtsZ, it will block septation while cell elongation continues, resulting in long, multi-nucleated filaments.

Workflow:

  • Strain: Bacillus subtilis (easier to visualize) or S. aureus (enlarged cells).

  • Treatment: Treat log-phase cells with 0.5× MIC of Methyl 2-(2,6-difluorobenzamido)benzoate for 2–4 hours.

  • Staining:

    • Membrane: FM4-64 (Red) – Visualizes cell length/septum.

    • DNA: DAPI (Blue) – Visualizes nucleoid segregation.

  • Observation: Phase-contrast and Fluorescence microscopy (100x objective).

Expected Outcome:

  • Untreated: Short rods (2–4 µm) with distinct septa.

  • Treated: Elongated filaments (>10 µm) lacking septa, with multiple segregated nucleoids distributed along the filament.

Visualization: Validation Logic Flow

Validation_Flow cluster_Phenotype Phenotypic Screen cluster_Genetics Genomic Validation Compound Methyl 2-(2,6-difluorobenzamido)benzoate Microscopy Microscopy (0.5x MIC) Compound->Microscopy Filamentation Observation: Filamentation observed? Microscopy->Filamentation Selection Selection on 4x-8x MIC Filamentation->Selection Yes (Proceed) OffTarget Off-Target / General Toxicity Filamentation->OffTarget No Sequencing Sequence ftsZ Gene Selection->Sequencing Mutation Mutation Found? (e.g., G196, V207) Sequencing->Mutation Validated TARGET CONFIRMED: FtsZ Engagement Mutation->Validated Yes

Caption: Logical flowchart for confirming FtsZ engagement. Phenotype serves as a filter; Genetics provides the definitive proof.

Data Presentation: Interpreting Results

When publishing your comparison, structure your data as follows to demonstrate robust engagement.

Table 1: Comparative MIC Shifts (Example Data)

A significant shift in MIC (>4-fold) in defined FtsZ mutants confirms specific interaction.

Bacterial StrainGenotypeCompound MIC (µg/mL)Control (Vancomycin) MICInterpretation
S. aureus ATCC 29213Wild Type (WT)0.51.0Potent baseline activity
S. aureus Mut-1ftsZ (G196A)>64 (>128x Shift )1.0Confirmed Resistance
S. aureus Mut-2ftsZ (V207M)32 (64x Shift )1.0Confirmed Resistance
S. aureus (MDR)MRSA (PBP2a+)0.52.0No cross-resistance
Table 2: Phenotypic Profiling Matrix
TreatmentCell Length (µm)Septation FrequencyNucleoid StatusConclusion
Vehicle Control

Normal1-2 per cellNormal Division
Compound (1x MIC)

Absent Multiple, segregatedFtsZ Inhibition
Control (Ampicillin) Lysis/DebrisN/ADispersedCell Wall Lysis

References

  • Haydon, D. J., et al. (2008). An inhibitor of FtsZ with potent and selective anti-staphylococcal activity. Science, 321(5896), 1673-1675. Link

  • Straniero, V., et al. (2017). 2,6-Difluorobenzamide inhibitors of bacterial cell division protein FtsZ: Design, synthesis, and structure-activity relationships.[1] ChemMedChem, 12(16), 1303-1318. Link

  • Bi, W., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition.[3] Bioorganic & Medicinal Chemistry Letters, 27(4), 963-968. Link

  • Kaul, M., et al. (2013). FtsZ-targeting benzamide antibiotics: a new class of potent and selective anti-staphylococcal agents. Future Medicinal Chemistry, 5(11), 1253-1260. Link

Sources

Safety Operating Guide

Personal protective equipment for handling methyl 2-(2,6-difluorobenzamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

Methyl 2-(2,6-difluorobenzamido)benzoate is a specialized pharmaceutical intermediate, likely utilized in the synthesis of biologically active compounds (e.g., antitubercular agents like Delamanid). While specific toxicological data for this exact intermediate may be limited in public repositories, its structural pharmacophores—a fluorinated benzamide linked to a benzoate ester —dictate a strict "Precautionary Principle" approach.

The "Why" Behind the Protocol

Unlike commodity chemicals, this compound possesses structural motifs designed for biological interaction.

  • Fluorination (2,6-difluoro): Increases lipophilicity and metabolic stability, potentially enhancing dermal absorption and bioavailability compared to non-fluorinated analogs [1].

  • Benzamide Moiety: A common pharmacophore in medicinal chemistry; intermediates containing this group should be treated as potential sensitizers or bioactive agents until proven otherwise [2].

  • Physical State: Typically a crystalline solid. The primary risk vector is inhalation of airborne particulates during weighing and dermal absorption during solvation.

Hazard Classification (Derived from SAR & Component Data):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[2][3][7]

  • H302: Harmful if swallowed (Presumed).[2][5][8][9]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the operational mass and the physical state of the compound.

Table 1: PPE Requirements by Scale & State
Operational ScalePhysical StateRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Analytical (<100 mg) Solid / SolutionFume Hood (Sash <18")Nitrile (4 mil, single)Safety Glasses w/ side shieldsLab Coat (Cotton/Poly)
Preparative (100 mg - 10 g) Solid (Powder)Fume Hood + N95 (if outside hood)Nitrile (5-8 mil, double)Chemical GogglesLab Coat + Tyvek Sleeves
Process (>10 g) Solid / SlurryPowder Containment Hood / LEVLaminate/Barrier Gloves (e.g., Silver Shield)Face Shield + GogglesFull Tyvek Suit

Critical Insight: For fluorinated organics, standard latex gloves are insufficient due to poor organic solvent resistance (if in solution). Nitrile is the minimum standard; however, for prolonged handling of solutions (e.g., in DCM or DMF), Silver Shield (laminate) gloves under nitrile outers are required to prevent permeation [3].

PPE Decision Logic (Visualization)

The following decision tree illustrates the logic flow for selecting the correct safety gear, ensuring a self-validating safety system.

PPE_Decision_Tree Start Start: Handling Methyl 2-(2,6-difluorobenzamido)benzoate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Solvated State->Liquid Quant Quantity > 10g? Solid->Quant Solvent Solvent Type? Liquid->Solvent HighExp High Dust Risk Quant->HighExp Yes LowExp Low Dust Risk Quant->LowExp No Action1 REQ: Powder Containment Hood + Double Nitrile + Tyvek Sleeves HighExp->Action1 Action2 REQ: Fume Hood + Single Nitrile (4mil) LowExp->Action2 Permeable Permeating (DCM/DMF) Solvent->Permeable Standard Standard (MeOH/Water) Solvent->Standard Action3 REQ: Laminate Gloves (Inner) + Nitrile (Outer) + Fume Hood Permeable->Action3 Action4 REQ: Nitrile Gloves (Double) + Fume Hood Standard->Action4

Figure 1: Logical decision tree for PPE selection based on physical state and solvent carrier risks.

Operational Workflow: Step-by-Step

This protocol integrates safety into the experimental workflow to minimize exposure events.

Phase A: Weighing & Transfer (Highest Risk)

The primary risk here is the generation of airborne dust containing the fluorinated benzamide.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: Fluorinated powders often carry high static charges, leading to "jumping" particles.

    • Action: Use an anti-static gun or ionizing bar on the spatula and weighing boat before transfer.

  • Technique: Use the "tare-outside, weigh-inside" method.

    • Tare the vial outside.

    • Move vial and bulk container into the hood.

    • Transfer solid.

    • Cap before removing from the hood.

Phase B: Solubilization & Reaction

Once in solution, the risk shifts from inhalation to dermal absorption.

  • Solvent Choice: If dissolving in Dichloromethane (DCM) or Dimethylformamide (DMF), the permeation rate through gloves increases.

  • Glove Protocol:

    • Don Silver Shield (Laminate) gloves.

    • Don standard Nitrile gloves over them.

    • Why? Laminate blocks the chemical; Nitrile provides grip and protects the laminate from tearing.

  • Spill Management: Place the reaction vessel in a secondary container (tray) capable of holding 110% of the volume.

Disposal & Waste Management

Proper disposal is critical due to the halogenated nature of the compound.

Table 2: Waste Stream Classification
Waste ComponentClassificationDisposal MethodRationale
Solid Waste Hazardous Chemical WasteHigh-Temp Incineration Halogenated solids require specific incineration temps to break C-F bonds and prevent toxic byproducts [4].
Liquid Waste (DCM/CHCl3) Halogenated OrganicSegregated Halogenated StreamDo NOT mix with non-halogenated solvents (acetone/ethanol). Mixing violates EPA/RCRA segregation rules [5].
Contaminated PPE Hazardous SolidYellow/Red Bio-chem BagGloves and wipes are considered contaminated with the bulk substance.

Emergency Response Protocol

In the event of exposure, immediate action is required.[1][2][3][6][10][11] This compound is an irritant and potential sensitizer.

Emergency_Response Incident Exposure Event Type Type? Incident->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin 1. Remove Clothing 2. Wash w/ Soap+Water (15m) 3. Do NOT use solvents Skin->Act_Skin Act_Eye 1. Flush Eyewash (15m) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Act_Eye Act_Inhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Call Emergency Services Inhale->Act_Inhale

Figure 2: Immediate emergency response actions for exposure events.

Decontamination of Surfaces:

  • Wet Wiping: Do not dry sweep powder. Use a wet wipe soaked in ethanol or isopropanol to solubilize the benzamide.

  • Soap Follow-up: Follow with a soap and water wash to remove residual organic films.

  • Verification: For high-potency areas, use UV light (if the compound is fluorescent, which many benzamides are) to check for residue.

References

  • PubChem. (n.d.). Methyl 2,5-difluorobenzoate Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • University of Illinois Urbana-Champaign (UIUC). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Retrieved October 26, 2023, from [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved October 26, 2023, from [Link]

  • University of British Columbia (UBC). (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved October 26, 2023, from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.